1-Oleoyl-2-linoleoyl-sn-glycerol
Description
Properties
Molecular Formula |
C39H70O5 |
|---|---|
Molecular Weight |
619 g/mol |
IUPAC Name |
[(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,17-20,37,40H,3-11,13,15-16,21-36H2,1-2H3/b14-12-,19-17-,20-18-/t37-/m0/s1 |
InChI Key |
BLZVZPYMHLXLHG-JOBMVARSSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Structure, Function, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a crucial diacylglycerol (DAG) involved in a multitude of cellular processes. This document delves into its molecular structure, biological functions with a focus on signal transduction, and detailed methodologies for its study.
Molecular Structure and Properties
This compound is a diacylglycerol with the chemical formula C₃₉H₇₀O₅. It consists of a glycerol (B35011) backbone esterified with oleic acid at the sn-1 position and linoleic acid at the sn-2 position. The stereospecific numbering (sn) denotes the specific configuration of the substituents on the glycerol molecule, which is critical for its biological activity.
The oleoyl (B10858665) group is a monounsaturated omega-9 fatty acid, while the linoleoyl group is a polyunsaturated omega-6 fatty acid. This specific combination of fatty acids influences the molecule's physical properties and its interaction with cellular machinery.
Below is a table summarizing the key quantitative properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₉H₇₀O₅ | --INVALID-LINK-- |
| Molecular Weight | 619.0 g/mol | --INVALID-LINK-- |
| Physical Description | Solid | --INVALID-LINK-- |
| Collision Cross Section | 260.6 Ų ([M+NH₄]⁺) | --INVALID-LINK-- |
Biological Function and Signaling Pathways
The primary and most well-documented function of this compound is its role as a second messenger in signal transduction pathways. Specifically, it is a potent activator of Protein Kinase C (PKC), a family of serine/threonine kinases that regulate a vast array of cellular processes.[1]
The activation of PKC by OLG is a critical step in cascades that control cell growth, differentiation, apoptosis, and other vital functions. Dysregulation of this pathway has been implicated in various diseases, including cancer. Research suggests that OLG may play a role in promoting tumor growth, making it a molecule of interest in cancer biology, particularly in breast cancer.[1]
Beyond its role in signaling, OLG is also an intermediate in lipid metabolism, specifically in the de novo biosynthesis of triacylglycerols.[2]
Protein Kinase C (PKC) Activation Pathway
The generation of diacylglycerols like OLG at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), initiates the activation of conventional and novel PKC isoforms. The binding of DAG to the C1 domain of PKC induces a conformational change that relieves autoinhibition and activates the kinase. This process is often dependent on intracellular calcium levels for conventional PKC isoforms.
References
An In-Depth Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Properties, Protocols, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Oleoyl-2-linoleoyl-sn-glycerol, a significant diacylglycerol (DAG) involved in cellular metabolism and signaling. This document details its chemical and physical properties, provides in-depth experimental protocols for its handling and analysis, and explores its biological roles, particularly in the context of triacylglycerol biosynthesis and protein kinase C activation.
Core Properties of this compound
This compound is a 1,2-diacyl-sn-glycerol with an oleoyl (B10858665) group at the sn-1 position and a linoleoyl group at the sn-2 position.[1] Its unique structure dictates its physicochemical properties and biological functions.
Chemical and Physical Data
A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 91125-76-7 | [1] |
| Molecular Formula | C₃₉H₇₀O₅ | [1] |
| Molecular Weight | 619.0 g/mol | [1] |
| Monoisotopic Mass | 618.52232533 Da | [1] |
| IUPAC Name | [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | [1] |
| Physical Description | Solid | |
| Cellular Locations | Extracellular, Membrane | [1] |
| Tissue Locations | All Tissues, Placenta | [1] |
Table 1: Key Chemical and Physical Properties of this compound.
Biological Significance and Signaling Pathways
This compound is a key intermediate in the de novo biosynthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.[2][3][4][5][6] Furthermore, as a 1,2-diacyl-sn-glycerol, it can function as a second messenger in cellular signaling, most notably through the activation of Protein Kinase C (PKC).
De Novo Triacylglycerol Biosynthesis Pathway
The synthesis of triacylglycerols from glycerol-3-phosphate, also known as the Kennedy pathway, involves a series of enzymatic steps primarily occurring in the endoplasmic reticulum. This compound is a crucial intermediate in this pathway.
The key steps are as follows:
-
Glycerol-3-phosphate Acyltransferase (GPAT) catalyzes the acylation of glycerol-3-phosphate at the sn-1 position to form lysophosphatidic acid.[2][3][4][6]
-
1-Acylglycerol-3-phosphate Acyltransferase (AGPAT) then acylates lysophosphatidic acid at the sn-2 position to yield phosphatidic acid.[2][3][6]
-
Phosphatidic Acid Phosphatase (PAP), or Lipin , dephosphorylates phosphatidic acid to produce a 1,2-diacyl-sn-glycerol, such as this compound.[2][3]
-
Diacylglycerol Acyltransferase (DGAT) catalyzes the final acylation of the diacylglycerol at the sn-3 position to form a triacylglycerol.[2][3]
Protein Kinase C (PKC) Activation
Hyperglycemia can lead to an increase in the de novo synthesis of diacylglycerols, which in turn can cause excess activation of PKC. This overactivation is implicated in the pathogenesis of diabetic complications. The activation of PKC by DAG is a critical step in various signal transduction pathways that regulate cellular processes such as proliferation, differentiation, and apoptosis.
The general mechanism involves:
-
An external stimulus activates Phospholipase C (PLC).
-
PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and DAG.
-
DAG recruits PKC to the cell membrane, where it is activated.
-
Activated PKC phosphorylates downstream target proteins, leading to a cellular response.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and analysis of this compound, as well as a protocol for assessing its biological activity.
Lipid Extraction from Mammalian Cells
This protocol is adapted from standard lipid extraction methods and is suitable for the recovery of diacylglycerols from cultured mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727), ice-cold
-
Chloroform, ice-cold
-
1M KCl
-
Centrifuge tubes (glass, Teflon-lined caps)
-
Nitrogen gas stream
-
Sonicator
Procedure:
-
Harvest cultured cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold methanol in a glass tube.
-
Add 2 mL of ice-cold chloroform. Vortex thoroughly for 2 minutes.
-
Add 0.8 mL of 1M KCl. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Resuspend the dried lipid film in a small volume of chloroform:methanol (2:1, v/v) for storage at -80°C or for immediate analysis.
Purification of this compound
Purification of specific diacylglycerol isomers can be achieved using solid-phase extraction (SPE) followed by high-performance liquid chromatography (HPLC).
Materials:
-
Silica-based SPE cartridge
-
Hexane
-
Diethyl ether
-
Chloroform
-
Methanol
-
HPLC system with a normal-phase column (e.g., silica)
Procedure:
-
Solid-Phase Extraction (SPE): a. Condition a silica (B1680970) SPE cartridge with hexane. b. Load the lipid extract (resuspended in a minimal amount of chloroform) onto the cartridge. c. Elute neutral lipids with a hexane:diethyl ether gradient. Diacylglycerols typically elute with a mixture of hexane:diethyl ether (e.g., 80:20 to 70:30, v/v). d. Collect the fractions and dry them under nitrogen.
-
High-Performance Liquid Chromatography (HPLC): a. Resuspend the diacylglycerol-containing fraction in the HPLC mobile phase. b. Inject the sample onto a normal-phase HPLC column. c. Use an isocratic or gradient elution with a mobile phase such as hexane:isopropanol:acetic acid to separate the diacylglycerol isomers. d. Monitor the elution profile using a suitable detector (e.g., evaporative light scattering detector - ELSD or UV detector at a low wavelength). e. Collect the fraction corresponding to the retention time of this compound.
Quantitative Analysis by HPLC-MS/MS
A sensitive and specific method for the quantification of this compound involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
HPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column.
Chromatographic Conditions:
-
Mobile Phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
Flow Rate: Optimized for the column dimensions (e.g., 0.2-0.4 mL/min).
-
Column Temperature: 40-50°C.
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion: [M+NH₄]⁺ or [M+H]⁺ for this compound.
-
Product Ions: Characteristic fragment ions resulting from the neutral loss of the oleoyl and linoleoyl fatty acid chains.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.
Protein Kinase C (PKC) Activity Assay
This in vitro assay measures the ability of this compound to activate PKC.
Materials:
-
Purified PKC enzyme.
-
This compound.
-
PKC substrate peptide (e.g., a peptide with a PKC consensus phosphorylation site).
-
[γ-³²P]ATP or a fluorescence-based ATP analog.
-
Assay buffer (e.g., containing HEPES, MgCl₂, CaCl₂).
-
Phosphocellulose paper or other method for separating phosphorylated from unphosphorylated substrate.
-
Scintillation counter or fluorescence plate reader.
Procedure:
-
Prepare lipid vesicles by mixing phosphatidylserine and this compound in chloroform, drying the mixture under nitrogen, and resuspending in assay buffer followed by sonication.
-
In a reaction tube, combine the assay buffer, lipid vesicles, purified PKC enzyme, and the substrate peptide.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by adding a quench solution (e.g., EDTA).
-
Spot an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter. The amount of incorporated radioactivity is proportional to the PKC activity.
Conclusion
This compound is a multifaceted lipid molecule with crucial roles in both cellular metabolism and signal transduction. A thorough understanding of its properties and the application of robust experimental protocols are essential for researchers investigating lipid biology, metabolic disorders, and drug development targeting these pathways. The information and methodologies presented in this guide are intended to serve as a valuable resource for the scientific community.
References
- 1. This compound | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. De Novo Triacylglycerol Biosynthesis TG(18:1(11Z)/18:2(9Z,12Z)/18:3(9Z,12Z,15Z)) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. SMPDB [smpdb.ca]
- 4. bio.libretexts.org [bio.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Mammalian Triacylglycerol Metabolism: Synthesis, Lipolysis and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Role of 1-Oleoyl-2-linoleoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific molecular species of diacylglycerol (DAG) that plays a crucial role as a second messenger in a variety of cellular signaling pathways. As a key activator of Protein Kinase C (PKC), OLG is implicated in fundamental cellular processes including proliferation, differentiation, and apoptosis. Emerging evidence particularly highlights its involvement in the pathology of certain cancers, such as breast cancer, where it may contribute to tumor growth. This technical guide provides a comprehensive overview of the synthesis, metabolism, and biological functions of OLG, with a focus on its role in signal transduction. Detailed experimental protocols for the study of OLG and quantitative data on its biological activities are presented to facilitate further research and drug development efforts targeting DAG-mediated signaling pathways.
Introduction
Diacylglycerols (DAGs) are a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains. They are key intermediates in lipid metabolism and serve as critical second messengers in cellular signal transduction. The specific biological effects of a DAG molecule are determined by the identity and position of its fatty acid constituents. This compound (OLG) is a naturally occurring DAG containing oleic acid (18:1) at the sn-1 position and linoleic acid (18:2) at the sn-2 position.
This guide will delve into the specific biological roles of OLG, distinguishing it from the broader class of DAGs and providing detailed information for researchers in cell biology, pharmacology, and drug development.
Synthesis and Metabolism of this compound
The cellular levels of OLG are tightly regulated through a series of enzymatic reactions involving its synthesis and degradation.
Biosynthesis
OLG is primarily generated through the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC) enzymes. Upon activation by various extracellular signals, such as hormones, neurotransmitters, and growth factors binding to their respective receptors (e.g., G-protein coupled receptors or receptor tyrosine kinases), PLC translocates to the plasma membrane. There, it catalyzes the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. The specific fatty acid composition of the resulting DAG, including OLG, is dependent on the fatty acid profile of the precursor PIP2 at the sn-1 and sn-2 positions.
Alternatively, OLG can be produced through the sequential acylation of glycerol-3-phosphate by different acyltransferases.
Metabolic Fate
Once generated, OLG has a transient existence in the cell and can be metabolized through two primary pathways:
-
Phosphorylation: OLG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA). This reaction terminates the signaling activity of OLG and initiates PA-mediated signaling events.
-
Acylation: OLG can be further acylated by diacylglycerol acyltransferases (DGATs) to form triacylglycerols (TAGs), which are stored in lipid droplets as a form of energy reserve.
The balance between the synthesis and metabolism of OLG is critical for maintaining cellular homeostasis and regulating the duration and intensity of its signaling effects.
Biological Role in Signal Transduction
The primary and most well-characterized biological function of OLG is its role as a second messenger in activating a family of serine/threonine kinases known as Protein Kinase C (PKC).[1]
Activation of Protein Kinase C (PKC)
The binding of OLG to the C1 domain of conventional (cPKC) and novel (nPKC) isoforms of PKC induces a conformational change in the enzyme. This change relieves autoinhibition and promotes the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins, thereby modulating their activity and initiating downstream signaling cascades. This activation of PKC by OLG is a key event in the regulation of numerous cellular processes.[1]
Signaling Pathway of OLG-Mediated PKC Activation
Figure 1: Signaling pathway of OLG-mediated PKC activation.
Role in Cancer
Emerging research has implicated OLG in the pathogenesis of cancer, particularly breast cancer. Studies suggest that OLG can act as a potent activator of PKC, which in turn can trigger downstream signaling cascades that promote tumor growth and proliferation.[1] The specific isoforms of PKC activated by OLG and the subsequent downstream targets are areas of active investigation for the development of novel cancer therapies.
Quantitative Data
While specific quantitative data for this compound is still emerging, the following table summarizes typical concentration ranges and activities for diacylglycerols in general, which can serve as a reference for experimental design.
| Parameter | Value | Cell/System Type | Reference |
| PKC Activation (EC50) | 1-10 µM (for OAG) | Platelets | [2] |
| Cell Proliferation (IC50) | Not Available for OLG | - | - |
| Endogenous Levels | Varies with cell type and stimulus | Various | - |
Note: OAG (1-oleoyl-2-acetyl-sn-glycerol) is a commonly used synthetic analog of DAG for in vitro and in vivo studies.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and biological analysis of this compound.
Enzymatic Synthesis of this compound
This protocol describes a two-step enzymatic approach for the synthesis of OLG.
Materials:
-
Glycerol
-
Oleic acid
-
Linoleic acid
-
Immobilized 1,3-specific lipase (B570770) (e.g., from Rhizomucor miehei)
-
Non-specific lipase (e.g., from Candida antarctica)
-
Organic solvent (e.g., hexane)
-
Molecular sieves
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Step 1: Synthesis of 1-Oleoyl-sn-glycerol:
-
React glycerol with oleic acid in a 1:1 molar ratio in the presence of an immobilized 1,3-specific lipase in a solvent-free system or in an organic solvent like hexane.
-
Maintain the reaction at a controlled temperature (e.g., 40-60°C) with constant stirring. The use of molecular sieves can help to remove water produced during the reaction and drive the equilibrium towards product formation.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, remove the immobilized lipase by filtration.
-
Purify the 1-Oleoyl-sn-glycerol by silica gel column chromatography.
-
-
Step 2: Synthesis of this compound:
-
React the purified 1-Oleoyl-sn-glycerol with linoleic acid in the presence of a non-specific lipase.
-
Follow the same reaction and monitoring procedures as in Step 1.
-
After completion, purify the final product, this compound, using silica gel column chromatography.
-
Workflow for the Enzymatic Synthesis of OLG
Figure 2: Workflow for the enzymatic synthesis of OLG.
Lipid Extraction and Quantification of OLG by LC-MS/MS
This protocol outlines a general procedure for the extraction of lipids from biological samples and the subsequent quantification of OLG using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Biological sample (cells or tissue)
-
Phosphate-buffered saline (PBS)
-
Methanol (B129727) (ice-cold)
-
0.9% NaCl solution
-
Internal standard (e.g., a deuterated version of OLG or a DAG with a different fatty acid composition)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
For tissues, homogenize the tissue sample in PBS.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the sample, add a mixture of chloroform and methanol (1:2, v/v) and the internal standard.
-
Vortex thoroughly and incubate on ice.
-
Add chloroform and 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a suitable C18 reversed-phase column with an appropriate gradient of mobile phases.
-
Detect and quantify OLG using multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transitions for OLG and the internal standard.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the activation of PKC by OLG in vitro.
Materials:
-
Purified PKC isoform(s)
-
This compound (OLG)
-
Phosphatidylserine (PS)
-
ATP (containing γ-³²P-ATP)
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
Assay buffer (e.g., HEPES buffer containing MgCl₂, CaCl₂, and DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
Prepare mixed lipid vesicles containing PS and varying concentrations of OLG by sonication or extrusion.
-
-
Kinase Reaction:
-
In a reaction tube, combine the assay buffer, purified PKC, and the lipid vesicles.
-
Initiate the reaction by adding the PKC substrate and ATP (containing γ-³²P-ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
-
Termination and Detection:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the specific activity of PKC in the presence of different concentrations of OLG to determine the EC50 for activation.
-
Conclusion
This compound is a biologically significant diacylglycerol species that functions as a crucial second messenger in cellular signaling, primarily through the activation of Protein Kinase C. Its involvement in fundamental cellular processes and its emerging role in diseases such as breast cancer make it an important molecule for further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to explore the therapeutic potential of targeting OLG-mediated signaling pathways. Further research is warranted to elucidate the specific downstream effects of OLG and to develop selective modulators of its activity for therapeutic applications.
References
An In-depth Technical Guide to the Metabolic Pathway of 1-Oleoyl-2-linoleoyl-sn-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-2-linoleoyl-sn-glycerol (OLLG) is a specific diacylglycerol (DAG) molecule, a class of lipids that are central to cellular metabolism and signaling. As key intermediates, DAGs are precursors for the synthesis of more complex lipids such as triacylglycerols (TAGs) and phospholipids (B1166683).[1] Furthermore, they function as critical second messengers, activating a variety of downstream signaling cascades, most notably through Protein Kinase C (PKC).[2][3] The specific acyl chain composition of DAGs, such as the oleoyl (B10858665) group at the sn-1 position and the linoleoyl group at the sn-2 position in OLLG, can influence their metabolic fate and signaling properties.[4] An understanding of the metabolic pathway of specific DAG species like OLLG is crucial for research in areas such as metabolic disorders, oncology, and cardiovascular disease. This guide provides a comprehensive overview of the metabolic pathways, signaling roles, and experimental analysis of this compound.
Metabolic Pathway of this compound
The metabolism of OLLG is intricately woven into the broader network of glycerolipid metabolism. It is primarily synthesized from phospholipids and serves as a branch point for the synthesis of neutral storage lipids or conversion back into phospholipids, as well as degradation to release fatty acids and glycerol.
Synthesis of this compound
The primary route for the generation of sn-1,2-diacylglycerols like OLLG is through the hydrolysis of phospholipids by phospholipase C (PLC).[2] Specifically, OLLG can be generated from the hydrolysis of 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphocholine or other phospholipids containing these specific acyl chains.
-
Phospholipase C (PLC) Pathway: Upon stimulation by various extracellular signals, PLC is activated and hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) or other membrane phospholipids. This reaction yields inositol (B14025) trisphosphate (IP3) and a membrane-bound DAG, such as OLLG.[2]
Metabolic Fates of this compound
Once formed, OLLG can be directed into several key metabolic pathways:
-
Triacylglycerol (TAG) Synthesis: OLLG is a direct precursor for the synthesis of TAGs, which are the primary form of energy storage in cells. This reaction is catalyzed by diacylglycerol acyltransferases (DGATs).[5] DGAT1 and DGAT2 are the two major enzymes responsible for this final step in TAG synthesis, and they may have distinct substrate preferences and roles in cellular metabolism.[5]
-
Phospholipid Synthesis: OLLG can be phosphorylated by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA).[6] PA is a key intermediate in the de novo synthesis of various phospholipids, including phosphatidylcholine, phosphatidylethanolamine, and phosphatidylinositol. This conversion of DAG to PA is also a critical mechanism for terminating DAG-mediated signaling.
-
Degradation: OLLG can be hydrolyzed by diacylglycerol lipases (DAGLs) to release a free fatty acid and a monoacylglycerol.[7] The resulting monoacylglycerol can be further hydrolyzed by monoacylglycerol lipase (B570770) (MAGL) to release another fatty acid and glycerol. This pathway is important for the turnover of DAGs and the release of fatty acids for energy production or other metabolic processes.
Signaling Roles of this compound
As a species of diacylglycerol, OLLG is a potent second messenger that activates several downstream signaling pathways.
Activation of Protein Kinase C (PKC)
One of the most well-characterized roles of DAGs is the activation of the Protein Kinase C (PKC) family of serine/threonine kinases.[2] Conventional (cPKC) and novel (nPKC) isoforms of PKC contain a C1 domain that binds to DAGs, leading to their translocation to the cell membrane and subsequent activation.[2] The specific acyl chain composition of DAGs can influence the activation of different PKC isoforms, suggesting that OLLG may have a specific profile of PKC activation.[4] Activated PKC then phosphorylates a wide range of substrate proteins, regulating diverse cellular processes such as cell growth, differentiation, apoptosis, and inflammation.[2]
Modulation of TRP Channels and Calcium Signaling
Diacylglycerols, including synthetic analogs like 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG), have been shown to activate certain members of the Transient Receptor Potential Canonical (TRPC) family of ion channels, such as TRPC3 and TRPC6.[8][9] This activation leads to an influx of cations, including Ca2+, into the cell.[8] The resulting increase in intracellular calcium concentration can trigger a multitude of cellular responses. The effect of DAGs on TRP channels can be complex, with some studies showing that DAG-mediated PKC activation can also lead to the inhibition of certain TRPC channels, such as TRPC4 and TRPC5, representing a feedback mechanism.[9]
References
- 1. Molecular analysis of a store-operated and 2-acetyl-sn-glycerol-sensitive non-selective cation channel. Heteromeric assembly of TRPC1-TRPC3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Kinase Cα (PKCα) Is Resistant to Long Term Desensitization/Down-regulation by Prolonged Diacylglycerol Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol acyltransferase 2 acts upstream of diacylglycerol acyltransferase 1 and utilizes nascent diglycerides and de novo synthesized fatty acids in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Defining Substrate Specificities for Lipase and Phospholipase Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increased store-operated and 1-oleoyl-2-acetyl-sn-glycerol-induced calcium influx in monocytes is mediated by transient receptor potential canonical channels in human essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of canonical transient receptor potential (TRPC) channel function by diacylglycerol and protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Natural Sources, Analysis, and Biological Roles
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-2-linoleoyl-sn-glycerol (OLOG) is a 1,2-diacyl-sn-glycerol, a class of lipid molecules that serve as important intermediates in metabolic pathways and as signaling molecules in various cellular processes. Comprised of an oleic acid moiety at the sn-1 position and a linoleic acid moiety at the sn-2 position of the glycerol (B35011) backbone, OLOG's specific stereochemistry influences its biological activity and metabolic fate. This technical guide provides a comprehensive overview of the known natural sources of OLOG, detailed methodologies for its analysis, and an exploration of its role in cellular signaling pathways.
Natural Sources of this compound
While this compound is a naturally occurring diacylglycerol, specific quantitative data on its concentration in various sources is limited in publicly available literature. Its presence is often inferred from the analysis of total diacylglycerol or triacylglycerol profiles in various biological samples. OLOG has been identified as a mouse metabolite and is found in human tissues, including the placenta[1].
Given that oleic acid and linoleic acid are two of the most common fatty acids in nature, OLOG is expected to be present as a minor component in many vegetable oils and animal fats. The following tables summarize the qualitative presence and the general diacylglycerol content in several potential natural sources.
Table 1: Presence of this compound in Various Natural Sources
| Natural Source | Presence of this compound | General Diacylglycerol (DAG) Content | Key References |
| Animal Tissues | |||
| Human Placenta | Identified | Not Quantified | [1] |
| Mouse Metabolome | Identified | Not Quantified | [1] |
| Bovine Milk Fat | Related triacylglycerols containing oleic and linoleic acids are present. | Present | [2] |
| Plant-Based Oils | |||
| Olive Oil | The isomeric 1-oleoyl-rac-glycerol and 1-linoleoyl-rac-glycerol have been identified. | 1-3% | [3] |
| Corn Oil | A potential source due to high linoleic and oleic acid content. | Not specified | |
| Soybean Oil | A potential source due to high linoleic and oleic acid content. | Not specified | |
| Sunflower Oil | A potential source due to high linoleic and oleic acid content. | Not specified | |
| Apricot Kernel Oil | A source of oleoyl (B10858665) and linoleoyl macrogolglycerides. | Not specified |
Experimental Protocols
The analysis of specific diacylglycerol isomers like this compound from complex lipid mixtures is a challenging task that requires sophisticated analytical techniques. The following sections detail a composite experimental protocol based on established methods for lipid extraction and analysis.
Lipid Extraction from Biological Samples (Modified Bligh-Dyer Method)
This protocol is a widely used method for the extraction of total lipids from tissues and other biological samples.
-
Homogenization: Homogenize the tissue sample in a chloroform (B151607)/methanol mixture (1:2, v/v).
-
Phase Separation: Add chloroform and water to the homogenate to achieve a final chloroform/methanol/water ratio of 2:2:1.8. Vortex the mixture thoroughly.
-
Centrifugation: Centrifuge the sample to separate the phases. The lower chloroform phase will contain the lipids.
-
Lipid Collection: Carefully collect the lower chloroform phase containing the lipids.
-
Drying: Evaporate the solvent under a stream of nitrogen.
-
Storage: Store the dried lipid extract at -80°C until analysis.
Analysis of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice for the separation and identification of specific diacylglycerol isomers.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of diacylglycerols.
-
Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol (B130326) is commonly employed.
-
Isocratic Elution: For simpler mixtures, isocratic elution with 100% acetonitrile can be used[4].
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are suitable for generating ions of diacylglycerols.
-
Fragmentation: Collision-Induced Dissociation (CID) of the parent ion allows for the identification of the fatty acid constituents and their positions on the glycerol backbone. The fatty acid at the sn-2 position is lost less readily than those at the sn-1 and sn-3 positions.
-
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), diacylglycerols are typically derivatized to increase their volatility.
-
Silylation: React the dried lipid extract with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to convert the hydroxyl group of the diacylglycerol to a trimethylsilyl (B98337) (TMS) ether.
-
GC-MS Analysis: Analyze the derivatized sample on a GC-MS system. The fragmentation pattern of the TMS-derivatized diacylglycerol can be used to identify the fatty acid composition and isomeric structure[5].
Signaling Pathways and Biological Roles
Diacylglycerols are critical second messengers in a variety of cellular signaling pathways. They are primarily known for their role in activating protein kinase C (PKC) isoforms[6]. The generation of diacylglycerol at the cell membrane leads to the recruitment and activation of PKC, which in turn phosphorylates a wide range of downstream protein targets, modulating cellular processes such as proliferation, differentiation, and apoptosis.
While specific signaling pathways for this compound are not extensively characterized, its structural similarity to other diacylglycerols strongly suggests its involvement in PKC-mediated signaling. Furthermore, OLOG is an intermediate in the de novo biosynthesis of triacylglycerols[1].
Metabolic Role
This compound is a key intermediate in the synthesis of triacylglycerols (TAGs), the primary form of energy storage in eukaryotes.
References
- 1. This compound | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Lipid Profiling and Stable Isotopic Data Analysis for Differentiation of Extra Virgin Olive Oils Based on Their Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Oleoyl-2-linoleoyl-sn-glycerol: Nomenclature, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-Oleoyl-2-linoleoyl-sn-glycerol, a significant diacylglycerol (DAG) involved in cellular signaling and metabolism. It covers its nomenclature, physicochemical properties, and its crucial role as a second messenger in activating protein kinase C (PKC) signaling pathways.
Nomenclature and Synonyms
This compound is a specific stereoisomer of diacylglycerol with an oleoyl (B10858665) group at the sn-1 position and a linoleoyl group at the sn-2 position of the glycerol (B35011) backbone. Due to its complex structure, it is referred to by a variety of names and abbreviations in scientific literature. A systematic understanding of its nomenclature is crucial for accurate data interpretation and communication.
Below is a summary of its various identifiers and naming conventions.
| Nomenclature Type | Name/Identifier | Reference |
| Systematic (IUPAC) Name | [(2S)-3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (Z)-octadec-9-enoate | [1] |
| Common Name | This compound | |
| Lipid Shorthand | DG(18:1/18:2) | [1] |
| DAG(18:1/18:2) | [1] | |
| Diacylglycerol(18:1n9/18:2n6) | [1] | |
| LIPID MAPS ID | LMGL02010056 | [1] |
| PubChem CID | 9543722 | [1] |
| ChEBI ID | CHEBI:75450 | [1] |
| CAS Number | 91125-76-7 | |
| Molecular Formula | C₃₉H₇₀O₅ | [1] |
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its biological function, influencing its behavior in lipid membranes and its interaction with effector proteins. While extensive experimental data for this specific isomer is limited, a combination of computed properties and experimental data for similar diacylglycerols provides valuable insights.
| Property | Value | Type | Reference |
| Molecular Weight | 619.0 g/mol | Computed | [1] |
| Monoisotopic Mass | 618.52232533 Da | Computed | [1] |
| XLogP3 | 13.7 | Computed | [1] |
| Physical Description | Solid | Experimental | [1] |
| Collision Cross Section (CCS) | 260.6 Ų ([M+NH₄]⁺, DT, N₂) | Experimental | [1] |
Biological Significance: The Diacylglycerol Signaling Pathway
This compound is a key second messenger generated at the plasma membrane that activates the protein kinase C (PKC) family of enzymes. This signaling cascade is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC), which is typically activated by G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs). The hydrolysis of PIP₂ yields two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). While IP₃ diffuses into the cytosol to trigger the release of calcium from intracellular stores, DAG remains in the membrane to activate PKC.
The activation of conventional and novel PKC isoforms by DAG leads to the phosphorylation of a multitude of downstream protein targets, regulating a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.
Experimental Protocols
Chemoenzymatic Synthesis of this compound
Step 1: Enzymatic Synthesis of 2-Linoleoyl-sn-glycerol
This step utilizes a sn-1,3-specific lipase (B570770) to catalyze the alcoholysis of a triacylglycerol rich in linoleic acid, such as trilinolein (B126924).
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve trilinolein in an appropriate organic solvent (e.g., hexane). Add glycerol in a molar excess.
-
Enzymatic Reaction: Introduce an immobilized sn-1,3-specific lipase (e.g., from Rhizomucor miehei). The reaction is conducted under continuous stirring at a controlled temperature (e.g., 40-50°C). The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture, containing 2-linoleoyl-sn-glycerol, unreacted starting materials, and byproducts, is purified by silica (B1680970) gel column chromatography.
Step 2: Chemical Acylation with Oleic Acid
The purified 2-linoleoyl-sn-glycerol is then acylated with oleic acid at the sn-1 position.
-
Acylation Reaction: Dissolve the 2-linoleoyl-sn-glycerol in a dry, aprotic solvent (e.g., dichloromethane) containing a base (e.g., pyridine (B92270) or triethylamine). Add oleoyl chloride or oleic anhydride (B1165640) dropwise at a low temperature (e.g., 0°C) to control the reaction.
-
Reaction Monitoring: The reaction is monitored by TLC until the starting monoacylglycerol is consumed.
-
Purification: The reaction mixture is washed with dilute acid and brine to remove the base and any water-soluble byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The final product, this compound, is purified by silica gel column chromatography.
Purification and Analysis by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for the purification and analysis of diacylglycerol isomers.
-
Sample Preparation: The crude this compound is dissolved in an appropriate solvent, such as a mixture of acetonitrile (B52724) and isopropanol (B130326).
-
HPLC System:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, starting with a more polar solvent mixture (e.g., acetonitrile/water) and gradually increasing the proportion of a less polar solvent (e.g., isopropanol or acetone).
-
Detector: An evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used for detection. MS detection provides the added advantage of confirming the molecular weight and fragmentation pattern of the eluted compound.
-
-
Fraction Collection and Analysis: Fractions corresponding to the peak of interest are collected. The purity of the collected fractions is assessed by re-injection into the HPLC system and can be further characterized by techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Conclusion
This compound is a biologically important lipid second messenger with a well-defined role in cellular signaling. A thorough understanding of its nomenclature, properties, and the pathways it regulates is essential for research in lipidomics, cell signaling, and drug development. The methodologies outlined in this guide provide a framework for the synthesis, purification, and study of this and other specific diacylglycerol isomers, paving the way for further investigations into their precise physiological and pathological roles.
References
The Genesis of a Cellular Signal: A Technical Guide to the Discovery and History of Diacylglycerol Signaling
For Immediate Release
A deep dive into the pivotal discoveries and experimental foundations of diacylglycerol (DAG) signaling reveals a fascinating history of scientific inquiry that has fundamentally shaped our understanding of cellular communication. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed exploration of the core concepts, key experiments, and methodological advancements that have defined this critical signaling pathway.
The story of diacylglycerol signaling is one of serendipitous discoveries and meticulous investigation. Initially considered merely an intermediate in lipid metabolism, DAG's role as a crucial second messenger came to light through the groundbreaking work of Yasutomi Nishizuka and his colleagues in the late 1970s. Their identification of Protein Kinase C (PKC) as a key cellular target of DAG opened a new chapter in signal transduction research.[1] Concurrently, the work of Michael Berridge and his team elucidated the source of this signaling molecule, demonstrating that the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) generates two second messengers: DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).[2][3] This bifurcating pathway, where DAG activates PKC and IP3 triggers the release of intracellular calcium, represents a fundamental paradigm in cellular regulation.
This guide provides a detailed chronicle of these discoveries, presenting the quantitative data from seminal experiments in clearly structured tables for easy comparison and analysis. Furthermore, it includes detailed methodologies for the key experiments that underpinned these breakthroughs, offering a practical resource for researchers seeking to understand the historical context and technical basis of their work.
Core Signaling Pathways and Experimental Workflows
The intricate dance of molecules in the DAG signaling pathway is best understood through visual representation. The following diagrams, rendered in the DOT language, illustrate the central signaling cascade, the workflow of early key experiments, and the logical relationships between the components.
References
Introduction: The Role of Diacylglycerols in Cellular Signaling
An In-depth Technical Guide on the Interaction of 1-Oleoyl-2-linoleoyl-sn-glycerol with Proteins
For Researchers, Scientists, and Drug Development Professionals
Diacylglycerols (DAGs) are a class of lipid molecules composed of a glycerol (B35011) backbone esterified to two fatty acid chains.[1] These molecules are not merely structural components of cellular membranes but are pivotal second messengers in a multitude of cellular signaling pathways.[2] The specific stereoisomer involved in signaling is typically sn-1,2-diacylglycerol. The diversity in the fatty acid chains at the sn-1 and sn-2 positions gives rise to a vast number of DAG species, each with potentially unique physical, chemical, and biological properties.[1][2]
This compound (OLG) is a specific DAG species containing oleic acid (a monounsaturated omega-9 fatty acid) at the sn-1 position and linoleic acid (a polyunsaturated omega-6 fatty acid) at the sn-2 position. Like other signaling DAGs, OLG is generated at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to extracellular stimuli. Its primary role is to act as an allosteric activator for a range of effector proteins, thereby regulating processes such as cell proliferation, differentiation, apoptosis, and membrane trafficking.[1][3]
Key Protein Interactions and Signaling Pathways
The most well-characterized function of DAGs, including OLG, is the activation of Protein Kinase C (PKC) isoforms.[1][2] However, the cellular response to DAG is complex, involving several other key protein families that act as DAG effectors.
Protein Kinase C (PKC) Family
The PKC family comprises serine/threonine kinases that are central to signal transduction.[4] They are broadly classified into three groups based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both Ca²⁺ and DAG for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are Ca²⁺-independent but require DAG.
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not activated by either Ca²⁺ or DAG.
OLG and other DAGs activate conventional and novel PKC isoforms by binding to a conserved cysteine-rich motif known as the C1 domain.[2] This binding event induces a conformational change and promotes the translocation of PKC from the cytosol to the plasma membrane, where it can phosphorylate a wide array of substrate proteins.[1]
Signaling Pathway: PLC-DAG-PKC Axis
The canonical pathway for OLG-mediated signaling begins with the activation of a cell surface receptor (e.g., a G-protein coupled receptor or a receptor tyrosine kinase). This triggers the activation of Phospholipase C (PLC), which then hydrolyzes PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG. While IP3 diffuses into the cytoplasm to trigger Ca²⁺ release from the endoplasmic reticulum, the lipophilic DAG remains in the plasma membrane to recruit and activate PKC isoforms.
Other Diacylglycerol Effectors
Beyond PKC, OLG can interact with other proteins containing C1 domains:
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These are exchange factors that activate Ras and Rap small GTPases, linking DAG signaling to the MAPK cascade.[5] RasGRP1 and RasGRP3 have been shown to be regulated by DAG-C1 domain interactions.[1]
-
Munc13 Proteins: These are essential for the priming of synaptic vesicle exocytosis in neurons. Munc13-1 is activated by DAG binding to its C1 domain, which is crucial for neurotransmitter release.
-
Protein Kinase D (PKD): A family of serine/threonine kinases that act downstream of PKC and are also activated by DAG. They are involved in regulating cell differentiation, motility, and vesicle trafficking.[6]
-
Diacylglycerol Kinases (DGKs): This family of enzymes phosphorylates DAG to produce phosphatidic acid (PA), effectively terminating DAG-dependent signaling.[7][8] Certain DGK isoforms themselves contain C1 domains and can directly interact with PKC, creating a tightly controlled regulatory loop.[8]
Quantitative Analysis of Diacylglycerol-Protein Interactions
Research has shown that different PKC isoforms display distinct preferences for various DAG species. For example, conventional PKCs (like α and βII) are potently activated by 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), whereas novel PKCs show different sensitivities.[1][5] This suggests that the specific combination of fatty acids in a DAG molecule, such as the oleoyl (B10858665) and linoleoyl chains in OLG, likely confers a unique activation profile.
The table below summarizes available quantitative data for the interaction of 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), a structural analogue of OLG, with various protein targets. This data illustrates the high-affinity nature of these interactions.
| Diacylglycerol Species | Protein Target | Interaction Type | Affinity Constant (Ki) | Experimental Context |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | RasGRP | Competitive Binding | 4.49 µM | Jurkat T-cells |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCα | Activation | Potent at nM conc. | In vitro kinase assay |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCδ | Activation | Potent at nM conc. | In vitro kinase assay |
| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | PKCε | Activation | Potent at nM conc. | In vitro kinase assay |
Table 1: Quantitative interaction data for 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG), a structural analogue of OLG. Data sourced from vendor technical sheets and primary literature.[9]
Key Experimental Methodologies
Studying the interaction between lipids like OLG and proteins requires specialized biochemical and biophysical techniques. Below are detailed protocols for two common in vitro assays.
Liposome (B1194612) Co-sedimentation Assay
This assay is used to determine if a protein binds to lipid vesicles (liposomes) of a specific composition.
Principle: Liposomes are large enough to be pelleted by ultracentrifugation. If a protein binds to the liposomes, it will be co-pelleted. The amount of protein in the supernatant versus the pellet is then quantified, typically by SDS-PAGE and Coomassie staining or Western blotting.
Detailed Protocol:
-
Liposome Preparation:
-
Prepare a lipid mixture in a glass tube containing the desired lipids (e.g., a base of phosphatidylcholine and phosphatidylserine, with or without a specific mole percentage of this compound) dissolved in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film on the wall of the tube. Further dry under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with an appropriate buffer (e.g., HEPES-buffered saline) by vortexing, creating multilamellar vesicles (MLVs).
-
To create large unilamellar vesicles (LUVs), subject the MLV suspension to several freeze-thaw cycles followed by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
In an ultracentrifuge tube, combine the purified protein of interest (e.g., a PKC isoform) at a fixed concentration with the prepared liposomes at varying concentrations.
-
Include a negative control with protein only (no liposomes) to ensure the protein does not pellet on its own.
-
Incubate the mixtures at room temperature for 30-60 minutes to allow binding to reach equilibrium.
-
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-60 minutes at 4°C to pellet the liposomes.
-
Carefully collect the supernatant, which contains the unbound protein.
-
Wash the pellet gently with buffer and then resuspend it in an equal volume of buffer. The pellet contains the liposome-bound protein.
-
-
Analysis:
-
Analyze equal volumes of the supernatant and resuspended pellet fractions by SDS-PAGE.
-
Visualize the protein bands by Coomassie staining or Western blotting.
-
Quantify the band intensities to determine the fraction of bound protein at each liposome concentration. This data can be used to estimate the binding affinity (Kd).
-
Protein-Lipid Overlay Assay
This is a qualitative, dot-blot-style assay used to screen for protein interactions with various lipids.
Principle: Lipids of interest are spotted onto a hydrophobic membrane (e.g., nitrocellulose). The membrane is then blocked and incubated with a purified protein. If the protein binds to a specific lipid spot, it can be detected using an antibody against the protein or an epitope tag.
Detailed Protocol:
-
Membrane Preparation:
-
On a nitrocellulose or PVDF membrane, carefully spot 1-2 µL of various lipids (including OLG, other DAGs, and control lipids like phosphatidylcholine) dissolved in an organic solvent. Prepare serial dilutions of the lipids to assess concentration-dependent binding.
-
Allow the solvent to evaporate completely, leaving the lipids immobilized on the membrane.
-
-
Blocking and Incubation:
-
Block the membrane in a solution containing a high concentration of a non-fatty protein, such as fat-free BSA or milk, to prevent non-specific protein binding.
-
Incubate the blocked membrane with a solution containing the purified protein of interest (e.g., a GST-tagged C1 domain) in a blocking buffer for several hours or overnight at 4°C with gentle agitation.
-
-
Washing and Detection:
-
Wash the membrane extensively with buffer (e.g., TBS-T) to remove unbound protein.
-
Incubate the membrane with a primary antibody that recognizes the protein (or its tag, e.g., anti-GST).
-
After further washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Perform a final wash and detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system. A positive signal on a lipid spot indicates an interaction.
-
Conclusion and Future Directions
This compound is a key lipid second messenger that interacts with a conserved set of effector proteins, most notably Protein Kinase C, to regulate a wide range of cellular functions. The structural specificity of DAG molecules, dictated by their constituent fatty acid chains, appears to be a critical determinant of their biological activity, allowing for the differential activation of various protein isoforms.
A significant gap in the current literature is the lack of direct quantitative binding data for OLG with its protein targets. Future research employing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be invaluable for determining the precise binding affinities and kinetics of this interaction. Furthermore, lipidomic studies combined with cell-based assays are needed to elucidate the specific downstream signaling cascades and cellular outcomes that are uniquely regulated by the generation of OLG versus other DAG species. For drug development professionals, understanding this specificity is paramount, as it opens the possibility of designing isoform-selective modulators of PKC or other DAG effectors by targeting the unique features of their C1 domain-lipid interactions.
References
- 1. Differential membrane binding and diacylglycerol recognition by C1 domains of RasGRPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance for Measuring Interactions of Proteins with Lipids and Lipid Membranes | Springer Nature Experiments [experiments.springernature.com]
- 3. newtonlab.ucsd.edu [newtonlab.ucsd.edu]
- 4. scbt.com [scbt.com]
- 5. The guanine nucleotide exchange factor RasGRP is a high -affinity target for diacylglycerol and phorbol esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystal Structure and Allosteric Activation of Protein Kinase C βII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
1-Oleoyl-2-linoleoyl-sn-glycerol: A Comprehensive Technical Guide to its Role as a Second Messenger
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role in cellular signaling. As a second messenger, OLG is integral to the activation of a variety of downstream cellular processes, primarily through its interaction with Protein Kinase C (PKC). This technical guide provides an in-depth overview of the synthesis, signaling pathways, and experimental methodologies related to OLG, designed for professionals in research and drug development.
Diacylglycerols are a class of lipids composed of a glycerol (B35011) backbone esterified to two fatty acid chains. The specific combination of fatty acids at the sn-1 and sn-2 positions of the glycerol molecule dictates the biological activity and signaling specificity of the DAG isomer. In the case of OLG, an oleoyl (B10858665) group is at the sn-1 position and a linoleoyl group is at the sn-2 position. This specific structure influences its interaction with downstream effector proteins and its role in various physiological and pathological processes, including cancer, where it has been identified as a potential biomarker.[1]
Synthesis and Metabolism of this compound
The cellular levels of OLG are tightly regulated through its synthesis and metabolism. The primary pathway for the generation of signal-competent sn-1,2-diacylglycerols is the hydrolysis of membrane phospholipids (B1166683) by phospholipase C (PLC).
Biosynthesis of this compound
The de novo synthesis of OLG is a multi-step enzymatic process. A general workflow for the enzymatic synthesis of specific diacylglycerols is outlined below.
Metabolism of this compound
Once generated, OLG can be metabolized through several pathways, which serves to terminate its signaling activity. The primary metabolic fates of DAGs include:
-
Phosphorylation: Diacylglycerol kinases (DGKs) phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid.
-
Hydrolysis: Diacylglycerol lipases (DAGLs) hydrolyze DAG to release a free fatty acid and a monoacylglycerol.
-
Acylation: Diacylglycerol acyltransferases (DGATs) acylate DAG to form triacylglycerols (TAGs) for energy storage.
Signaling Pathways of this compound
As a second messenger, OLG primarily functions by activating members of the Protein Kinase C (PKC) family of serine/threonine kinases. The binding of OLG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase.
Downstream Effectors of OLG-Activated PKC
Activated PKC isoforms phosphorylate a wide range of substrate proteins, leading to the modulation of various cellular processes. Key downstream signaling pathways affected by PKC activation include:
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. PKC can activate the MAPK pathway at multiple levels.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another major signaling route that governs cell growth, survival, and metabolism. PKC can both positively and negatively regulate this pathway depending on the cellular context and the specific PKC isoform involved.
-
Regulation of Transcription Factors: PKC activation can lead to the phosphorylation and activation of various transcription factors, including Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This results in changes in gene expression that mediate long-term cellular responses.
Quantitative Data on Diacylglycerol Signaling
While specific quantitative data for this compound are limited in the publicly available literature, studies on analogous diacylglycerol molecules provide valuable insights into the dose-dependent effects and activation kinetics. The following tables summarize representative quantitative data for the closely related synthetic diacylglycerol, 1-oleoyl-2-acetyl-sn-glycerol (B13814) (OAG).
Table 1: Dose-Dependent Activation of Protein Kinase C by 1-Oleoyl-2-acetyl-sn-glycerol (OAG)
| Concentration of OAG (µM) | PKC Activation | Cell Type/System | Reference |
| 5 - 500 | Dose-related activation | Rat islet homogenates | [2] |
| 50 - 500 | Dose-related stimulation of insulin (B600854) release | Intact rat islets | [2] |
Table 2: Effects of 1-Oleoyl-2-acetyl-sn-glycerol (OAG) on Intracellular Ion Concentrations
| Treatment | Change in Intracellular Ca²⁺ | Change in Intracellular Na⁺ | Cell Type | Reference |
| 100 µM OAG | Elevation | 18% increase in wild-type cells | Quiescent flexor digitorum brevis fibers | [1] |
| 4 - 60 µM OAG | Reversible reduction of Ca²⁺ currents | Not reported | Clonal GH3 pituitary cells | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound as a second messenger.
Protocol 1: Enzymatic Synthesis of this compound
This protocol outlines a two-step enzymatic synthesis of OLG.
Materials:
-
Glycerol
-
Oleic acid
-
Linoleic acid
-
Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei)
-
Acyl-CoA synthetase
-
ATP
-
Coenzyme A
-
Monoacylglycerol acyltransferase (MGAT)
-
Organic solvents (e.g., hexane, chloroform (B151607), methanol)
-
Silica (B1680970) gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Synthesis of 1-Oleoyl-sn-glycerol (Monoacylglycerol):
-
In a round-bottom flask, combine glycerol and oleic acid in a suitable molar ratio (e.g., 2:1) in an organic solvent like hexane.
-
Add the immobilized 1,3-specific lipase to the reaction mixture.
-
Incubate the reaction at a controlled temperature (e.g., 40-50°C) with constant stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter to remove the lipase.
-
Purify the 1-Oleoyl-sn-glycerol using silica gel column chromatography.
-
-
Synthesis of this compound:
-
Activate linoleic acid to linoleoyl-CoA using acyl-CoA synthetase in the presence of ATP and Coenzyme A.
-
In a new reaction vessel, combine the purified 1-Oleoyl-sn-glycerol and the prepared linoleoyl-CoA.
-
Add MGAT to catalyze the acylation at the sn-2 position.
-
Incubate the reaction under optimal conditions for the MGAT enzyme.
-
Monitor the formation of OLG by TLC.
-
Purify the final product, this compound, using silica gel column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the synthesized OLG using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Protocol 2: Extraction and Quantification of this compound from Biological Samples
This protocol describes the extraction of lipids from cells or tissues and the subsequent quantification of OLG using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Biological sample (cells or tissue)
-
Phosphate-buffered saline (PBS)
-
Chloroform
-
Internal standard (e.g., a deuterated version of OLG)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
For adherent cells, wash with ice-cold PBS and scrape. For suspension cells or tissues, homogenize as required.
-
Record the cell number or tissue weight.
-
-
Lipid Extraction (Bligh-Dyer Method):
-
To the sample, add a mixture of chloroform and methanol (1:2, v/v).
-
Add the internal standard.
-
Vortex vigorously to ensure thorough mixing and cell lysis.
-
Add chloroform and water to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifuge to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
Separate the lipid species using a suitable liquid chromatography method (e.g., reversed-phase or normal-phase).
-
Detect and quantify OLG using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, using specific precursor-product ion transitions for OLG and the internal standard.
-
-
Data Analysis:
-
Calculate the concentration of OLG in the original sample by comparing the peak area of endogenous OLG to that of the known amount of internal standard.
-
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a method to measure the activation of PKC by OLG in vitro.
Materials:
-
Purified PKC isoform(s)
-
This compound (OLG)
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., a specific peptide or histone H1)
-
[γ-³²P]ATP
-
Assay buffer (containing Tris-HCl, MgCl₂, CaCl₂, etc.)
-
Phosphocellulose paper or other means of separating phosphorylated and unphosphorylated substrate
-
Scintillation counter
Procedure:
-
Preparation of Lipid Vesicles:
-
In a glass tube, mix OLG and PS in a suitable molar ratio in chloroform.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the assay buffer, lipid vesicles, purified PKC, and the PKC substrate.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA or by spotting onto the phosphocellulose paper).
-
-
Measurement of Phosphorylation:
-
If using phosphocellulose paper, wash the papers extensively to remove unreacted [γ-³²P]ATP.
-
Quantify the amount of ³²P incorporated into the substrate using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific activity of PKC in the presence of varying concentrations of OLG to assess its potency as a PKC activator.
-
Conclusion
This compound is a significant second messenger that plays a critical role in cellular signaling through the activation of Protein Kinase C. Understanding its synthesis, metabolism, and downstream signaling pathways is essential for researchers and drug development professionals targeting diseases where these pathways are dysregulated. The experimental protocols provided in this guide offer a framework for the investigation of OLG's function in various biological systems. Further research is warranted to elucidate the specific quantitative aspects of OLG signaling and to explore its full therapeutic potential.
References
- 1. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Modeling of 1-Oleoyl-2-linoleoyl-sn-glycerol in Lipid Bilayers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical modeling of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a key diacylglycerol (DAG) species, within lipid bilayers. Diacylglycerols are critical lipid second messengers involved in a myriad of cellular signaling pathways, and understanding their behavior at the membrane level is paramount for deciphering their physiological and pathological roles. This document outlines the computational and experimental methodologies for studying OLG in a bilayer environment, presenting key quantitative data and visual representations of relevant molecular structures and biological pathways.
Introduction to this compound (OLG) and its Biological Significance
This compound is a diacylglycerol composed of a glycerol (B35011) backbone with an oleoyl (B10858665) group at the sn-1 position and a linoleoyl group at the sn-2 position. As a DAG, OLG is a crucial signaling molecule generated at the plasma membrane through the hydrolysis of phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[1][2] The accumulation of DAG in the membrane triggers the recruitment and activation of various downstream effector proteins, most notably Protein Kinase C (PKC) isoforms.[3][4][5] The activation of PKC initiates a cascade of phosphorylation events that regulate a wide range of cellular processes, including cell growth, differentiation, and apoptosis.[6][7] Dysregulation of DAG signaling has been implicated in numerous diseases, including cancer and type 2 diabetes.[8]
The biophysical properties of the lipid bilayer are significantly influenced by the presence of DAGs. Due to their conical shape, with a small hydrophilic head and a larger hydrophobic tail region, DAGs can induce changes in membrane curvature, fluidity, and lateral pressure profiles, which in turn can modulate the function of membrane-associated proteins.[2] Theoretical modeling, particularly through molecular dynamics (MD) simulations, offers a powerful lens to investigate these molecular-level interactions with high spatial and temporal resolution.
Theoretical Modeling of OLG in Lipid Bilayers
Molecular dynamics simulations have become an indispensable tool for studying the behavior of lipids and other biomolecules.[2] These simulations can provide detailed insights into the structural and dynamic properties of lipid bilayers containing OLG.
Force Field Parameterization for OLG
An accurate molecular model of OLG is a prerequisite for reliable MD simulations. The CHARMM36 force field is a widely used and well-validated parameter set for lipids.[9][10] Recently, improved CHARMM36-compatible parameters have been developed specifically for diacylglycerols, addressing shortcomings in earlier models that were directly adapted from phospholipids.[11] A complete and accurate model for OLG can be constructed by combining these new DAG parameters with the existing CHARMM36 parameters for oleic and linoleic acid acyl chains.
Strategy for OLG Parameterization:
-
Glycerol Backbone and Ester Linkages: Utilize the recently developed CHARMM36 parameters for the diacylglycerol moiety.[11] These parameters have been optimized to better reproduce the interfacial properties of neutral lipids.
-
Oleoyl and Linoleoyl Acyl Chains: Employ the standard CHARMM36 force field parameters for the oleoyl and linoleoyl acyl chains. These parameters are well-established and have been validated in numerous simulations of unsaturated phospholipids.[9][10]
-
Topology Construction: Combine the atom types, charges, bond, angle, and dihedral parameters from the DAG and acyl chain parameter sets to build the complete molecular topology for OLG. Care must be taken to ensure proper connectivity and atom naming conventions consistent with the CHARMM force field.
Molecular Dynamics Simulation Workflow
A typical MD simulation workflow for studying an OLG-containing lipid bilayer involves several key steps, from system setup to production simulation and analysis.
Quantitative Data from Theoretical and Experimental Studies
The following tables summarize key quantitative data on the effects of diacylglycerols on lipid bilayer properties, derived from both molecular dynamics simulations and experimental studies.
Table 1: Effect of Diacylglycerol (DAG) on Bilayer Structural Properties from MD Simulations
| Host Bilayer | DAG Species | DAG Conc. (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Reference |
| POPC | di16:0DAG | 18.75 | 62.1 | 38.5 | [11] |
| DOPC | DOG | 25 | ~65 | Increased | [1] |
Note: Specific values for OLG are not yet available in the literature; the data presented are for similar DAG species.
Table 2: Experimental Data on the Effects of Diacylglycerols on Lipid Bilayers
| Host Lipid | DAG Species | DAG Conc. (mol%) | Experimental Technique | Key Findings | Reference |
| DPPC | 1,2-DPG | 0 - 12.5 | DSC | Increased main transition temperature, induced solid-phase immiscibility. | [12] |
| DPPC | 1,2-DCG | 0.64 | DSC | Decreased main transition temperature, induced fluid-phase immiscibility. | [12] |
| DOPC | DOG | 25 | X-ray Diffraction | Induced negative curvature stress. | [13] |
| PC Vesicles | DAG | - | Neutron & X-ray Scattering | Increased membrane thickness due to changes in lipid tilt angle. | [1] |
Experimental Protocols
Experimental validation is crucial for corroborating the findings of theoretical models.[13][14][15][16][17] The following sections detail the methodologies for preparing and characterizing OLG-containing lipid bilayers.
Preparation of OLG-Containing Liposomes
The thin-film hydration method is a common technique for preparing liposomes.
-
Lipid Mixture Preparation: Dissolve the desired amounts of the primary phospholipid (e.g., POPC) and OLG in an organic solvent such as chloroform (B151607) or a chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask. Further dry the film under high vacuum for several hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with an aqueous buffer solution by vortexing or gentle agitation. The temperature of the buffer should be above the main phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing: To obtain unilamellar vesicles of a defined size, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes with a specific pore size.
Characterization Techniques
DSC is used to measure the thermotropic properties of lipid bilayers, such as the main phase transition temperature (Tm).
-
Sample Preparation: Transfer a known amount of the liposome (B1194612) suspension into a DSC sample pan. Use the same buffer as a reference.
-
Data Acquisition: Heat the sample and reference pans at a constant rate over a defined temperature range that encompasses the phase transition of the lipid.
-
Analysis: The phase transition is observed as an endothermic peak in the DSC thermogram. The peak temperature corresponds to the Tm, and the area under the peak is the enthalpy of the transition. Changes in these parameters upon the addition of OLG provide insights into its interaction with the host lipid bilayer.
Solid-state NMR spectroscopy can provide detailed information on the structure, dynamics, and orientation of lipids within a bilayer.
-
Sample Preparation: Prepare multilamellar vesicles as described above, using a buffer containing D₂O for the deuterium (B1214612) lock signal. The sample is then centrifuged to form a pellet.
-
Data Acquisition: Acquire NMR spectra (e.g., ³¹P, ²H, ¹³C) using a solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe.
-
Analysis: ³¹P NMR can be used to determine the phase of the lipid assembly (e.g., lamellar, hexagonal). ²H NMR of specifically deuterated lipids can provide information on the acyl chain order parameters.
Small-angle X-ray scattering (SAXS) and small-angle neutron scattering (SANS) are powerful techniques for determining the overall structure of lipid bilayers, including thickness and area per lipid.
-
Sample Preparation: Prepare oriented multibilayers on a solid substrate or unilamellar vesicles in solution.
-
Data Acquisition: Expose the sample to a collimated beam of X-rays or neutrons and collect the scattered radiation as a function of the scattering angle.
-
Analysis: The scattering data can be used to calculate the electron density or neutron scattering length density profile of the bilayer, from which structural parameters like the bilayer thickness and area per lipid can be derived.[15][17]
Visualization of Molecular Structures and Signaling Pathways
Molecular Structure of this compound
Diacylglycerol-Protein Kinase C Signaling Pathway
Conclusion
The theoretical modeling of this compound in lipid bilayers, supported by experimental validation, is crucial for a comprehensive understanding of its role in cellular signaling and membrane biophysics. This guide provides a foundational framework for researchers to design and execute computational and experimental studies on OLG and other diacylglycerols. The continued development of more accurate force fields and advanced simulation techniques, coupled with high-resolution experimental methods, will further elucidate the complex interplay between DAGs and the membrane environment, paving the way for novel therapeutic strategies targeting DAG-mediated signaling pathways.
References
- 1. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 2. youtube.com [youtube.com]
- 3. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
- 4. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. pnas.org [pnas.org]
- 9. Update of the CHARMM all-atom additive force field for lipids: Validation on six lipid types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Improving the CHARMM force field for polyunsaturated fatty acid chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recharging your fats: CHARMM36 parameters for neutral lipids triacylglycerol and diacylglycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol pathway | PPTX [slideshare.net]
- 13. Molecular Dynamics Simulations of Lipid Bilayers [blanco.biomol.uci.edu]
- 14. Experimental validation of molecular dynamics simulations of lipid bilayers: a new approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Experimental verification of lipid bilayer structure through multi-scale modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Mixed-Acid Diacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mixed-acid diacylglycerols (DAGs) are glycerolipids composed of a glycerol (B35011) backbone esterified to two fatty acids of different types. These molecules are not only crucial intermediates in lipid metabolism but also potent second messengers in a variety of cellular signaling pathways. Their unique physicochemical properties, arising from the specific combination and position of their fatty acid constituents, dictate their biological functions and make them a subject of intense research, particularly in the context of drug development. This guide provides a comprehensive overview of the physical and chemical properties of mixed-acid DAGs, detailed experimental protocols for their study, and a review of their roles in key signaling cascades.
Physicochemical Properties of Mixed-Acid Diacylglycerols
The physical and chemical characteristics of mixed-acid DAGs are profoundly influenced by the chain length, degree of saturation, and position of their constituent fatty acids. These properties are critical for their biological function, influencing their incorporation into cellular membranes, interaction with enzymes, and overall stability.
Physical Properties
The arrangement of different fatty acids on the glycerol backbone introduces asymmetry, which affects the packing of these molecules and, consequently, their physical state. Key physical properties include melting point, solubility, and polymorphism.
Table 1: Physical Properties of 1-stearoyl-2-linoleoyl-sn-glycerol (B52925) (SLDG)
| Property | Value | Reference |
| Polymorphic Phases (Dry State) | ||
| α (alpha) phase transition temperature | 11.6 °C | [1] |
| ΔH (enthalpy of transition) for α phase | 7.5 kcal/mol | [1] |
| sub-α 1 (sub-alpha 1) phase transition temperature | 3.0 °C | [1] |
| ΔH for sub-α 1 phase | 0.6 kcal/mol | [1] |
| sub-α 2 (sub-alpha 2) phase transition temperature | -1.0 °C | [1] |
| ΔH for sub-α 2 phase | 0.5 kcal/mol | [1] |
| β' (beta-prime) phase transition temperature | 16.1 °C | [1] |
| ΔH for β' phase | 15.4 kcal/mol | [1] |
| Hydrated State | Hydrates with 0.5 mol of H2O | [1] |
| Solubility | Soluble in 100% ethanol (B145695) and DMSO. | [] |
Table 2: General Solubility of Mixed-Acid Diacylglycerols
| Solvent Type | Solubility | Rationale |
| Polar Solvents (e.g., water) | Sparingly soluble to insoluble | The long hydrophobic fatty acid chains dominate the molecule's character. |
| Non-polar Organic Solvents (e.g., chloroform (B151607), hexane) | Highly soluble | The non-polar nature of the fatty acid chains facilitates dissolution in non-polar solvents.[3] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | Soluble | These solvents can interact favorably with the polar glycerol headgroup while also solvating the acyl chains.[] |
Chemical Properties
The chemical reactivity and stability of mixed-acid DAGs are critical for their biological function and for their handling and storage in a laboratory setting.
Oxidative Stability: Mixed-acid DAGs, particularly those containing polyunsaturated fatty acids, are more susceptible to oxidation than their triacylglycerol (TAG) counterparts.[4][5] The presence of double bonds in the fatty acid chains provides reactive sites for oxidation, leading to the formation of lipid hydroperoxides and other degradation products. This increased susceptibility to oxidation is an important consideration for their use as therapeutic agents and for their storage.[4]
Thermal Stability: While some studies suggest that the thermal stability of DAGs is comparable to TAGs, others indicate that the presence of the free hydroxyl group can influence their behavior at high temperatures.[6] The specific fatty acid composition will significantly impact thermal stability.
Key Signaling Pathways Involving Mixed-Acid Diacylglycerols
Mixed-acid DAGs are pivotal second messengers that activate a range of downstream signaling cascades, most notably through their interaction with Protein Kinase C (PKC) and as substrates for Diacylglycerol Kinases (DGKs).
Protein Kinase C (PKC) Activation
Upon generation at the cell membrane, DAGs recruit and activate members of the PKC family of serine/threonine kinases. This activation is a cornerstone of cellular signaling, regulating processes such as cell growth, differentiation, and apoptosis.
Caption: Protein Kinase C (PKC) activation pathway initiated by diacylglycerol.
Diacylglycerol Kinase (DGK) Signaling
Diacylglycerol kinases phosphorylate DAG to produce phosphatidic acid (PA), another important signaling lipid. This reaction terminates DAG-mediated signaling while initiating PA-dependent pathways, acting as a critical regulatory node.
Caption: Diacylglycerol Kinase (DGK) signaling pathway.
Experimental Protocols
Accurate and reproducible experimental methods are essential for the study of mixed-acid DAGs. This section provides detailed protocols for their synthesis, purification, and analysis.
Synthesis of Mixed-Acid Diacylglycerols
This protocol describes the synthesis of 1,3-diacylglycerols via lipase-catalyzed esterification of glycerol with a slight excess of fatty acids.[7]
Caption: Workflow for the enzymatic synthesis of 1,3-diacylglycerols.
Materials:
-
Glycerol
-
Fatty acids of choice
-
Immobilized lipase (e.g., Lipozyme RM IM)
-
50 mL pear-shaped flask
-
Water bath with temperature control
-
Vacuum pump
-
Stirring apparatus
Protocol:
-
Combine 10 mmol of glycerol and 20 mmol of the desired fatty acids in a 50 mL pear-shaped flask.[7]
-
Add 5% (by weight of reactants) of immobilized lipase to the flask.[7]
-
Incubate the reaction mixture at 50°C in a water bath with constant stirring.
-
Apply a vacuum of 4 mm Hg to the flask to remove any water produced during the esterification reaction.[7]
-
Allow the reaction to proceed for 3 hours.
-
After the reaction is complete, separate the immobilized lipase from the product mixture by filtration.
-
The resulting crude diacylglycerol mixture can be purified by column chromatography.
This protocol is for the purification of diacylglycerols from a crude reaction mixture.[8]
Materials:
-
Glass column (8-10 mm internal diameter, 20 cm length) with a stopcock
-
Silica (B1680970) gel 60 (230-400 mesh)
-
Chloroform
-
Glass wool
Protocol:
-
Prepare a slurry of silica gel in chloroform.
-
Pack the glass column with a glass wool plug at the bottom and then add the silica gel slurry.
-
Allow the solvent to drain until it reaches the top of the silica gel bed.
-
Dissolve the crude lipid sample in a minimal amount of chloroform and load it onto the column.
-
Elute the neutral lipids, including triacylglycerols, with chloroform.
-
Elute the diacylglycerols with a mixture of acetone and methanol (e.g., 9:1 v/v).[8]
-
Collect the fractions and evaporate the solvent to obtain the purified diacylglycerols.
Analysis of Mixed-Acid Diacylglycerols
This protocol allows for the separation of 1,2(2,3)- and 1,3-diacylglycerol isomers.[9][10]
Materials:
-
Silica gel G TLC plates (pre-coated)
-
Developing tank
-
Hexane
-
Acetone
-
Visualization reagent (e.g., 10% sulfuric acid in methanol followed by 10% phosphomolybdic acid in methanol)[10]
-
Heat gun or oven
Protocol:
-
Spot the diacylglycerol sample onto the TLC plate.
-
Develop the plate in a developing tank containing a mobile phase of hexane:acetone (e.g., 70:30 v/v).[10]
-
Allow the solvent front to travel up the plate.
-
Remove the plate from the tank and dry it.
-
Spray the plate with the visualization reagent and heat to visualize the separated spots. 1,3-diacylglycerols will typically have a higher Rf value than 1,2(2,3)-diacylglycerols.
This method provides detailed information on the molecular species of diacylglycerols.[11][12][13]
Caption: Workflow for the LC-MS/MS analysis of diacylglycerols in plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
General Procedure:
-
Sample Preparation: Extract lipids from the biological sample using a suitable method, such as the Bligh-Dyer method.[11][12] For plasma samples, a fluorous biphasic liquid-liquid extraction can be used to remove interfering phospholipids.[11][12]
-
Chromatographic Separation: Separate the diacylglycerol isomers using a reverse-phase HPLC column.
-
Mass Spectrometric Detection: Introduce the eluent from the HPLC into the ESI source of the mass spectrometer. Operate the mass spectrometer in a positive ion mode to detect the diacylglycerol species, often as their ammoniated or sodiated adducts.
-
Tandem Mass Spectrometry (MS/MS): Perform MS/MS analysis on the parent ions to obtain fragmentation patterns that can be used to identify the fatty acid composition of the diacylglycerols.
Enzyme Activity Assays
This assay measures the activation of PKC by diacylglycerols using a fluorescent peptide substrate.[14][15]
Principle: A peptide substrate for PKC is labeled with a fluorophore whose fluorescence properties change upon phosphorylation by activated PKC.
General Protocol:
-
Prepare a reaction mixture containing the PKC enzyme, a fluorescently labeled PKC substrate peptide, ATP, and a suitable buffer.
-
Add the mixed-acid diacylglycerol to be tested to the reaction mixture.
-
Incubate the reaction at the optimal temperature for the PKC enzyme.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates PKC activity.
This classic assay measures DGK activity by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into diacylglycerol to form [³²P]phosphatidic acid.[16]
Materials:
-
DGK enzyme source (e.g., cell lysate or purified enzyme)
-
Mixed-acid diacylglycerol substrate
-
[γ-³²P]ATP
-
Reaction buffer
-
TLC plates
-
Phosphorimager or scintillation counter
Protocol:
-
Prepare a reaction mixture containing the DGK enzyme source, the mixed-acid diacylglycerol substrate, and the reaction buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature for the DGK enzyme.
-
Stop the reaction by adding a quenching solution (e.g., chloroform/methanol).
-
Extract the lipids.
-
Separate the radiolabeled phosphatidic acid from the unreacted [γ-³²P]ATP and other lipids by TLC.
-
Quantify the amount of [³²P]phosphatidic acid formed using a phosphorimager or by scraping the corresponding spot from the TLC plate and measuring the radioactivity with a scintillation counter.
Conclusion
Mixed-acid diacylglycerols are a diverse and functionally significant class of lipids. Their unique physical and chemical properties, largely determined by their fatty acid composition, are intricately linked to their roles as key signaling molecules. The detailed experimental protocols provided in this guide offer a foundation for researchers to explore the synthesis, analysis, and biological functions of these important molecules. A deeper understanding of mixed-acid DAGs will undoubtedly continue to fuel discoveries in cellular signaling and provide new avenues for therapeutic intervention in a variety of diseases.
References
- 1. Physical behavior of the hydrophobic core of membranes: properties of 1-stearoyl-2-linoleoyl-sn-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 9. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 10. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence resonance energy transfer-based screening for protein kinase C ligands using 6-methoxynaphthalene-labeled 1,2-diacylglycerol-lactones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis and Application of 1-Oleoyl-2-linoleoyl-sn-glycerol for Research Purposes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a specific diacylglycerol (DAG) of significant interest in cellular signaling research and drug development. OLG is a key second messenger that can activate Protein Kinase C (PKC), initiating downstream signaling cascades implicated in various cellular processes, including tumor growth.[1]
Introduction
This compound is a diacylglycerol composed of a glycerol (B35011) backbone with oleic acid at the sn-1 position and linoleic acid at the sn-2 position. As a crucial signaling molecule, the precise synthesis and purification of OLG are paramount for accurate and reproducible research outcomes. These protocols outline a chemoenzymatic approach, leveraging the specificity of lipases to achieve the desired stereochemistry, followed by robust purification methods.
Data Presentation
Table 1: Summary of a Proposed Chemoenzymatic Synthesis of this compound
| Step | Reaction | Key Reagents | Typical Conditions | Expected Outcome | Purity Target |
| 1 | Protection of sn-3 hydroxyl | 1,2-isopropylidene-sn-glycerol, Oleoyl (B10858665) chloride, Pyridine | Anhydrous conditions, Room temperature, 12-24 h | 1-Oleoyl-2,3-isopropylidene-sn-glycerol | >95% |
| 2 | Deprotection of sn-2 and sn-3 hydroxyls | Boric acid in trimethyl borate | 60-70°C, 2-4 h | 1-Oleoyl-sn-glycerol | >95% |
| 3 | Regioselective Acylation at sn-2 | 1-Oleoyl-sn-glycerol, Linoleic acid, Immobilized sn-1,3 specific lipase (B570770) (e.g., Novozym 435) | Solvent-free or in hexane (B92381), 40-60°C, 4-24 h | This compound | >80% (in crude mixture) |
| 4 | Purification | Silica (B1680970) gel column chromatography | Gradient elution (e.g., hexane:ethyl acetate) | Purified this compound | >98% |
Note: The expected outcomes and purity targets are based on typical results for similar structured diacylglycerol syntheses and may require optimization for this specific molecule.
Table 2: Biological Activity of Diacylglycerol Analogs
| Compound | Assay | Cell Type | Concentration | Observed Effect |
| 1-Oleoyl-2-acetyl-sn-glycerol (B13814) (OAG) | PKC Activation | Rat Islet Homogenates | 5-500 µM | Dose-related activation of Protein Kinase C.[2] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Insulin (B600854) Release | Intact Rat Islets | 100 µM | Rapid stimulation of insulin release.[2] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Calcium Current Inhibition | GH3 Pituitary Cells | 40 µM | Attenuation of T-type Ca2+ currents by 60% and L-type by 50%.[3] |
| 1-Stearoyl-2-linoleoyl-sn-glycerol | PKC Activation | Not specified | Not specified | Activator of Protein Kinase C. |
Note: Quantitative biological data for this compound is limited in publicly available literature. The data presented here is for structurally similar diacylglycerol analogs and serves as a reference for potential biological activities.
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol is a proposed synthetic route adapted from established methods for creating structured diacylglycerols.
Step 1: Synthesis of 1-Oleoyl-2,3-isopropylidene-sn-glycerol
-
To a solution of 1,2-isopropylidene-sn-glycerol in anhydrous pyridine, add oleoyl chloride dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with cold water and extract the product with diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 1-Oleoyl-2,3-isopropylidene-sn-glycerol.
Step 2: Synthesis of 1-Oleoyl-sn-glycerol
-
Dissolve the 1-Oleoyl-2,3-isopropylidene-sn-glycerol from Step 1 in trimethyl borate.
-
Add boric acid to the solution and heat the mixture to 60-70°C for 2-4 hours.
-
Monitor the deprotection by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 1-Oleoyl-sn-glycerol by silica gel column chromatography.
Step 3: Enzymatic Acylation to form this compound
-
Combine 1-Oleoyl-sn-glycerol and linoleic acid in a suitable molar ratio (e.g., 1:2 to 1:5) in a round-bottom flask.
-
For a solvent-free system, proceed directly. For a solvent-based reaction, add an appropriate solvent such as hexane.
-
Add an immobilized sn-1,3 specific lipase (e.g., Novozym 435), typically 5-10% by weight of the total substrates.
-
Incubate the reaction mixture at a controlled temperature (e.g., 40-60°C) with continuous stirring for 4-24 hours.
-
Monitor the formation of the desired product by TLC or gas chromatography (GC).
-
Upon reaching desired conversion, filter to remove the immobilized enzyme. The enzyme can be washed with solvent and potentially reused.
-
The filtrate contains the crude this compound.
Step 4: Purification of this compound
-
Concentrate the crude product from Step 3 under reduced pressure.
-
Purify the residue using silica gel column chromatography.[4]
-
Use a gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, to separate the desired 1,2-diacylglycerol from unreacted starting materials and byproducts.[4]
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified this compound.
Protocol 2: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol provides a general framework for assessing the ability of synthesized OLG to activate PKC.
-
Prepare PKC Enzyme and Substrate:
-
Use a commercially available recombinant PKC isoform or a purified PKC preparation.
-
A common substrate is a synthetic peptide, such as the pseudosubstrate peptide, which is phosphorylated by active PKC.
-
-
Reaction Mixture Preparation:
-
In a microcentrifuge tube or a well of a microplate, prepare a reaction buffer containing ATP (radiolabeled or non-radiolabeled, depending on the detection method), a magnesium salt, and a calcium source (for calcium-dependent PKC isoforms).
-
Add the PKC enzyme and the substrate peptide to the reaction buffer.
-
-
Activation with OLG:
-
Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., DMSO).
-
Add varying concentrations of OLG to the reaction mixtures to determine a dose-response relationship. Include a vehicle control (solvent only).
-
-
Initiate and Terminate the Reaction:
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at the optimal temperature for the PKC isoform (typically 30-37°C) for a defined period.
-
Terminate the reaction by adding a stop solution, such as a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose paper.
-
-
Detection of Phosphorylation:
-
If using radiolabeled ATP, quantify the incorporated radioactivity in the substrate using a scintillation counter.
-
If using non-radiolabeled ATP, a variety of methods can be used, such as antibody-based detection of the phosphorylated substrate (e.g., ELISA or Western blot) or luminescence-based assays that measure the amount of ATP consumed.
-
-
Data Analysis:
-
Calculate the specific activity of PKC in the presence of different concentrations of OLG.
-
Plot the PKC activity against the OLG concentration to determine the EC50 (the concentration of OLG that produces 50% of the maximal response).
-
Visualizations
Caption: Chemoenzymatic synthesis workflow for this compound.
Caption: Simplified diacylglycerol signaling pathway involving Protein Kinase C.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stimulation of protein kinase C and insulin release by 1-oleoyl-2-acetyl-glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase activator 1-oleoyl-2-acetyl-sn-glycerol inhibits two types of calcium currents in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Analytical Standards for 1-Oleoyl-2-linoleoyl-sn-glycerol: A Detailed Guide for Researchers
Introduction: 1-Oleoyl-2-linoleoyl-sn-glycerol is a specific diacylglycerol (DAG) molecule of significant interest in cellular signaling and lipid metabolism research. As a key second messenger, it is involved in the activation of various protein kinases, most notably Protein Kinase C (PKC), and plays a role in numerous physiological and pathological processes. Accurate and reliable analytical methods are paramount for the quantification and characterization of this important lipid species in various biological matrices. This document provides detailed application notes and protocols for the analysis of this compound, aimed at researchers, scientists, and drug development professionals.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₉H₇₀O₅ | [1] |
| Molecular Weight | 619.0 g/mol | [1] |
| Monoisotopic Mass | 618.52232533 Da | [1] |
| Physical Description | Solid | [1] |
| Predicted Collision Cross Section ([M+NH₄]⁺) | 260.6 Ų | [1] |
Application Notes & Protocols
High-Performance Liquid Chromatography (HPLC) for the Separation of Diacylglycerol Isomers
High-performance liquid chromatography, particularly in the reversed-phase mode (RP-HPLC), is a powerful technique for the separation of diacylglycerol isomers. The separation is primarily based on the hydrophobicity of the molecules, which is influenced by the length and degree of unsaturation of the fatty acid chains.
Experimental Protocol: RP-HPLC-UV/ELSD Analysis
This protocol provides a general framework for the separation of this compound from other diacylglycerol isomers.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven.
-
UV detector or Evaporative Light Scattering Detector (ELSD).
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and acetone (B3395972) is commonly used. A typical gradient could be:
-
Initial: 80% Acetonitrile, 20% Acetone
-
Linear gradient to 60% Acetonitrile, 40% Acetone over 30 minutes.
-
Hold for 10 minutes.
-
Return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection:
-
UV: 205 nm.
-
ELSD: Nebulizer temperature 40 °C, Evaporator temperature 60 °C, Gas (Nitrogen) pressure 3.5 bar.
-
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or extracted lipid sample in a suitable organic solvent such as chloroform (B151607) or a mixture of chloroform and methanol.
-
Filter the solution through a 0.22 µm PTFE syringe filter before injection.
-
-
Data Analysis:
-
Peak identification is performed by comparing the retention time with that of a certified reference standard.
-
Quantification can be achieved by creating a calibration curve using a series of standard solutions of known concentrations.
-
Quantitative Data Summary: HPLC Method Validation Parameters
The following table summarizes typical performance characteristics for the quantitative analysis of diacylglycerols using HPLC-ELSD.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 - 2 µg/mL |
| Limit of Quantification (LOQ) | 1.5 - 6 µg/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (RSD%) - Repeatability | < 5% |
| Precision (RSD%) - Intermediate Precision | < 10% |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive and Specific Quantification
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it the gold standard for the analysis of lipids in complex biological samples.
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a method for the targeted quantification of this compound using a triple quadrupole mass spectrometer.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
-
Chromatographic Conditions (similar to HPLC method):
-
Column: C18 reversed-phase column suitable for UHPLC (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid and 10 mM ammonium (B1175870) formate (B1220265) (A) and acetonitrile/isopropanol (1:1, v/v) with 0.1% formic acid and 10 mM ammonium formate (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Precursor Ion: [M+NH₄]⁺ adduct of this compound (m/z 636.5).
-
Product Ions: Characteristic fragment ions resulting from the neutral loss of the oleoyl (B10858665) group ([M+NH₄ - C₁₈H₃₄O₂]⁺) and the linoleoyl group ([M+NH₄ - C₁₈H₃₂O₂]⁺). The fatty acid at the sn-2 position is generally lost less readily.
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific instrument.
-
-
Quantification:
-
Generate a standard curve using a certified reference standard of this compound.
-
An internal standard, such as a deuterated or ¹³C-labeled diacylglycerol, should be used to correct for matrix effects and variations in extraction efficiency and instrument response.
-
Quantitative Data Summary: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (RSD%) - Repeatability | < 10% |
| Precision (RSD%) - Intermediate Precision | < 15% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the structural characterization of lipids, providing detailed information about the glycerol (B35011) backbone and the fatty acid chains.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a suitable probe.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key signals include:
-
Glycerol backbone protons (~3.5-5.3 ppm).
-
Olefinic protons of the fatty acid chains (=CH) (~5.3-5.4 ppm).
-
Allylic protons (-CH₂-CH=) (~2.0-2.8 ppm).
-
Methylene protons of the fatty acid chains (-CH₂-) (~1.2-1.6 ppm).
-
Terminal methyl protons (-CH₃) (~0.8-0.9 ppm).
-
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum. Key signals include:
-
Carbonyl carbons (C=O) (~172-174 ppm).
-
Olefinic carbons (=CH) (~127-131 ppm).
-
Glycerol backbone carbons (~62-74 ppm).
-
Aliphatic carbons of the fatty acid chains (~14-34 ppm).
-
-
2D NMR (for detailed structural confirmation):
-
COSY (Correlation Spectroscopy): To establish proton-proton couplings within the glycerol and fatty acid moieties.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for confirming the position of the fatty acids on the glycerol backbone.
-
-
-
Data Analysis:
-
Assign signals based on their chemical shifts, multiplicities, and correlations observed in 2D spectra. Compare the obtained spectra with literature data for similar diacylglycerol structures.
-
Signaling Pathway and Experimental Workflows
Diacylglycerol-Mediated Protein Kinase C Activation
This compound, like other sn-1,2-diacylglycerols, is a potent activator of Protein Kinase C (PKC) isoforms.[2] This activation is a critical step in numerous signal transduction pathways that regulate a wide array of cellular processes, including cell growth, differentiation, and apoptosis.[3] Dysregulation of the DAG-PKC signaling axis has been implicated in various diseases, including cancer and insulin (B600854) resistance.[2][4]
Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.
Analytical Workflow for this compound
The following diagram illustrates a typical workflow for the extraction, separation, and analysis of this compound from a biological sample.
Caption: General workflow for the analysis of this compound.
References
- 1. This compound | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Quantification of 1-Oleoyl-2-linoleoyl-sn-glycerol in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in various cellular signaling pathways. As an activator of protein kinase C (PKC), OLG is implicated in a range of physiological and pathological processes, including cell proliferation, differentiation, and apoptosis. Its accumulation in tissues has been linked to the development of insulin (B600854) resistance and the progression of certain cancers. Accurate quantification of OLG in tissue samples is therefore essential for understanding its biological function and for the development of novel therapeutic strategies targeting DAG-mediated signaling.
This document provides detailed application notes and protocols for the robust and reliable quantification of this compound in tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Quantitative Data Summary
The concentration of this compound can vary significantly between different tissue types and under various physiological or pathological conditions. The following table provides representative quantitative data for diacylglycerols in common tissue types. It is important to note that these values are illustrative and the absolute concentration of OLG should be empirically determined for each specific tissue and experimental condition.
| Tissue Type | Diacylglycerol Species | Concentration Range (nmol/g tissue) | Method of Quantification | Reference |
| Human Liver | Total Diacylglycerols | 50 - 200 | LC-MS/MS | [1] |
| Rodent Skeletal Muscle | Total Diacylglycerols | 10 - 50 | LC-MS/MS | [2] |
| Human Adipose Tissue | Total Diacylglycerols | 100 - 500 | LC-MS/MS | [3] |
Method Performance Characteristics for a Representative Diacylglycerol Assay
The following table summarizes typical performance characteristics for a validated LC-MS/MS method for the quantification of a diacylglycerol species. These values should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
II. Experimental Protocols
A. Lipid Extraction from Tissue Samples (Modified Folch Method)
This protocol is recommended for tissues with a lipid content of >2%. For tissues with lower lipid content, the Bligh and Dyer method may be suitable.[4][5]
Materials:
-
Tissue sample (10-50 mg)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Internal Standard (IS): e.g., 1,2-dipalmitoyl-sn-glycerol-d5
-
Homogenizer (e.g., bead beater or Potter-Elvehjem)
-
Centrifuge
-
Glass centrifuge tubes
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 10-50 mg of frozen tissue and place it in a glass centrifuge tube on ice.
-
Add a known amount of internal standard to the tube.
-
Add 2 mL of ice-cold chloroform:methanol (2:1, v/v).
-
Homogenize the tissue thoroughly until a uniform suspension is achieved.
-
Incubate the homogenate at room temperature for 15 minutes with occasional vortexing.
-
Add 0.4 mL of 0.9% NaCl solution to the homogenate to induce phase separation.
-
Vortex the mixture for 30 seconds and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a known volume of the initial mobile phase (e.g., 100 µL) for LC-MS/MS analysis.
B. LC-MS/MS Quantification of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) in water with 0.1% formic acid
-
Mobile Phase B: 10 mM ammonium formate in methanol:isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-20 min: 95% B
-
20.1-25 min: 30% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Parameters (Representative for OLG):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion ([M+NH₄]⁺): m/z 636.5
-
Product Ions (for quantification and confirmation):
-
Fragment corresponding to the loss of the oleoyl (B10858665) chain: m/z 355.3
-
Fragment corresponding to the loss of the linoleoyl chain: m/z 357.3
-
-
Collision Energy: To be optimized for the specific instrument (typically 20-40 eV)
-
Dwell Time: 100 ms
Data Analysis:
-
Quantification is performed using a calibration curve constructed from a series of known concentrations of a this compound analytical standard, with the response normalized to the internal standard.
III. Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Diacylglycerol-mediated protein kinase C signaling pathway.
IV. Conclusion
The protocols and information provided in this document offer a comprehensive guide for the quantification of this compound in tissue samples. The combination of a robust lipid extraction method with a sensitive and specific LC-MS/MS analysis allows for the accurate determination of OLG concentrations. This will enable researchers to further investigate the role of this important signaling lipid in health and disease, and to evaluate the efficacy of therapeutic interventions targeting diacylglycerol-mediated pathways. It is crucial to perform a thorough method validation to ensure the reliability and accuracy of the obtained quantitative data.
References:
-
Individual diacylglycerol species in human liver: a link to insulin resistance. Diabetologia. 2013.
-
Diacylglycerol-induced protein kinase Cθ activation in rodent skeletal muscle. The Journal of Clinical Investigation. 2007.
-
Diacylglycerol content in human adipose tissue. American Journal of Physiology-Endocrinology and Metabolism. 2009.
-
A simple method for the isolation and purification of total lipides from animal tissues. The Journal of Biological Chemistry. 1957.
-
A rapid method of total lipid extraction and purification. Canadian Journal of Biochemistry and Physiology. 1959.
References
- 1. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Extraction of 1-Oleoyl-2-linoleoyl-sn-glycerol from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a specific diacylglycerol (DAG) molecule that plays a crucial role as a second messenger in various cellular signaling pathways.[1][2] Accurate and efficient extraction of OLG from cell cultures is paramount for studying its function in cell proliferation, differentiation, and apoptosis, as well as its implications in disease states. This document provides detailed protocols for the extraction, purification, and quantification of OLG from cell culture samples, along with data presentation and visualizations to aid researchers in their experimental design.
The primary methods for lipid extraction from biological samples are the liquid-liquid extraction techniques developed by Folch et al. and Bligh and Dyer. These methods utilize a chloroform (B151607) and methanol (B129727) solvent system to efficiently extract a broad range of lipids, including diacylglycerols.[3] Subsequent purification steps, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), are necessary to isolate specific DAG species like OLG from the total lipid extract.[4][5][6][7] For quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is the method of choice due to its high sensitivity and specificity.[1][8][9][10][11]
Data Presentation
The following tables summarize quantitative data related to the extraction and analysis of diacylglycerols from cell culture. It is important to note that specific recovery and purity percentages for this compound are often not reported individually but are comparable to those of the total diacylglycerol fraction.
Table 1: Comparison of Diacylglycerol Extraction Methods
| Extraction Method | Principle | Typical Recovery of Total DAGs | Purity of DAG Fraction | Advantages | Disadvantages |
| Folch Method | Liquid-liquid extraction using a chloroform:methanol (2:1 v/v) solvent system to create a monophasic solution, followed by the addition of water or a salt solution to induce phase separation. Lipids partition into the lower chloroform phase. | 85-95% | Moderate (co-extracts other lipids) | High lipid recovery, well-established, suitable for a wide range of lipid classes. | Use of toxic chloroform, can be time-consuming. |
| Bligh & Dyer Method | A modified liquid-liquid extraction using a chloroform:methanol:water (1:2:0.8 v/v/v) ratio to form a biphasic system. Lipids are recovered from the lower chloroform phase. | 80-90% | Moderate (co-extracts other lipids) | Faster than the Folch method, requires less solvent. | Lower recovery for certain lipid species compared to the Folch method. |
| Solid-Phase Extraction (SPE) | Utilizes a solid sorbent (e.g., silica) to retain and then selectively elute different lipid classes based on their polarity. | 70-85% | High | High purity of the eluted fraction, amenable to automation. | Can be more expensive, potential for irreversible adsorption of some lipids. |
Table 2: Performance of Purification and Quantification Methods for Diacylglycerols
| Method | Principle | Resolution | Sensitivity (LOD/LOQ) | Throughput |
| Thin-Layer Chromatography (TLC) | Separation of lipids on a silica (B1680970) gel plate based on their polarity using a solvent system (e.g., hexane:diethyl ether:acetic acid).[3] | Good for separating DAGs from other neutral lipids and for separating 1,2- from 1,3-DAGs. | Microgram range | High |
| High-Performance Liquid Chromatography (HPLC) | Separation of lipid species on a column (e.g., normal-phase or reversed-phase) based on their physicochemical properties.[12][13][14] | Excellent for separating DAG isomers and molecular species.[13] | Nanogram to microgram range | Moderate |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | HPLC separation followed by mass spectrometric detection and fragmentation for structural elucidation and quantification.[8][9][11] | High | Picogram to femtogram range | Moderate to High |
Experimental Protocols
Protocol 1: Total Lipid Extraction from Cultured Cells (Modified Folch Method)
This protocol describes the extraction of total lipids from a cell pellet.
Materials:
-
Cultured cells (pellet)
-
Phosphate-buffered saline (PBS), ice-cold
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Homogenizer or sonicator
-
Centrifuge
-
Nitrogen gas stream or vacuum evaporator
Procedure:
-
Cell Harvesting and Washing: Harvest cultured cells by centrifugation. Wash the cell pellet twice with ice-cold PBS to remove any residual medium.
-
Homogenization: Resuspend the cell pellet in a small volume of PBS. Add 20 volumes of a chloroform:methanol (2:1, v/v) solution to the cell suspension in a glass centrifuge tube.
-
Extraction: Homogenize the mixture using a homogenizer or sonicator until a single-phase solution is formed. Incubate at room temperature for 30 minutes with occasional vortexing.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the extract. Vortex the mixture for 1 minute and then centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Lipid Collection: Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette, avoiding the upper aqueous phase and the protein interface.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas or using a vacuum evaporator.
-
Storage: Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v) and store at -20°C or -80°C under a nitrogen atmosphere to prevent oxidation.
Protocol 2: Purification of Diacylglycerols by Thin-Layer Chromatography (TLC)
This protocol outlines the separation of the diacylglycerol fraction from the total lipid extract.
Materials:
-
Total lipid extract (from Protocol 1)
-
Silica gel TLC plates (e.g., 20x20 cm, 250 µm thickness)
-
TLC developing tank
-
Solvent system: Hexane:Diethyl Ether:Acetic Acid (70:30:1, v/v/v)
-
Diacylglycerol standard (e.g., a mix of 1,2- and 1,3-diacylglycerols)
-
Visualization reagent (e.g., 0.05% primuline (B81338) in 80% acetone (B3395972) or iodine vapor)
-
UV lamp
-
Scraping tool (e.g., razor blade)
-
Elution solvent: Chloroform:Methanol (2:1, v/v)
Procedure:
-
Plate Activation: Activate the silica gel TLC plate by heating at 110°C for 1 hour. Let it cool in a desiccator before use.
-
Sample Application: Dissolve the dried total lipid extract in a small volume of chloroform. Spot the sample onto the TLC plate, about 2 cm from the bottom, alongside a diacylglycerol standard.
-
Development: Place the TLC plate in a developing tank pre-saturated with the solvent system. Allow the solvent front to migrate to about 1 cm from the top of the plate.
-
Visualization: Remove the plate from the tank and allow the solvent to evaporate. Visualize the lipid spots by briefly exposing the plate to iodine vapor or by spraying with the primuline solution and viewing under a UV lamp. Diacylglycerols will appear as distinct bands.
-
Scraping and Elution: Identify the band corresponding to diacylglycerols by comparing its migration with the standard. Scrape the silica from this band into a clean glass tube.
-
Elution: Add the elution solvent to the scraped silica, vortex thoroughly, and centrifuge to pellet the silica.
-
Collection: Carefully collect the supernatant containing the purified diacylglycerols. Repeat the elution step twice to ensure complete recovery.
-
Drying and Storage: Combine the supernatants and dry under a nitrogen stream. Resuspend the purified DAG fraction in a suitable solvent for downstream analysis and store at -80°C.
Protocol 3: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general workflow for the quantification of OLG using a targeted LC-MS/MS approach.
Materials:
-
Purified diacylglycerol fraction (from Protocol 2)
-
Internal standard (e.g., a deuterated DAG standard)
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled with a suitable HPLC system)
-
C18 reversed-phase column
-
Mobile phase A: Acetonitrile/Water (e.g., 60:40) with 10 mM ammonium (B1175870) formate
-
Mobile phase B: Isopropanol/Acetonitrile (e.g., 90:10) with 10 mM ammonium formate
-
Data analysis software
Procedure:
-
Sample Preparation: Spike the purified DAG sample with a known amount of the internal standard.
-
LC Separation: Inject the sample onto the C18 column. Elute the diacylglycerols using a gradient of mobile phases A and B to separate the different molecular species.
-
MS/MS Detection: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Set up a Multiple Reaction Monitoring (MRM) method to specifically detect the precursor-to-product ion transitions for OLG and the internal standard.
-
For OLG (C39H70O5, MW ~619.0 g/mol ), the precursor ion will be the [M+NH4]+ adduct.[2] The product ions will correspond to the neutral loss of the oleoyl (B10858665) and linoleoyl fatty acyl chains.
-
-
Quantification: Integrate the peak areas for the specific MRM transitions of OLG and the internal standard.
-
Data Analysis: Calculate the concentration of OLG in the original sample by comparing the peak area ratio of OLG to the internal standard against a standard curve prepared with known concentrations of OLG.
Mandatory Visualization
Caption: Experimental workflow for the extraction and quantification of OLG.
Caption: OLG in the Protein Kinase C (PKC) signaling pathway.[15][16][17]
References
- 1. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. This compound | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Specific Thin Layer Chromatography Method for the Identification and Separation of Medium Chain Acylglycerols [pubmed.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
- 7. Thin-Layer Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative analysis of glycerophospholipids by LC-MS: acquisition, data handling, and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. [PDF] Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid Detection and Quantification of Triacylglycerol by HPLC–ELSD in Chlamydomonas reinhardtii and Chlorella Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Revolutionizing Lipidomics: A High-Sensitivity LC-MS/MS Method for the Comprehensive Analysis of Diacylglycerol Isomers
Abstract
Diacylglycerols (DAGs) are critical second messengers in a multitude of cellular signaling pathways, with their isomeric forms (sn-1,2- and sn-1,3-diacylglycerols) playing distinct biological roles. The inherent structural similarity and varying abundance of these isomers present a significant analytical challenge. This application note details a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the separation, identification, and quantification of DAG isomers in complex biological matrices. The protocol employs a derivatization strategy to enhance ionization efficiency and chromatographic resolution, coupled with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for superior selectivity and sensitivity. This method provides researchers, scientists, and drug development professionals with a powerful tool to elucidate the nuanced roles of DAG isomers in health and disease.
Introduction
Diacylglycerol is a pivotal lipid intermediate in cellular metabolism and a key signaling molecule.[1][2][3] The activation of protein kinase C (PKC) by DAG is a classic example of its role in signal transduction, influencing processes such as cell proliferation, differentiation, and apoptosis.[4] Furthermore, DAG signaling is implicated in various physiological and pathophysiological conditions, including insulin (B600854) secretion and the development of type 2 diabetes.[1][2]
The biological activity of DAG is highly dependent on its stereochemistry. The sn-1,2- and sn-1,3-diacylglycerol isomers, while structurally similar, are involved in different metabolic and signaling pathways. Therefore, the ability to accurately distinguish and quantify these isomers is paramount to understanding their specific functions. Traditional analytical methods often lack the specificity and sensitivity required for comprehensive DAG isomer analysis.
This application note presents a detailed protocol for the analysis of DAG isomers using an advanced LC-MS/MS approach. The method involves a straightforward derivatization step using N,N-dimethylglycine (DMG) to introduce a tertiary amine group onto the DAG molecule. This derivatization significantly enhances the ionization efficiency in positive electrospray ionization (ESI) mode and allows for the use of a specific and sensitive neutral loss scan for detection. The subsequent chromatographic separation on a C18 reversed-phase column provides excellent resolution of the derivatized sn-1,2- and sn-1,3-DAG isomers.
Signaling Pathway of Diacylglycerol
Diacylglycerol is a central node in cellular signaling, primarily generated through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[5][6] The resulting DAG and inositol (B14025) trisphosphate (IP3) act as second messengers. DAG remains in the cell membrane and activates a variety of downstream effectors, most notably protein kinase C (PKC).[4][5] The activation of PKC initiates a cascade of phosphorylation events that regulate numerous cellular processes. DAG signaling is terminated through its phosphorylation by diacylglycerol kinases (DGKs) to form phosphatidic acid (PA) or by hydrolysis via diacylglycerol lipases (DGLs).[2][4]
Caption: Diacylglycerol (DAG) signaling pathway.
Experimental Workflow
The overall experimental workflow for the LC-MS/MS analysis of diacylglycerol isomers consists of several key stages: sample preparation, including lipid extraction and derivatization; LC separation; and MS/MS detection and quantification.
Caption: Experimental workflow for DAG isomer analysis.
Detailed Protocols
Materials and Reagents
-
Diacylglycerol standards (sn-1,2- and sn-1,3-isomers)
-
Internal Standard (e.g., d5-1,2-dipalmitoyl-glycerol)
-
Chloroform (B151607), Methanol (B129727), Water (LC-MS grade)
-
N,N-dimethylglycine (DMG)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Acetonitrile, Isopropanol (LC-MS grade)
-
Ammonium (B1175870) Acetate (B1210297), Formic Acid (LC-MS grade)
Sample Preparation
-
Lipid Extraction (Bligh-Dyer Method):
-
To 100 µL of serum or cell homogenate, add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.
-
Vortex for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization of Diacylglycerols:
-
Re-suspend the dried lipid extract in 50 µL of dichloromethane.
-
Add 10 µL of a 10 mg/mL solution of DMG in dichloromethane.
-
Add 10 µL of a 10 mg/mL solution of DCC in dichloromethane.
-
Add 5 µL of a 5 mg/mL solution of DMAP in dichloromethane.
-
Vortex and incubate at room temperature for 1 hour.
-
Quench the reaction by adding 100 µL of a 1:1 (v/v) mixture of methanol and water.
-
Vortex and centrifuge at 2000 x g for 5 minutes.
-
Collect the lower organic phase and dry under nitrogen.
-
Reconstitute the derivatized sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.[7]
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 60:40 (v/v) acetonitrile:water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: 90:10 (v/v) isopropanol:acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A linear gradient from 30% to 100% B over 15 minutes, hold at 100% B for 5 minutes, and re-equilibrate at 30% B for 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
MRM Transitions: Monitor the neutral loss of 103 Da (corresponding to the DMG tag) from the protonated molecular ion of the derivatized DAGs.[7] The specific precursor and product ions will depend on the fatty acid composition of the DAGs being analyzed.
-
Quantitative Data
The following table summarizes the quantitative analysis of several diacylglycerol isomers in a human serum sample using the described LC-MS/MS method. Concentrations are reported in ng/mL.
| Diacylglycerol Isomer | Fatty Acid Composition | sn-1,2 Isomer Concentration (ng/mL) | sn-1,3 Isomer Concentration (ng/mL) |
| DAG(32:0) | 16:0/16:0 | 15.2 ± 1.8 | 5.1 ± 0.6 |
| DAG(34:1) | 16:0/18:1 | 28.9 ± 3.4 | 9.7 ± 1.1 |
| DAG(36:2) | 18:1/18:1 | 45.6 ± 5.1 | 14.8 ± 1.7 |
| DAG(36:4) | 18:2/18:2 | 22.1 ± 2.5 | 7.3 ± 0.9 |
| DAG(38:4) | 18:0/20:4 | 18.5 ± 2.1 | 6.2 ± 0.7 |
Conclusion
This application note provides a comprehensive and detailed protocol for the sensitive and specific analysis of diacylglycerol isomers by LC-MS/MS. The combination of a robust derivatization strategy and optimized chromatographic and mass spectrometric conditions allows for the accurate quantification of sn-1,2- and sn-1,3-DAG isomers in complex biological samples. This method will be an invaluable tool for researchers investigating the roles of these important lipid mediators in cellular signaling and disease pathogenesis. The ability to distinguish between DAG isomers will undoubtedly lead to a deeper understanding of their distinct biological functions and may open new avenues for therapeutic intervention.
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 3. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 4. Diacylglycerol pathway | PPTX [slideshare.net]
- 5. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 6. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
Application Note: GC-MS Analysis of Derivatized 1-Oleoyl-2-linoleoyl-sn-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction Diacylglycerols (DAGs) are critical lipid molecules that serve as intermediates in glycerolipid metabolism and as second messengers in cellular signaling pathways. The specific stereochemistry and fatty acid composition of DAGs, such as 1-Oleoyl-2-linoleoyl-sn-glycerol, dictate their biological function. Accurate quantification and structural elucidation are therefore essential for understanding their roles in health and disease. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to their low volatility, DAGs require chemical derivatization prior to GC-MS analysis.[1] This application note provides a detailed protocol for the analysis of this compound using trimethylsilyl (B98337) (TMS) derivatization followed by GC-MS. Silylation replaces the active hydrogen on the glycerol (B35011) backbone with a TMS group, increasing volatility and thermal stability, making the molecule amenable to GC analysis.[2][3]
Principle The workflow involves the extraction of lipids from a biological sample, followed by the derivatization of the free hydroxyl group of this compound with a silylating agent, typically N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[2] The resulting TMS ether is a volatile and thermally stable derivative that can be separated from other sample components on a non-polar capillary GC column.[4] The separated derivative is then introduced into the mass spectrometer, where it is ionized by electron ionization (EI). The resulting mass spectrum contains a characteristic molecular ion and fragment ions that can be used for structural confirmation and quantification. Key fragments include the loss of a methyl group ([M-15]⁺), the trimethylsilyl cation (m/z 73), and ions resulting from the cleavage of the fatty acyl chains and the glycerol backbone.[5][6]
Experimental Protocols
1. Lipid Extraction A standard lipid extraction, such as a modified Bligh and Dyer method, should be performed to isolate the total lipid fraction from the sample matrix.
-
Reagents: Chloroform (B151607), Methanol, 0.9% NaCl solution.
-
Procedure:
-
Homogenize the sample in a chloroform/methanol (1:2, v/v) mixture.
-
Add chloroform and 0.9% NaCl solution to achieve a final solvent ratio of chloroform/methanol/water (2:2:1.8, v/v/v).
-
Vortex thoroughly and centrifuge to induce phase separation.
-
Carefully collect the lower organic phase (containing lipids) into a clean glass vial.
-
Dry the lipid extract completely under a stream of nitrogen gas.
-
2. Trimethylsilyl (TMS) Derivatization This protocol is designed to convert the hydroxyl group of the diacylglycerol to its TMS ether.
-
Reagents:
-
Pyridine (B92270) (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Hexane (B92381) (GC grade)
-
-
Procedure:
-
Ensure the dried lipid extract is completely free of water.
-
Add 50 µL of anhydrous pyridine to dissolve the lipid residue.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[7]
-
Cap the vial tightly and vortex briefly.
-
Heat the mixture at 60°C for 45 minutes to ensure complete derivatization.[7][8]
-
Cool the vial to room temperature.
-
The sample is now ready for GC-MS analysis. If needed, the sample can be diluted with hexane prior to injection.
-
3. GC-MS Instrumental Analysis The following parameters provide a starting point and should be optimized for the specific instrument used.
-
Injection: 1 µL of the derivatized sample is injected into the GC.
-
Analysis: The instrument is run in electron ionization (EI) mode, and mass spectra are acquired in full scan mode to identify the characteristic fragmentation pattern. For quantification, selected ion monitoring (SIM) can be used to improve sensitivity and specificity.
Data Presentation
Table 1: Recommended GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC Column | Non-polar capillary column, e.g., DB-5MS or TR-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)[4][9] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[10] |
| Injector Temperature | 250°C[10] |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 70°C, hold for 1 min; ramp at 10°C/min to 170°C; ramp at 30°C/min to 280°C; hold for 5 min. (Note: Program must be optimized for DAG separation)[10] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[10] |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Mass Scan Range | m/z 50 - 750 |
| Solvent Delay | 5 minutes |
Table 2: Predicted Quantitative Data for TMS-Derivatized this compound
The molecular weight of the underivatized this compound is 618.52 g/mol .[11] After derivatization with a TMS group, the molecular weight increases to 690.61 g/mol . The following table lists the predicted major ions in the EI mass spectrum.
| m/z (Predicted) | Ion Identity / Description |
| 690.6 | [M]⁺: Molecular Ion |
| 675.6 | [M-15]⁺: Loss of a methyl radical (•CH₃) from the TMS group[5] |
| 410.4 | [M - Linoleic Acid]⁺: Loss of a neutral linoleic acid molecule |
| 408.3 | [M - Oleic Acid]⁺: Loss of a neutral oleic acid molecule |
| 355.3 | [Oleoyl-O-CH₂-CH=CH-CH₂-O-TMS]⁺: Fragment containing the sn-1 chain and TMS-glycerol backbone |
| 353.3 | [Linoleoyl-O-CH₂-CH=CH-CH₂-O-TMS]⁺: Fragment containing the sn-2 chain and TMS-glycerol backbone |
| 265.3 | [C₁₈H₃₃O]⁺: Oleoyl acylium ion |
| 263.2 | [C₁₈H₃₁O]⁺: Linoleoyl acylium ion |
| 147.1 | Glycerol-2,3-di-TMS moiety fragment[5] |
| 73.0 | [Si(CH₃)₃]⁺: Trimethylsilyl cation (often the base peak)[6] |
Visualizations
Caption: Experimental workflow for GC-MS analysis of diacylglycerols.
Caption: Predicted fragmentation of TMS-derivatized this compound.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thescipub.com [thescipub.com]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. This compound | C39H70O5 | CID 9543722 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of 1,2- and 1,3-Diacylglycerol Isomers
Introduction
Diacylglycerols (DAGs) are crucial lipids that function as intermediates in lipid metabolism and as second messengers in cellular signaling pathways.[1][2] The two primary positional isomers, 1,2-diacylglycerol and 1,3-diacylglycerol, exhibit distinct biological roles. 1,2-DAG is a key signaling molecule that activates protein kinase C (PKC), influencing a variety of cellular processes like cell growth and differentiation.[1][2] In contrast, 1,3-diacylglycerol is primarily an intermediate in triglyceride metabolism and has been investigated for its potential metabolic advantages over triacylglycerols in dietary fats.[3][4] Given their structural similarity and differential functions, the accurate separation and quantification of these isomers are essential for researchers in cell biology, drug development, and food science. This application note details robust High-Performance Liquid Chromatography (HPLC) methods for the effective separation of 1,2- and 1,3-diacylglycerol isomers.
Challenges in Separation
The primary challenge in the chromatographic separation of 1,2- and 1,3-DAG isomers lies in their subtle structural differences. Furthermore, 1,2-diacylglycerols are prone to acyl migration, which can lead to the formation of the more stable 1,3-isomer, potentially skewing analytical results.[5] Method development must therefore aim for high resolution while minimizing the risk of isomerization.
Experimental Protocols
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is a widely used technique for the separation of DAG isomers, particularly for analyzing DAGs from sources like vegetable oils.[6][7]
Protocol:
-
Sample Preparation: Dissolve the diacylglycerol sample in a suitable organic solvent such as chloroform (B151607) or a methanol/chloroform mixture (1:1 v/v). If derivatization is required for detection, it should be performed at this stage. For UV detection, derivatization with a UV-absorbing agent like 3,5-dinitrophenylurethane (DNPU) can be employed.[8]
-
HPLC System: A standard HPLC system equipped with a pump, injector, column oven, and a suitable detector is required.
-
Column: A C18 reversed-phase column (e.g., Spherisorb ODS2, 250 x 4.6 mm) is recommended.[9] Non-endcapped ODS columns have been shown to provide better separation for certain DAG regioisomers.[8]
-
Mobile Phase: An isocratic elution with 100% acetonitrile (B52724) is a simple and effective mobile phase for separating many common DAG isomers.[6][7] For more complex mixtures, a gradient elution of acetone (B3395972) in acetonitrile can be utilized.[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.
-
Detection:
-
UV Detection: If the DAGs are derivatized, a UV detector set at an appropriate wavelength (e.g., 205 nm for underivatized DAGs) can be used.[6][7]
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These detectors are suitable for underivatized DAGs as they do not require a chromophore.[11][12]
-
Mass Spectrometry (MS): LC-MS provides high sensitivity and structural information, aiding in the identification of isomers.[13][14][15]
-
-
Data Analysis: Identify and quantify the 1,2- and 1,3-DAG isomers based on their retention times compared to known standards.
Method 2: Normal-Phase HPLC (NP-HPLC)
Normal-phase chromatography offers an alternative approach, particularly useful for separating lipid classes prior to isomer-specific analysis.[5][10]
Protocol:
-
Sample Preparation: Prepare the sample in a non-polar solvent like hexane.
-
HPLC System: A standard HPLC system is suitable.
-
Column: A silica-based column, such as a PVA-Sil column, is effective for normal-phase separations of lipids.[10][16]
-
Mobile Phase: A gradient elution system is typically employed. For example, a gradient of hexane, isopropanol, methanol, and water can be used to separate various neutral and polar lipid classes, including DAGs.[10]
-
Flow Rate: A flow rate of 1.0 to 1.5 mL/min can be used.[10]
-
Detection: ELSD, CAD, or MS are the preferred detection methods for NP-HPLC of underivatized lipids.[5][12]
-
Data Analysis: Compare the retention times of the sample peaks with those of 1,2- and 1,3-DAG standards to identify and quantify the isomers.
Data Presentation
Table 1: Representative HPLC Separation Data for Diacylglycerol Isomers
| Diacylglycerol Species | HPLC Method | Column | Mobile Phase | Detection | Elution Order | Reference |
| Dilinolein Isomers | RP-HPLC | C18 | 100% Acetonitrile | UV (205 nm) | 1,3-dilinolein < 1,2-dilinolein | [7] |
| Dimyristin Isomers | RP-HPLC | C18 | 100% Acetonitrile | UV (205 nm) | 1,3-dimyristin < 1,2-dimyristin | [7] |
| Diolein Isomers | RP-HPLC | C18 | 100% Acetonitrile | UV (205 nm) | 1,3-diolein < 1,2-diolein | [7] |
| Dipalmitin Isomers | RP-HPLC | C18 | 100% Acetonitrile | UV (205 nm) | 1,3-dipalmitin < 1,2-dipalmitin | [7] |
| Distearin Isomers | RP-HPLC | C18 | 100% Acetonitrile | UV (205 nm) | 1,3-distearin < 1,2-distearin | [7] |
Table 2: Quantitative Performance of RP-HPLC Method for DAG Isomer Analysis
| Analyte | Limit of Detection (µg/mL) | Limit of Quantitation (µg/mL) |
| 1,3-Dilinolein | 0.2 | 0.7 |
| 1,2-Dioleoyl-sn-glycerol | 0.6 | 1.9 |
Data adapted from Abusaloua et al. (2013).[7]
Mandatory Visualizations
Caption: Experimental workflow for the HPLC separation and analysis of diacylglycerol isomers.
Caption: Simplified signaling pathway involving 1,2-diacylglycerol and Protein Kinase C.
References
- 1. youtube.com [youtube.com]
- 2. Diacylglycerol: Structure, Functions, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. A 1,3-diacylglycerol-rich oil induces less atherosclerosis and lowers plasma cholesterol in diabetic apoE-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of 1,2(2,3)- and 1,3-positional isomers of diacylglycerols from vegetable oils by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aocs.org [aocs.org]
- 10. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hplc.eu [hplc.eu]
- 13. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 16. Normal phase HPLC method for combined separation of both polar and neutral lipid classes with application to lipid metabolic flux - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing 1-Oleoyl-2-linoleoyl-sn-glycerol in Protein Kinase C Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as cell proliferation, differentiation, apoptosis, and immune responses. The activation of conventional and novel PKC isoforms is critically dependent on the presence of diacylglycerol (DAG), a second messenger produced from the hydrolysis of membrane phospholipids. 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is a naturally occurring sn-1,2-diacylglycerol that can serve as a potent activator of PKC in both in vivo and in vitro settings. Its use in PKC assays is essential for studying the specific roles of different PKC isoforms, screening for potential inhibitors or activators, and elucidating the intricate mechanisms of cellular signal transduction. These application notes provide detailed protocols for the use of OLG in both radioactive and non-radioactive PKC assays, along with data presentation guidelines and diagrams to facilitate experimental design and execution.
Mechanism of Protein Kinase C Activation by this compound
The activation of conventional PKC (cPKC) isoforms (α, βI, βII, γ) and novel PKC (nPKC) isoforms (δ, ε, η, θ) by OLG is a multi-step process that involves the synergistic action of calcium (for cPKCs), phospholipids, and the diacylglycerol itself.
-
Initial Priming (for cPKCs): In conventional PKC isoforms, an increase in intracellular calcium concentration leads to the binding of Ca2+ to the C2 domain of the enzyme. This interaction triggers a conformational change that promotes the translocation of PKC from the cytosol to the cell membrane.
-
Membrane Anchoring: At the membrane, the C2 domain of cPKCs interacts with negatively charged phospholipids, primarily phosphatidylserine (B164497) (PS). Novel PKC isoforms, which are calcium-independent, are recruited to the membrane through other protein-protein or lipid interactions.
-
Diacylglycerol Binding: this compound, residing within the lipid bilayer, binds to the C1 domain of the membrane-associated PKC. This binding event induces a further conformational change.
-
Enzyme Activation: The binding of OLG to the C1 domain displaces the pseudosubstrate region from the enzyme's catalytic site, thereby relieving autoinhibition and activating the kinase. The now-active PKC can phosphorylate its target substrates, initiating downstream signaling cascades.
Atypical PKC isoforms (ζ, ι/λ) are not activated by diacylglycerols and are therefore not the primary focus of assays utilizing OLG.
Data Presentation: Comparative Activation of PKC Isoforms by Diacylglycerols
While specific quantitative data for the activation of all PKC isoforms by this compound is not extensively available in the literature, studies on various diacylglycerol species have demonstrated isoform-specific preferences. This selectivity is largely attributed to the fatty acid composition at the sn-1 and sn-2 positions of the glycerol (B35011) backbone. The following table summarizes qualitative and semi-quantitative findings on the activation of different PKC isoforms by various diacylglycerols, which can serve as a guide for experiments with OLG.
| PKC Isoform | Diacylglycerol Activator | Observed Effect | Reference |
| Conventional PKCs (cPKCs) | |||
| PKCα | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Strong activation | [1] |
| 18:0/22:6-DG | Less preference at low concentrations | [2] | |
| PKCβII | Various DGs | Moderate activation, no significant preference for DG species | [2] |
| PKCγ | 18:0/22:6-DG | Moderate preference at low concentrations | [2] |
| Novel PKCs (nPKCs) | |||
| PKCδ | 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Strong activation | [1] |
| 18:0/22:6-DG | Moderate preference | [2] | |
| PKCε | 18:0/22:6-DG | Moderate preference at high concentrations | [2] |
| PKCη | Various DGs | Not markedly activated | [2] |
| PKCθ | 18:0/22:6-DG | Strongest activation among novel isoforms, with a preference for this DG species | [2] |
Note: The data presented are for diacylglycerols with varying fatty acid compositions and should be considered as a general reference for designing experiments with this compound. Empirical determination of optimal concentrations and activation levels for each PKC isoform is recommended.
Experimental Protocols
The following are detailed protocols for in vitro PKC assays using this compound. Both a traditional radioactive assay and a safer, non-radioactive alternative are described.
Protocol 1: Radioactive In Vitro Protein Kinase C Assay
This assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific PKC substrate.
Materials:
-
This compound (OLG)
-
Phosphatidylserine (PS)
-
Purified, active PKC isoform(s)
-
PKC substrate peptide (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM CaCl₂, 1 mM DTT
-
Lipid Vesicle Preparation Buffer: 20 mM Tris-HCl (pH 7.5)
-
Stop Solution: 75 mM H₃PO₄
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Preparation of Lipid Vesicles: a. In a glass tube, combine this compound and phosphatidylserine in a molar ratio of 1:4 (e.g., 20 µg OLG and 80 µg PS). b. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. c. Resuspend the lipid film in Lipid Vesicle Preparation Buffer to a final total lipid concentration of 1 mg/mL. d. Sonicate the lipid suspension on ice using a probe sonicator in short bursts until the solution is clear to form small unilamellar vesicles.
-
Kinase Reaction: a. In a microcentrifuge tube, prepare the reaction mixture (total volume of 50 µL) by adding the following components in order:
- 25 µL of 2x Assay Buffer
- 5 µL of prepared lipid vesicles
- 5 µL of PKC substrate (e.g., 1 mg/mL MBP)
- x µL of purified PKC enzyme (amount to be determined empirically)
- Water to a final volume of 40 µL b. Pre-incubate the reaction mixture at 30°C for 3 minutes. c. Initiate the reaction by adding 10 µL of [γ-³²P]ATP solution (final concentration ~100 µM, with ~1 µCi per reaction). d. Incubate the reaction at 30°C for 10-20 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stopping the Reaction and Measuring Radioactivity: a. Terminate the reaction by spotting 25 µL of the reaction mixture onto a P81 phosphocellulose paper square. b. Immediately immerse the P81 paper in 75 mM phosphoric acid. c. Wash the P81 papers three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. d. Perform a final wash with acetone (B3395972) to dry the papers. e. Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Protocol 2: Non-Radioactive In Vitro Protein Kinase C Assay (ELISA-based)
This assay utilizes a specific antibody that recognizes the phosphorylated substrate, and the signal is detected colorimetrically.
Materials:
-
This compound (OLG)
-
Phosphatidylserine (PS)
-
Purified, active PKC isoform(s)
-
PKC substrate peptide pre-coated on a microplate
-
ATP
-
Assay Dilution Buffer (ADB): Typically contains Tris-HCl, MgCl₂, CaCl₂, and DTT
-
Phosphospecific substrate antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-tetramethylbenzidine) substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Procedure:
-
Preparation of Lipid Activator: a. Prepare lipid vesicles containing OLG and PS as described in Protocol 1, step 1.
-
Kinase Reaction: a. To the wells of the substrate-coated microplate, add the following:
- 50 µL of Assay Dilution Buffer
- 10 µL of prepared lipid vesicles
- 10 µL of purified PKC enzyme b. Pre-incubate the plate at 30°C for 10 minutes. c. Initiate the reaction by adding 10 µL of ATP solution (final concentration typically 100 µM). d. Incubate the plate at 30°C for 30-60 minutes.
-
Detection: a. Terminate the reaction by aspirating the contents of the wells. b. Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20). c. Add 100 µL of the phosphospecific substrate antibody (diluted in a suitable blocking buffer) to each well and incubate at room temperature for 1 hour. d. Wash the wells three times with wash buffer. e. Add 100 µL of the HRP-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate at room temperature for 1 hour. f. Wash the wells three times with wash buffer. g. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development. h. Stop the reaction by adding 50 µL of Stop Solution. i. Measure the absorbance at 450 nm using a microplate reader.
Mandatory Visualizations
References
Application Notes & Protocols for Lipidomics Analysis of Diacylglycerols
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Diacylglycerols (DAGs) are crucial lipid molecules that function as intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways.[1][2][3] Dysregulation of DAG levels has been implicated in various diseases, making their accurate quantification and characterization a key area of research in drug development and life sciences. This document provides detailed protocols for the sample preparation of DAGs for lipidomics analysis, focusing on their extraction, purification, and derivatization to ensure high-quality data from mass spectrometry-based analyses.
The analysis of DAGs presents unique challenges due to their low abundance, the presence of structurally similar isomers (sn-1,2- and sn-1,3-DAGs), and their potential for in-source fragmentation during mass spectrometry analysis.[4][5][6] The protocols outlined below are designed to address these challenges and provide a robust workflow for reproducible and accurate DAG lipidomics.
Experimental Workflows & Signaling Pathways
Diacylglycerol Sample Preparation Workflow
The following diagram illustrates the general workflow for preparing biological samples for DAG analysis.
Caption: Workflow for DAG sample preparation.
Diacylglycerol Signaling Pathway
DAGs are key players in signal transduction. The diagram below illustrates a simplified DAG signaling pathway involving Protein Kinase C (PKC).
Caption: Simplified DAG signaling pathway via PKC.
Detailed Experimental Protocols
Protocol 1: Total Lipid Extraction from Biological Tissues
This protocol is a modification of the Bligh and Dyer method, suitable for the extraction of total lipids, including DAGs, from tissues.[1][7][8][9]
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
Deionized water
-
Internal standards (e.g., deuterated DAGs like D5-DAG)[1]
-
Glass homogenization tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Weigh 50-100 mg of frozen tissue and place it in a glass homogenization tube on ice.
-
Homogenization: Add 1 mL of ice-cold PBS and homogenize the tissue thoroughly.
-
Internal Standard Spiking: Add a known amount of internal standard solution (e.g., D5-DAG) to the homogenate.[1]
-
Monophasic Mixture Formation: Add 3.75 mL of a 1:2 (v/v) mixture of CHCl₃:MeOH to the homogenate. Vortex vigorously for 1 minute to create a single-phase solution.[7]
-
Phase Separation: Add 1.25 mL of CHCl₃ and vortex for 30 seconds. Then, add 1.25 mL of deionized water and vortex for another 30 seconds.[7]
-
Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the aqueous (upper) and organic (lower) phases.
-
Lipid Collection: Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Drying: Dry the collected lipid extract under a gentle stream of nitrogen gas.
-
Storage: Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., 1:1 v/v CHCl₃:MeOH) and store at -80°C until further analysis.[2]
Protocol 2: Solid-Phase Extraction (SPE) for DAG Isolation
This protocol describes the isolation of the neutral lipid fraction, including DAGs, from the total lipid extract using a silica-based SPE cartridge.[1][4][10]
Materials:
-
Silica (B1680970) SPE cartridges (e.g., 100 mg)[1]
-
Isooctane
-
Ethyl acetate (B1210297)
-
Dried total lipid extract from Protocol 1
-
Glass tubes
Procedure:
-
Cartridge Conditioning: Condition the silica SPE cartridge by washing it with 4 mL of isooctane/ethyl acetate (80:1, v/v).[1]
-
Sample Loading: Dissolve the dried lipid extract in 1 mL of isooctane/ethyl acetate (75:25, v/v) and apply it to the conditioned SPE cartridge.[1]
-
Elution: Elute the glyceryl lipids, including DAGs, with 5 mL of isooctane/ethyl acetate (75:25, v/v).[1]
-
Drying: Collect the eluate in a clean glass tube and dry it under a stream of nitrogen.
-
Storage: The dried fraction containing the purified DAGs can be stored at -80°C before proceeding to derivatization.
Protocol 3: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)
This derivatization step improves the ionization efficiency of DAGs for mass spectrometry and helps to prevent acyl migration between the sn-1,2 and sn-1,3 positions.[2][11][12]
Materials:
-
Dried DAG fraction from Protocol 2
-
N,N-dimethylglycine (DMG) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Dimethylaminopyridine (DMAP)
-
Acetonitrile (ACN)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide (B78521) (NH₄OH), 25 mM
-
Water bath
Procedure:
-
Reagent Preparation: Prepare a derivatization solution by dissolving DMG, DMAP, and EDC in a 1:1 (v/v) mixture of ACN:CH₂Cl₂.
-
Derivatization Reaction: Add the derivatization solution to the dried DAG sample. Vortex the mixture and incubate it in a water bath at 45°C for 60 minutes.[11][12]
-
Quenching the Reaction: Quench the reaction by adding 1.5 mL of a 1:1 (v/v) mixture of CH₂Cl₂:MeOH, followed by 0.5 mL of 25 mM NH₄OH. Vortex for 1 minute.[11][12]
-
Extraction of Derivatized DAGs: Allow the mixture to stand for 5 minutes to separate the phases. Collect the lower CH₂Cl₂ layer containing the DMG-derivatized DAGs.
-
Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis (e.g., 50% Isopropanol-50% Acetonitrile).[11]
Quantitative Data Presentation
The following tables provide examples of how quantitative data for DAG analysis can be presented. The values are illustrative and will vary based on the specific sample and experimental conditions.
Table 1: Quantification of Diacylglycerol Molecular Species in Mouse Liver
| DAG Species | Control Group (pmol/mg tissue) | Treatment Group (pmol/mg tissue) | Fold Change | p-value |
| 16:0/18:1-DAG | 150.2 ± 12.5 | 320.8 ± 25.1 | 2.14 | <0.01 |
| 16:0/18:2-DAG | 85.6 ± 7.9 | 155.3 ± 14.2 | 1.81 | <0.05 |
| 18:0/18:1-DAG | 110.4 ± 9.8 | 245.1 ± 20.7 | 2.22 | <0.01 |
| 18:0/18:2-DAG | 70.1 ± 6.5 | 130.9 ± 11.8 | 1.87 | <0.05 |
| 18:1/18:1-DAG | 205.3 ± 18.3 | 450.6 ± 38.9 | 2.20 | <0.01 |
Data are presented as mean ± standard deviation.
Table 2: Comparison of 1,2- and 1,3-Diacylglycerol Isomers in Cell Lysates
| Isomer | DAG Species | Concentration (fmol/µL) |
| sn-1,2-DAG | 16:0/18:1 | 55.8 |
| sn-1,3-DAG | 16:0/18:1 | 8.2 |
| sn-1,2-DAG | 18:0/20:4 | 25.3 |
| sn-1,3-DAG | 18:0/20:4 | 3.1 |
Illustrative data showing the relative abundance of sn-1,2 and sn-1,3 DAG isomers.
References
- 1. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 4. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. Progress in triacylglycerol isomer detection in milk lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tabaslab.com [tabaslab.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. vliz.be [vliz.be]
- 10. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 12. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Diacylglycerols for Improved Mass Spectrometry Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that function as intermediates in lipid metabolism and as second messengers in a multitude of cellular signaling pathways.[1][2] The accurate quantification of DAG molecular species is essential for understanding their physiological and pathological roles. However, their low abundance and poor ionization efficiency in electrospray ionization mass spectrometry (ESI-MS) present significant analytical challenges.[1][3][4]
Chemical derivatization of the hydroxyl group of DAGs is a powerful strategy to enhance their ionization efficiency, thereby improving the sensitivity and selectivity of their detection by mass spectrometry.[5][6] This document provides detailed application notes and protocols for several effective derivatization methods for DAGs.
Derivatization Strategies for Enhanced MS Sensitivity
Several reagents have been successfully employed to derivatize DAGs, introducing a charged or easily ionizable moiety to the molecule. This significantly improves their response in ESI-MS. Key strategies include:
-
Introduction of a permanently charged group: Reagents like N-chlorobetainyl chloride introduce a quaternary ammonium (B1175870) group, leading to abundant positive ions.[7]
-
Enhancement of proton affinity: Derivatization with reagents containing tertiary amines, such as N,N-dimethylglycine (DMG) and N,N-dimethylalanine (DMA), increases the proton affinity of the DAG molecule, leading to enhanced signal intensity in positive ion mode.[4][8]
-
Introduction of a readily ionizable group: Reagents like benzoyl chloride and 2,4-difluorophenyl isocyanate improve ionization and can provide specific fragmentation patterns for sensitive detection.[7][9][10]
-
Charge-switch derivatization: Reagents like 3-(chlorosulfonyl)benzoic acid introduce a negatively charged group, allowing for sensitive analysis in the negative ion mode.[5][6]
The choice of derivatization reagent depends on the specific analytical workflow, the available instrumentation, and the desired outcome in terms of sensitivity and selectivity.
Quantitative Data Summary
The following table summarizes the reported improvements in sensitivity and limits of detection (LOD) for various diacylglycerol derivatization methods.
| Derivatization Reagent | Improvement in Sensitivity/LOD | Reference |
| Benzoyl Chloride | 3-fold decrease in the limit of detection for diacylglycerols. | [9] |
| 3-(Chlorosulfonyl)benzoic Acid | Significant reduction in limits of detection, with 66 diacylglycerol species identified in human plasma. | [5] |
| N,N-dimethylglycine (DMG) / N,N-dimethylalanine (DMA) | Achieved a detection limit of 16 attomolar (aM) and a quantification limit of 62.5 aM for DAGs in serum. | [4] |
| 2,4-difluorophenyl isocyanate | Yields for this derivatization were typically between 85 – 90%. | [7] |
Signaling Pathways Involving Diacylglycerols
Diacylglycerols are key players in signal transduction, primarily through the activation of protein kinase C (PKC). The following diagram illustrates a simplified signaling pathway leading to the generation of DAG and its downstream effects.
Caption: Simplified Diacylglycerol Signaling Pathway.
Experimental Workflow for DAG Derivatization and Analysis
The general workflow for the analysis of diacylglycerols using derivatization and LC-MS/MS is outlined below.
Caption: General Experimental Workflow for DAG Analysis.
Detailed Experimental Protocols
Protocol 1: Derivatization of Diacylglycerols with Benzoyl Chloride
This protocol is based on the method described by Peterka et al.[9][10]
Materials:
-
Benzoyl chloride
-
Pyridine
-
Methanol
-
Water
-
Internal standards (e.g., deuterated DAGs)
-
Dried lipid extract
Procedure:
-
To the dried lipid extract, add 100 µL of a 2:1 (v/v) mixture of toluene and pyridine.
-
Add 10 µL of benzoyl chloride.
-
Vortex the mixture and incubate at room temperature for 60 minutes.
-
Stop the reaction by adding 200 µL of methanol.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in the appropriate solvent for LC-MS analysis.
Protocol 2: Derivatization of Diacylglycerols with 3-(Chlorosulfonyl)benzoic Acid
This protocol is adapted from the work of Ovčáčková et al.[5][6]
Materials:
-
3-(Chlorosulfonyl)benzoic acid (Cl-SBA)
-
Pyridine
-
Internal standards
-
Dried lipid extract
-
Water
-
Solvents for liquid-liquid extraction (e.g., chloroform/methanol)
Procedure:
-
Dissolve the dried lipid extract in a suitable solvent.
-
The derivatization process is optimized for a reaction time of 40 minutes at 60 °C.[5][6]
-
The reaction is terminated by the addition of water.[5]
-
Perform a liquid-liquid extraction (e.g., Folch extraction) to separate the derivatized lipids and remove excess reagent.[5]
-
Evaporate the organic phase and reconstitute the sample for LC-MS/MS analysis in negative ion mode.[5]
Protocol 3: Derivatization of Diacylglycerols with N,N-dimethylglycine (DMG)
This protocol is based on the method developed by Tan et al.[4][8]
Materials:
-
N,N-dimethylglycine (DMG)
-
N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC)
-
4-dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Acetonitrile (B52724) (ACN)
-
Ammonium hydroxide (B78521) (NH4OH) for quenching
-
Internal standards
-
Dried lipid extract
Procedure:
-
Dissolve the dried lipid extract, DMG, DMAP, and EDC in a 1:1 mixture of acetonitrile and dichloromethane.[4][8]
-
Vortex the mixture and incubate at 45°C for 60 minutes.[4][8]
-
Quench the reaction by adding a mixture of dichloromethane/methanol (1:1, v/v) and 25 mM ammonium hydroxide.[4][8]
-
Vortex and allow the phases to separate.
-
Collect the lower organic layer containing the derivatized DAGs.
-
Dry the organic layer under nitrogen and reconstitute for LC-MS analysis.
Logical Relationship of Derivatization Choice and Analytical Outcome
The selection of a derivatization strategy has a direct impact on the subsequent mass spectrometric analysis and the achievable sensitivity. The following diagram illustrates this relationship.
Caption: Derivatization Strategy and Analytical Outcome.
References
- 1. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application of NMR Spectroscopy for the Structural Elucidation of Diacylglycerols
Application Note & Protocol
Introduction
Diacylglycerols (DAGs) are crucial lipid molecules that function as secondary messengers in a multitude of cellular signaling pathways and are key intermediates in lipid metabolism.[1][2][3] The specific stereochemistry of DAGs, namely the sn-1,2- and sn-1,3-isomers, dictates their biological activity and metabolic fate. Therefore, accurate structural elucidation and quantification of DAG isomers are paramount for researchers in cell biology, biochemistry, and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and non-destructive analytical technique for the detailed structural characterization and quantitative analysis of diacylglycerols.[4][5][6] This application note provides a comprehensive overview and detailed protocols for the use of ¹H and ¹³C NMR spectroscopy in the structural elucidation of DAGs.
Principle
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align with the field. Radiofrequency pulses can then be used to excite these nuclei, and upon relaxation, they emit signals that are detected. The frequency of these signals, known as the chemical shift, is highly sensitive to the local electronic environment of the nucleus, providing detailed information about the molecular structure. For diacylglycerols, the chemical shifts of the glycerol (B35011) backbone protons and carbons are particularly diagnostic for differentiating between sn-1,2- and sn-1,3-isomers.[7] Furthermore, the integration of NMR signals allows for the quantitative determination of the relative amounts of different isomers and fatty acid constituents in a sample.[4][5][8]
Advantages of NMR Spectroscopy for DAG Analysis
-
Non-destructive: The sample can be recovered and used for further analyses.
-
Detailed Structural Information: Provides unambiguous identification and structural elucidation of isomers.[7]
-
Quantitative Analysis: Allows for the determination of the relative and absolute concentrations of different DAGs and other lipids in a mixture.[4][5][8]
-
Minimal Sample Preparation: Often requires simple dissolution in a deuterated solvent.[4][9]
-
High-throughput potential: Modern NMR instruments with autosamplers can analyze a large number of samples efficiently.[6]
Experimental Workflow
The general workflow for the NMR-based structural elucidation of diacylglycerols is outlined below.
Caption: Experimental workflow for diacylglycerol analysis by NMR spectroscopy.
Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
This protocol outlines the steps for preparing a diacylglycerol sample for NMR analysis.
Materials:
-
Diacylglycerol sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[9]
-
Deuterated chloroform (B151607) (CDCl₃) or other suitable deuterated solvent.
-
Internal standard (e.g., tetramethylsilane (B1202638) - TMS) (optional, for chemical shift referencing and quantification).
-
5 mm NMR tubes.
-
Vortex mixer.
-
Pipettes.
Procedure:
-
Weigh the diacylglycerol sample accurately and place it in a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[10]
-
If using an internal standard, add a small, accurately known amount.
-
Vortex the sample until it is completely dissolved. Gentle heating may be applied if necessary to aid dissolution.
-
Using a pipette, transfer the solution to a clean 5 mm NMR tube.
-
Cap the NMR tube securely and label it appropriately.
Protocol 2: ¹H NMR Data Acquisition
This protocol provides typical parameters for acquiring a ¹H NMR spectrum of diacylglycerols.
Instrument:
-
NMR Spectrometer (e.g., 400 MHz or higher for better resolution).
Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Standard single pulse (e.g., zg30) |
| Number of Scans | 16-64 |
| Relaxation Delay (d1) | 1-5 s |
| Acquisition Time | 2-4 s |
| Spectral Width | 10-15 ppm |
| Temperature | 298 K |
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain optimal resolution.
-
Set up the acquisition parameters as listed in the table above.
-
Acquire the ¹H NMR spectrum.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
Protocol 3: ¹³C NMR Data Acquisition
This protocol provides typical parameters for acquiring a ¹³C NMR spectrum of diacylglycerols.
Instrument:
-
NMR Spectrometer (e.g., 100 MHz or higher).
Acquisition Parameters:
| Parameter | Recommended Value |
| Pulse Program | Proton-decoupled single pulse (e.g., zgpg30) |
| Number of Scans | 1024-4096 (or more, depending on concentration) |
| Relaxation Delay (d1) | 2-5 s |
| Acquisition Time | 1-2 s |
| Spectral Width | 200-250 ppm |
| Temperature | 298 K |
Procedure:
-
Follow steps 1-3 from the ¹H NMR acquisition protocol.
-
Set up the acquisition parameters as listed in the table above.
-
Acquire the ¹³C NMR spectrum.
-
Process the acquired data (Fourier transform, phase correction, and baseline correction).
Data Presentation and Interpretation
The key to distinguishing between sn-1,2- and sn-1,3-diacylglycerols lies in the chemical shifts of the glycerol backbone protons and carbons.
¹H NMR Spectral Data
The protons of the glycerol moiety in sn-1,2- and sn-1,3-diacylglycerols exhibit distinct chemical shifts. The signal for the CH₂ protons at the sn-1 and sn-3 positions of sn-1,3-DAGs typically appears as a doublet of doublets around 4.13 ppm.[11]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for the Glycerol Moiety of Diacylglycerols in CDCl₃.
| Proton | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol |
| sn-1 Hₐ | ~4.30 (dd) | ~4.13 (dd) |
| sn-1 Hₑ | ~4.22 (dd) | ~4.13 (dd) |
| sn-2 H | ~5.10 (m) | ~4.18 (m) |
| sn-3 Hₐ' | ~3.70 (dd) | ~4.13 (dd) |
| sn-3 Hₑ' | ~3.65 (dd) | ~4.13 (dd) |
Note: Chemical shifts are approximate and can vary slightly depending on the fatty acid composition and solvent.
¹³C NMR Spectral Data
The carbon atoms of the glycerol backbone also show characteristic chemical shifts that allow for the differentiation of DAG isomers.[10][12] The carbonyl carbons of the fatty acyl chains are also sensitive to their position on the glycerol backbone.[13]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the Glycerol and Carbonyl Carbons of Diacylglycerols in CDCl₃.
| Carbon | sn-1,2-Diacylglycerol | sn-1,3-Diacylglycerol |
| sn-1 | ~62.5 | ~65.2 |
| sn-2 | ~70.5 | ~68.8 |
| sn-3 | ~62.1 | ~65.2 |
| Carbonyl (sn-1) | ~173.4 | ~173.3 |
| Carbonyl (sn-2) | ~173.0 | - |
| Carbonyl (sn-3) | - | ~173.3 |
Note: Chemical shifts are approximate and can vary slightly depending on the fatty acid composition and solvent.
Diacylglycerol Signaling Pathway
Diacylglycerol is a critical second messenger that activates a variety of downstream effector proteins, with Protein Kinase C (PKC) being one of the most well-characterized.[1][2][14]
Caption: Simplified diacylglycerol (DAG) signaling pathway.
Conclusion
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and quantification of diacylglycerol isomers. The distinct chemical shifts of the glycerol backbone protons and carbons in ¹H and ¹³C NMR spectra provide a reliable method for differentiating between sn-1,2- and sn-1,3-diacylglycerols. The protocols provided herein offer a robust framework for researchers, scientists, and drug development professionals to utilize NMR for the detailed characterization of these important lipid molecules.
References
- 1. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacylglycerol pathway | PPTX [slideshare.net]
- 3. Diacylglycerol Signaling Pathway in Pancreatic β-Cells: An Essential Role of Diacylglycerol Kinase in the Regulation of Insulin Secretion [jstage.jst.go.jp]
- 4. chemistry.uoc.gr [chemistry.uoc.gr]
- 5. researchgate.net [researchgate.net]
- 6. Lipid Profiling Using 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC separation and NMR structural elucidation of sn-1,2-, 2,3-, and 1,3-diacylglycerols from olive oil as naphthylethylurethane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Chemical Profiling of Commercial Glyceride Excipients via1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. The biology and biochemistry of diacylglycerol signalling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diacylglycerol (DAG) Quantification
Welcome to the technical support center for diacylglycerol (DAG) quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying diacylglycerols?
A1: The quantification of diacylglycerols presents several analytical challenges. Due to their low natural abundance and lack of a fixed charge, DAGs exhibit poor ionization efficiency in mass spectrometry.[1][2] The presence of structurally similar isomers, such as 1,2- and 1,3-DAGs, further complicates accurate measurement, as they are often difficult to separate chromatographically.[1][3] Additionally, the potential for acyl migration during sample preparation can alter the isomeric composition of the sample, leading to inaccurate results.[4][5]
Q2: I am seeing very low signal intensity for my DAG species in my LC-MS analysis. What could be the cause and how can I improve it?
A2: Low signal intensity for DAGs in electrospray ionization mass spectrometry (ESI-MS) is a common issue due to their low proton affinity and lack of a permanent charge.[2] To enhance ionization efficiency, derivatization of the free hydroxyl group is highly recommended. Introducing a charged tag, such as N,N-dimethylglycine (DMG) or N-chlorobetainyl chloride, can significantly increase signal intensity, in some cases by up to two orders of magnitude compared to underivatized sodium adducts.[3][6]
Q3: How can I differentiate and quantify 1,2-DAGs and 1,3-DAGs?
A3: Distinguishing between 1,2- and 1,3-DAG regioisomers is a significant challenge. These isomers can be separated using reversed-phase liquid chromatography.[3] To prevent the interconversion of these isomers through acyl migration during analysis, derivatization of the hydroxyl group is a crucial step.[4][5] For instance, derivatization with 2,4-difluorophenyl isocyanate to form urethane (B1682113) derivatives can prevent this migration and allow for their distinct quantification by LC-MS/MS.[4]
Q4: Which lipid extraction method is best for diacylglycerols?
A4: The choice of lipid extraction method depends on the sample matrix and the other lipid classes of interest. The Folch and Bligh-Dyer methods, which use a chloroform/methanol solvent system, are considered classic and effective methods for a broad range of lipids, including DAGs.[7][8][9] For neutral lipids like DAGs, liquid-liquid extraction methods using non-polar solvents such as n-hexane or isooctane/ethyl acetate (B1210297) can also be employed.[4][7] The sample-to-solvent ratio is a critical parameter that can influence the lipid yield.[7]
Q5: I am using an enzymatic assay kit to measure total DAG, but my results are inconsistent. What are some potential reasons?
A5: Inconsistent results with enzymatic DAG assays can stem from several factors. These assays typically involve a series of coupled enzymatic reactions.[10] Incomplete cell lysis or lipid extraction will lead to an underestimation of DAG levels. Ensure that the sample preparation effectively releases all cellular lipids. Additionally, since these kits measure total DAG, any background signal from other glycerol-containing compounds can interfere with the assay. Some kits recommend running parallel reactions with and without the initial kinase to subtract the background.[10] Proper handling and storage of enzymes as per the manufacturer's instructions are also critical for maintaining their activity.
Troubleshooting Guides
Mass Spectrometry (LC-MS/MS) Based Quantification
| Problem | Potential Cause | Recommended Solution |
| Low Signal/Poor Sensitivity | Poor ionization efficiency of native DAGs.[1][2] | Derivatize DAGs with a charging agent like N,N-dimethylglycine (DMG) or N-chlorobetainyl chloride to enhance signal intensity.[3][6] |
| Matrix effects from co-eluting phospholipids.[11] | Implement a sample cleanup step to remove phospholipids, such as fluorous biphasic liquid-liquid extraction.[11] | |
| Inability to Distinguish Isomers | Co-elution of 1,2- and 1,3-DAGs.[3] | Optimize the chromatographic separation using a reversed-phase column with a suitable gradient elution.[3] |
| Acyl migration during sample preparation and analysis.[4][5] | Derivatize the sample immediately after extraction to stabilize the isomers.[4][5] | |
| Poor Quantification Accuracy | Lack of appropriate internal standards.[3][12] | Use a panel of stable isotope-labeled DAG internal standards that cover the range of acyl chain lengths and degrees of unsaturation in your samples.[12][13] If these are unavailable, consider a non-isotopically paired charge derivatization strategy.[3] |
| Overlapping isobaric species.[12][14] | Employ high-resolution mass spectrometry to distinguish between species with very similar mass-to-charge ratios.[1] |
Enzymatic Assay-Based Quantification
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Presence of interfering substances (e.g., free glycerol). | Run a parallel sample without the DAG kinase to measure and subtract the background fluorescence/absorbance.[10] |
| Low DAG Measurement | Incomplete lipid extraction from the sample. | Ensure complete cell lysis and efficient extraction of lipids. Refer to established protocols like Bligh-Dyer.[8] |
| Enzyme degradation. | Store and handle all enzyme solutions according to the kit manufacturer's protocol, typically on ice during use.[10] | |
| High Well-to-Well Variability | Inconsistent pipetting of reagents or samples. | Use calibrated pipettes and ensure thorough mixing of all reagents before addition to the wells. |
| Temperature fluctuations during incubation. | Ensure a stable and consistent incubation temperature as specified in the protocol. |
Experimental Protocols
Protocol 1: Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG) for LC-MS/MS Analysis
This protocol is adapted from a shotgun lipidomics approach for enhanced detection of DAGs.[1]
Materials:
-
Lipid extract dried under nitrogen
-
N,N-dimethylglycine (DMG) solution (0.125 M in ultra-dry Chloroform)
-
4-Dimethylaminopyridine (DMAP) solution (0.5 M in ultra-dry Chloroform)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (0.25 M in ultra-dry Chloroform)
-
Chloroform/Methanol (1:1, v/v)
-
Ammonium hydroxide (B78521) (25 mM)
Procedure:
-
To the dried lipid extract, add 2 µl of DMG solution, 2 µl of DMAP solution, and 2 µl of EDC solution.
-
Vortex the mixture for 20 seconds and then centrifuge at 2700 rpm for 1 minute.
-
Flush the reaction vessel with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.
-
Terminate the reaction by adding 3 ml of Chloroform/Methanol (1:1, v/v) and 1.5 ml of 25 mM Ammonium hydroxide.
-
Vortex the mixture for 1 minute to extract the derivatized lipids.
-
Centrifuge to separate the phases and collect the lower organic phase containing the DMG-derivatized DAGs for LC-MS/MS analysis.
Protocol 2: Total Diacylglycerol Quantification using a Coupled Enzymatic Assay
This protocol is based on the principles of commercially available fluorometric DAG assay kits.[10]
Materials:
-
Cell or tissue lysate
-
DAG Standard
-
Assay Buffer
-
Kinase Mixture
-
Lipase Solution
-
Enzyme Mixture
-
Fluorometric Probe
Procedure:
-
Prepare samples and standards in a 96-well microtiter plate. For each sample, prepare two wells: one with the Kinase Mixture (+Kin) and one without (-Kin) to determine background.
-
Add the Kinase Mixture to the "+Kin" wells and incubate to phosphorylate DAG to phosphatidic acid.
-
Add the Lipase Solution to all wells to hydrolyze phosphatidic acid to glycerol-3-phosphate.
-
Add the Enzyme Mixture and Fluorometric Probe to all wells. This will oxidize glycerol-3-phosphate, producing hydrogen peroxide which reacts with the probe to generate a fluorescent signal.
-
Incubate as per the kit instructions, protected from light.
-
Measure the fluorescence (e.g., Ex/Em = 530-560/585-595 nm).
-
Calculate the net fluorescence for each sample by subtracting the "-Kin" reading from the "+Kin" reading.
-
Determine the DAG concentration in the samples by comparing the net fluorescence to the standard curve generated with the DAG Standard.
Visualizations
Signaling Pathway
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Lipid Extraction and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome [mdpi.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
troubleshooting low recovery of diacylglycerols from samples
Welcome to the technical support center for diacylglycerol (DAG) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the extraction and quantification of diacylglycerols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: Low Recovery of Diacylglycerols
Question: I am experiencing low yields of diacylglycerols in my final extract. What are the potential causes and how can I troubleshoot this?
Answer: Low recovery of DAGs is a common challenge, often stemming from their low abundance in biological samples.[1][2] Several factors throughout the experimental workflow can contribute to this issue. Below is a breakdown of potential causes and solutions:
-
Incomplete Cell or Tissue Lysis: The initial disruption of the sample is critical for releasing lipids. If homogenization or sonication is insufficient, DAGs will remain trapped within the cellular matrix.
-
Troubleshooting:
-
Ensure your tissue homogenizer is functioning correctly and that the sample is thoroughly disrupted.
-
For tough tissues, consider more rigorous methods like bead beating or cryogenic grinding.
-
Optimize sonication parameters (power, duration, and pulse) for your specific sample type.
-
-
-
Suboptimal Lipid Extraction: The choice of extraction solvent and the protocol adherence are crucial for efficiently recovering DAGs.
-
Troubleshooting:
-
Solvent Selection: A mixture of polar and non-polar solvents is necessary for effective lipid extraction.[3] Chloroform (B151607)/methanol-based methods like the Bligh and Dyer or Folch protocols are considered gold standards.[3] For neutral lipids like DAGs, non-polar solvents such as n-hexane can also be effective.[3]
-
Phase Separation: Incomplete separation of the aqueous and organic phases during liquid-liquid extraction can lead to significant loss of DAGs. Ensure correct solvent ratios and adequate centrifugation to achieve a clear separation.
-
Re-extraction: For quantitative analysis, a single extraction may not be sufficient. Re-extracting the tissue residue with the organic solvent can improve the yield of non-polar lipids.
-
-
-
Lipid Degradation: DAGs can be susceptible to enzymatic degradation and acyl migration.
-
Troubleshooting:
-
Work quickly and on ice to minimize enzymatic activity.
-
Consider adding antioxidants to the extraction solvents to prevent oxidation of unsaturated fatty acid chains.
-
To prevent the chemical isomerization between 1,2-DAGs and 1,3-isomers, it is advisable to derivatize the lipid extracts immediately after preparation.[4]
-
-
-
Issues with Derivatization: Derivatization is often employed to improve the detection and stability of DAGs. Incomplete or inefficient derivatization will lead to lower quantifiable amounts.
-
Troubleshooting:
-
Ensure that the derivatization reagents are fresh and of high quality.
-
Optimize the reaction conditions (temperature, time, and reagent concentration) for your specific sample. For example, when using N,N-dimethylglycine (DMG), a reaction temperature of 45°C is often optimal.[4]
-
Be aware that a very high ratio of derivatizing agent to DAG can lead to ion suppression in mass spectrometry.[4]
-
-
Issue 2: Poor Phase Separation or Emulsion Formation During Extraction
Question: After adding water/salt solution to my chloroform/methanol mixture, I am not getting a clear separation between the organic and aqueous layers. Instead, I see a cloudy interface or an emulsion. How can I resolve this?
Answer: Emulsion formation is a common problem in lipid extractions, particularly with samples rich in phospholipids (B1166683) or other surfactant-like molecules. Here are several strategies to address this:
-
Centrifugation: Ensure you are centrifuging at an appropriate speed and for a sufficient duration to pellet the precipitated proteins and facilitate phase separation.
-
Gentle Mixing: Instead of vigorous shaking, try gently inverting the tube multiple times. This can reduce the formation of stable emulsions.
-
Salting Out: Adding a salt solution (e.g., NaCl or KCl) instead of pure water increases the ionic strength of the aqueous phase, which can help break the emulsion.[5]
-
Filtration: For larger volumes, filtering the mixture to remove insoluble material before centrifugation can aid in cleaner phase separation.[5]
-
Backwashing: "Washing" the collected organic phase with a synthetic upper phase (a mixture of the extraction solvents and water/salt solution in the correct proportions) can help remove residual non-lipid contaminants.
Issue 3: Inaccurate Quantification in Mass Spectrometry
Question: My diacylglycerol quantification results are not reproducible. What could be causing this variability?
Answer: Accurate quantification of DAGs by mass spectrometry can be challenging due to their low abundance and potential for ion suppression.[1][2]
-
Use of Internal Standards: Due to variations in extraction efficiency and matrix effects during mass spectrometry analysis, the use of appropriate internal standards is crucial for accurate quantification.[1][2][6]
-
Ideal Internal Standards: The ideal internal standard is a stable isotope-labeled analog of the analyte of interest, added at the earliest stage of sample preparation.[6]
-
Class-Specific Standards: If stable isotope-labeled standards are unavailable for all DAG species, using at least two internal standards that represent the chemical structures spanning the entire class can help to correct for differential fragmentation.[6]
-
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of DAGs, leading to inaccurate quantification.
-
Chromatographic Separation: Effective separation of DAGs from other lipid classes, particularly phospholipids, using liquid chromatography can minimize matrix effects.[7]
-
Sample Cleanup: Employing solid-phase extraction (SPE) to purify the crude lipid extract can remove interfering substances before mass spectrometry analysis.[1][2] A fluorous biphasic liquid-liquid extraction method has also been shown to effectively remove phospholipids.[7]
-
-
Derivatization: As mentioned earlier, derivatization can significantly improve the ionization efficiency of DAGs.[4][8] Reagents like N,N-dimethylglycine (DMG) introduce a fixed charge, leading to more sensitive and reproducible detection.[4][9][10]
Data Presentation: Comparison of Extraction Solvents
The choice of extraction solvent significantly impacts the recovery of different lipid classes. The following table summarizes the percentage of diacylglycerols (DAGs) in the total lipid extract from oleaginous yeast biomass using various solvents.
| Solvent System | Diacylglycerol (% of total lipid extract) |
| Hexane (B92381) | 14.99 ± 1.01 |
| 2-Methyltetrahydrofuran (MeTHF) | 24.41 ± 0.84 |
| Cyclopentyl methyl ether (CPME) | 25.63 ± 0.48 |
| Isopropanol (B130326) | 24.34 ± 1.18 |
| Ethanol | 12.96 ± 0.44 |
| Ethyl Acetate | 19.59 ± 1.90 |
| Ethyl Lactate | 16.64 ± 2.20 |
| Dimethyl Carbonate (DMC) | 15.04 ± 1.45 |
| p-Cymene | 10.93 ± 2.40 |
| d-Limonene | 12.81 ± 1.06 |
| α-Pinene | 22.27 ± 1.93 |
Data adapted from a study on lipid extraction from oleaginous yeast biomass. The results indicate that solvents like MeTHF, CPME, and isopropanol can yield a higher proportion of DAGs in the total lipid extract compared to the more non-polar hexane or the more polar ethanol.[11]
Experimental Protocols
1. Bligh and Dyer Lipid Extraction Method
This method is suitable for samples with high water content, such as tissue homogenates or cell suspensions.[5][12]
-
Principle: The sample is homogenized in a single-phase chloroform:methanol:water system. Subsequent addition of chloroform and water creates a two-phase system, with lipids partitioning into the lower chloroform phase.[3][5]
-
Procedure:
-
To a sample containing 1 mL of water (e.g., 1 mL of cell suspension or homogenized tissue), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.[5][13]
-
Vortex vigorously for 10-15 minutes.[5]
-
Centrifuge at 1000 rpm for 5 minutes to separate the mixture into two phases.[13]
-
Carefully collect the lower chloroform phase, which contains the lipids.[5]
-
For quantitative recovery, the upper phase and the protein interface can be re-extracted with an additional volume of chloroform.
-
2. Folch Lipid Extraction Method
This method is often preferred for solid tissues and is considered a gold standard for lipid extraction.[3][14]
-
Principle: The tissue is homogenized in a larger volume of chloroform:methanol (2:1, v/v) to create a single-phase system that extracts lipids. A salt solution is then added to wash out non-lipid contaminants and induce phase separation.[14]
-
Procedure:
-
Homogenize the tissue sample in 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. For example, for 1 gram of tissue, use 20 mL of the solvent mixture.
-
Filter the homogenate to remove solid particles.
-
Add 0.2 volumes of a salt solution (e.g., 0.9% NaCl) to the filtrate.
-
Mix thoroughly and allow the phases to separate by standing or centrifugation.
-
Aspirate the upper aqueous phase.
-
Wash the lower chloroform phase with a synthetic upper phase (chloroform:methanol:0.9% NaCl in a 3:48:47 ratio) to remove any remaining non-lipid contaminants.
-
Collect the lower chloroform phase containing the purified lipids.
-
3. Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)
This protocol enhances the detection of DAGs in mass spectrometry by adding a permanently charged group.[4][10]
-
Principle: The hydroxyl group of the diacylglycerol is esterified with N,N-dimethylglycine (DMG) in the presence of a coupling agent and a catalyst.[4]
-
Procedure:
-
Transfer the dried lipid extract to a conical tube.
-
Add 2 µL of 0.125 M DMG in ultra-dry chloroform.[4]
-
Add 2 µL of 0.5 M 4-Dimethylaminopyridine (DMAP) in ultra-dry chloroform.[4]
-
Add 2 µL of 0.25 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in ultra-dry chloroform.[4]
-
Vortex for 20 seconds and centrifuge briefly.[4]
-
Flush the tube with dry nitrogen, cap, and incubate at 45°C for 90 minutes.[4]
-
Terminate the reaction by adding 3 mL of 1:1 (v/v) chloroform:methanol and 1.5 mL of 25 mM ammonium (B1175870) hydroxide.[4]
-
Extract the derivatized DAGs using a modified Bligh-Dyer procedure.[4]
-
Collect the chloroform layer and evaporate to dryness.
-
Re-extract the residue to remove any remaining salts.[4]
-
Resuspend the final extract in an appropriate solvent for mass spectrometry analysis.[4]
-
Visualizations
DAG Signaling Pathway
Caption: Simplified diacylglycerol (DAG) signaling pathway.
Experimental Workflow for DAG Analysis
Caption: General workflow for diacylglycerol (DAG) analysis.
Troubleshooting Decision Tree for Low DAG Recovery
Caption: Decision tree for troubleshooting low DAG recovery.
References
- 1. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 6. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 9. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Bio-Based Solvents for Green Extraction of Lipids from Oleaginous Yeast Biomass for Sustainable Aviation Biofuel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aquaculture.ugent.be [aquaculture.ugent.be]
- 13. tabaslab.com [tabaslab.com]
- 14. Single Step Lipid Extraction From Food Stuffs [rockedu.rockefeller.edu]
minimizing matrix effects in ESI-MS of diacylglycerols.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the Electrospray Ionization Mass Spectrometry (ESI-MS) of diacylglycerols (DAGs).
Troubleshooting Guides & FAQs
Here are answers to common questions and issues encountered during the ESI-MS analysis of diacylglycerols.
FAQ 1: What is the "matrix effect" and why is it a significant problem in diacylglycerol analysis?
In liquid chromatography-mass spectrometry (LC-MS), the "matrix effect" refers to the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2]
Diacylglycerol analysis is particularly susceptible for several reasons:
-
Low Ionization Efficiency: DAGs lack a permanent charge and have low proton affinity, making their ionization by ESI inherently challenging.[3][4]
-
Low Abundance: DAGs are often present at low concentrations in biological samples compared to other lipid classes.[3][5]
-
Interference from Phospholipids (B1166683): Phospholipids are a major component of biological membranes and a primary contributor to matrix effects in lipidomics, often causing significant ion suppression.[1][6][7][8]
FAQ 2: How can I determine if my diacylglycerol analysis is affected by matrix effects?
Low and inconsistent signal intensity are classic signs of ion suppression due to matrix effects.[1] There are two primary methods to formally assess the presence and extent of these effects:
-
Post-Extraction Spike Method (Quantitative): This method compares the signal response of an analyte in a pure solvent to the response of the same analyte spiked into a blank matrix sample after the extraction process.[1] The percentage difference in the signal indicates the degree of ion suppression or enhancement.
-
Post-Column Infusion Method (Qualitative): This technique helps identify at what points in a chromatogram matrix effects are occurring.[1][9] A constant flow of the analyte is infused into the mass spectrometer after the analytical column (via a T-junction). A blank, extracted sample is then injected onto the column. Any deviation (a dip for suppression or a rise for enhancement) in the analyte's steady baseline signal indicates the retention time of interfering matrix components.[1][9]
FAQ 3: I suspect matrix effects are impacting my results. What are some immediate troubleshooting steps?
If you observe unexpected signal loss or poor reproducibility, consider these initial steps:
-
Sample Dilution: Simply diluting your sample can reduce the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your target DAGs.[1] This is a fast and effective first step, provided your DAG concentration remains above the instrument's limit of detection.
-
Optimize Chromatography: Modifying your LC method can help separate your DAGs from the interfering matrix components.[1][10] This could involve adjusting the mobile phase composition, changing the gradient profile, or using a different type of analytical column.[1] For example, manipulating the mobile phase pH can alter the retention of some compounds relative to phospholipids.[11][12]
Advanced Strategies for Minimizing Matrix Effects
If initial troubleshooting steps are insufficient, more advanced strategies focusing on sample preparation and chemical modification are necessary.
FAQ 4: Which sample preparation technique is best for reducing matrix effects in DAG analysis?
The choice of sample preparation is critical. The goal is to selectively remove interfering compounds, such as phospholipids, while maximizing the recovery of your target DAGs.[7]
-
Protein Precipitation (PPT): This is the least effective method and often results in significant matrix effects because many interfering components, especially phospholipids, remain in the extract.[12]
-
Liquid-Liquid Extraction (LLE): LLE can provide clean final extracts by using immiscible organic solvents to partition the analytes away from the matrix.[7][12] Adjusting the pH can help prevent impurities like phospholipids from being co-extracted.[7] However, analyte recovery, particularly for more polar lipids, can be low.[12]
-
Solid-Phase Extraction (SPE): SPE is often more effective than LLE.[1] It uses a solid sorbent to bind either the analyte or the interferences, allowing them to be separated. Polymeric mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, has been shown to produce very clean extracts and significantly reduce matrix effects.[11][12]
Data Summary: Comparison of Sample Preparation Techniques
| Technique | Principle | Advantages | Disadvantages & Considerations |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) to precipitate proteins from the sample matrix. | Simple, fast, and inexpensive. | Least effective at removing non-protein matrix components like phospholipids, often leading to significant ion suppression.[12] |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases based on their relative solubility. | Can produce clean extracts if solvent systems and pH are optimized.[7][12] | Can have lower recovery for certain analytes; may require solvent evaporation and reconstitution steps.[12] |
| Solid-Phase Extraction (SPE) | Separation based on the affinity of analytes and matrix components for a solid sorbent material. | Highly versatile and effective at removing specific classes of interferences, providing cleaner extracts than LLE.[1] | Requires method development to select the appropriate sorbent and solvent conditions. Can be more time-consuming than PPT or LLE. |
| HybridSPE®-Phospholipid | A specialized SPE technique that uses zirconia-coated silica (B1680970) particles to selectively bind and remove phospholipids. | Highly effective and targeted removal of phospholipids, a primary source of matrix effects.[6] | Specific to phospholipid removal; other matrix components may not be addressed. |
| Polymeric Mixed-Mode SPE | Combines two retention mechanisms (e.g., reversed-phase and ion exchange) in a single sorbent. | Produces exceptionally clean extracts by removing a wider range of interferences.[11][12] | May require more complex method development for optimizing wash and elution steps. |
FAQ 5: Should I consider derivatization for diacylglycerol analysis?
Yes, derivatization is a highly effective strategy for improving the ESI-MS response of DAGs.[3][13] Because DAGs do not have a readily ionizable group, their detection as simple protonated or sodiated adducts can be insensitive. By chemically attaching a tag with a permanent positive charge, the ionization efficiency can be dramatically increased.
-
Example: Derivatization with N-chlorobetainyl chloride to introduce a quaternary ammonium (B1175870) cation has been shown to increase signal intensities by two orders of magnitude compared to underivatized sodium adducts.[3][13] Similarly, derivatization with N,N-dimethylglycine (DMG) significantly enhances the mass spectrometry signal.[4]
FAQ 6: How important are internal standards?
Internal standards are essential for accurate quantification, especially when matrix effects cannot be completely eliminated.[7] An ideal internal standard is chemically similar to the analyte and experiences the same degree of matrix effect. Stable isotope-labeled internal standards (SIL-IS) are the gold standard because they have nearly identical chemical properties and chromatographic retention times to the analyte, allowing them to effectively compensate for variations in extraction, derivatization, and ionization.[7]
Experimental Protocols & Workflows
General Workflow for DAG Analysis with Matrix Effect Mitigation
The following diagram illustrates a typical workflow for the ESI-MS analysis of diacylglycerols, highlighting key stages where matrix effects can be addressed.
Troubleshooting Flowchart for Suspected Matrix Effects
Use this flowchart to diagnose and address potential matrix effects during your experiment.
Protocol: Solid-Phase Extraction (SPE) for DAG Purification
This protocol provides a general framework for using SPE to clean up a lipid extract. The specific sorbent (e.g., silica, C18, or mixed-mode) and solvents must be optimized for your specific application.[5]
Materials:
-
SPE cartridge
-
Lipid extract (dried and reconstituted in a non-polar solvent like hexane)
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., hexane)
-
Wash solvent (e.g., hexane:ethyl acetate (B1210297) mixture to remove non-polar interferences)
-
Elution solvent (e.g., ethyl acetate or a more polar mixture to elute DAGs)
-
SPE manifold
Procedure:
-
Conditioning: Pass the conditioning solvent (e.g., 3-5 mL of methanol) through the SPE cartridge to activate the sorbent. Do not let the cartridge run dry.
-
Equilibration: Pass the equilibration solvent (e.g., 3-5 mL of hexane) through the cartridge to prepare it for the sample.
-
Loading: Load the reconstituted lipid extract slowly onto the SPE cartridge.
-
Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components (like cholesterol esters). Collect this fraction and discard.
-
Elution: Pass the elution solvent through the cartridge to collect the diacylglycerols of interest.
-
Final Step: The eluted sample is typically dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC-MS system.
References
- 1. benchchem.com [benchchem.com]
- 2. e-b-f.eu [e-b-f.eu]
- 3. Quantification of diacylglycerol molecular species in biological samples by electrospray ionization mass spectrometry after one-step derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 5. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Minimizing matrix effects while preserving throughput in LC-MS/MS bioanalysis. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) Handling and Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) in organic solvents. OLG, a specific diacylglycerol (DAG), is susceptible to degradation, which can impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your OLG samples.
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of OLG in organic solvents.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of OLG stock solution due to improper storage or handling. | 1. Prepare fresh OLG solutions for each experiment. 2. Aliquot stock solutions to minimize freeze-thaw cycles. 3. Store solutions at -80°C under an inert atmosphere (e.g., argon or nitrogen). 4. Use high-purity, anhydrous organic solvents. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | 1. Isomerization: Acyl migration from the sn-2 to the sn-1 or sn-3 position, forming 1/3-Oleoyl-2-linoleoyl-sn-glycerol. 2. Oxidation: The linoleoyl moiety is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidation byproducts. | 1. Minimize exposure of OLG to heat, light, and oxygen. 2. Use solvents containing antioxidants (e.g., BHT), if compatible with your application. 3. Analyze samples promptly after preparation. |
| Low recovery of OLG after extraction or purification | Hydrolysis: Presence of water or acid/base contaminants in the organic solvent can lead to the hydrolysis of ester bonds, yielding free fatty acids and monoacylglycerols. | 1. Use anhydrous solvents. 2. Ensure all glassware is thoroughly dried. 3. Avoid acidic or basic conditions unless required for a specific reaction. |
| Precipitation of OLG from solution | Exceeding the solubility limit of OLG in the chosen solvent, especially at lower temperatures. | 1. Gently warm the solution to redissolve the precipitate. 2. Consult solubility data to ensure you are working within the appropriate concentration range. 3. Consider using a co-solvent system to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in organic solvents?
A1: The three main degradation pathways for OLG in organic solvents are:
-
Oxidation: The polyunsaturated linoleoyl chain is particularly susceptible to oxidation, forming hydroperoxides, which can further break down into aldehydes, ketones, and other secondary oxidation products. This process is accelerated by exposure to oxygen, light, and trace metals. Diacylglycerol oils have been shown to be more rapidly oxidized than triacylglycerol oils.[1]
-
Hydrolysis: In the presence of water, the ester bonds of OLG can be hydrolyzed, leading to the formation of free oleic and linoleic acids, as well as monoacylglycerols. This can be catalyzed by acidic or basic conditions.
-
Isomerization (Acyl Migration): The acyl chains can migrate between the glycerol (B35011) backbone positions. Specifically, the sn-2 linoleoyl group can move to the sn-1 or sn-3 position, resulting in the formation of isomeric diacylglycerols. This process is often catalyzed by heat, acids, or bases.
Q2: How should I store my this compound stock solutions?
A2: For optimal stability, OLG should be stored as a solid at -20°C or below, under an inert atmosphere. If you need to prepare a stock solution, it is best to do so in a high-purity, anhydrous organic solvent. Aliquot the solution into small, single-use vials to minimize exposure to air and moisture from repeated opening and closing of the container. These aliquots should be stored at -80°C.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: OLG, being a lipid, is generally soluble in nonpolar organic solvents.[2] While specific solubility data for OLG is limited, data for the structurally similar 1,3-Dilinoleoyl-2-oleoyl glycerol provides a good reference.[2] Common choices include:
-
Chloroform: Generally offers good solubility.
-
Hexane: A nonpolar solvent suitable for many applications.
-
Ethanol: Can be used, but solubility might be lower compared to less polar solvents.[2]
-
Dimethylformamide (DMF): Another potential solvent.[2]
It is crucial to use anhydrous grades of these solvents to prevent hydrolysis.
Q4: How can I check the purity and integrity of my this compound sample?
A4: Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): A quick method to visually assess the presence of degradation products like free fatty acids and monoacylglycerols.
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify OLG and its isomers, as well as some degradation products. A C18 column with a mobile phase like acetonitrile (B52724) is often used.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., silylation), GC-MS can be used to identify and quantify the fatty acid composition and distinguish between DAG isomers.[4][5]
Quantitative Data
The following table summarizes solubility data for a structurally similar compound, 1,3-Dilinoleoyl-2-oleoyl glycerol, which can serve as a useful reference for solvent selection.
| Solvent | Solubility |
| Methyl Acetate | 25 mg/mL |
| Dimethylformamide (DMF) | 10 mg/mL |
| Ethanol | 10 mg/mL |
| Hexane | 10 mg/mL |
| Chloroform | Sparingly Soluble |
Source: BenchChem Technical Guide for 1,3-Dilinoleoyl-2-oleoyl glycerol.[2]
Experimental Protocols
Protocol 1: Assessment of OLG Stability by HPLC
This protocol outlines a method to monitor the degradation of OLG in an organic solvent over time.
1. Materials:
- This compound (OLG)
- High-purity, anhydrous organic solvent of choice (e.g., ethanol, hexane)
- HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
- Reversed-phase C18 column
- Mobile phase: Acetonitrile (100%) or a gradient of acetonitrile and water
- Autosampler vials
2. Procedure:
- Prepare a stock solution of OLG in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
- Dispense aliquots of the solution into several autosampler vials and seal them.
- Store the vials under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).
- At specified time points (e.g., 0, 24, 48, 72 hours), take one vial for analysis.
- Inject an appropriate volume of the sample onto the HPLC system.
- Run the HPLC method with an isocratic flow of the mobile phase.[3]
- Monitor the chromatogram for the appearance of new peaks (indicating degradation products) and a decrease in the area of the OLG peak.
- Quantify the percentage of remaining OLG at each time point by comparing the peak area to the initial time point (T=0).
Protocol 2: Analysis of OLG Isomerization by GC-MS
This protocol is for determining the extent of acyl migration in an OLG sample.
1. Materials:
- OLG sample
- Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
- Anhydrous pyridine (B92270)
- GC-MS system with a suitable capillary column (e.g., non-polar)
- Heating block or oven
2. Procedure:
- Accurately weigh a small amount of the OLG sample (e.g., 1 mg) into a reaction vial.
- Add a small volume of anhydrous pyridine to dissolve the sample.
- Add the silylating agent (BSTFA) to the vial.
- Seal the vial and heat at a controlled temperature (e.g., 70°C) for a specified time (e.g., 30 minutes) to ensure complete derivatization.
- Cool the sample to room temperature.
- Inject a small volume of the derivatized sample into the GC-MS.
- Run a temperature program that allows for the separation of the trimethylsilyl (B98337) (TMS) derivatives of the diacylglycerol isomers.
- Analyze the resulting mass spectra to identify the characteristic fragment ions that distinguish between 1,2- and 1,3-diacylglycerol isomers.[4]
Visualizations
Caption: Experimental workflow for assessing the stability of OLG.
Caption: Primary degradation pathways of OLG.
References
- 1. Relative oxidative stability of diacylglycerol and triacylglycerol oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. digital.csic.es [digital.csic.es]
Technical Support Center: Diacylglycerol Derivatization
Welcome to the technical support center for diacylglycerol (DAG) derivatization. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the derivatization of diacylglycerols for analytical purposes, particularly for mass spectrometry-based analyses.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your derivatization experiments in a user-friendly question-and-answer format.
Q1: I am observing low or no signal from my derivatized diacylglycerols (DAGs) in my mass spectrometry analysis. What are the potential causes and solutions?
A1: Low or absent signal of derivatized DAGs is a common issue that can stem from several factors throughout the experimental workflow. Here is a step-by-step troubleshooting guide:
Potential Cause 1: Inefficient Derivatization Reaction
-
Suboptimal Reagent Concentrations: The molar ratio of the derivatizing agent to DAGs is critical. An insufficient amount of reagent will lead to incomplete derivatization, while a large excess can cause ion suppression in the mass spectrometer.[1] For instance, when using N,N-dimethylglycine (DMG), a ratio of 20 to 30 times the total DAG levels has been found to provide the best signal with relatively low background noise.[1]
-
Incorrect Reaction Temperature: Temperature significantly influences reaction kinetics. For DMG derivatization, incubation at 45°C has been shown to be optimal.[1][2] Room temperature may result in lower product intensity, while higher temperatures (e.g., 70°C) can lead to the formation of interfering by-products.[1]
-
Inappropriate Reaction Time: While some derivatization reactions are rapid, ensuring sufficient incubation time is crucial for completion. For DMG derivatization, reaction times between 45 minutes to 3 hours have been used effectively.[1][2][3] For derivatization with 3-(chlorosulfonyl)benzoic acid, an optimal reaction time of 40 minutes at 60°C has been reported.[4][5]
-
Presence of Water or Other Contaminants: Derivatization reagents are often sensitive to moisture, which can quench the reaction. Ensure that all solvents are anhydrous and that the lipid extract is completely dry before adding the derivatization reagents.[1]
Potential Cause 2: Sample Preparation and Handling Issues
-
Incomplete Lipid Extraction: The initial extraction of lipids from your biological sample must be efficient to ensure a good starting concentration of DAGs. A modified Bligh and Dyer procedure is commonly used for this purpose.[1][2]
-
Acyl Migration: 1,2-diacylglycerols can isomerize to the more stable 1,3-diacylglycerols, especially under harsh conditions. Derivatization can help to prevent this by capping the free hydroxyl group.[6][7]
Potential Cause 3: Mass Spectrometry-Related Issues
-
Ion Suppression: As mentioned, excess derivatization reagents or by-products can interfere with the ionization of the target derivatized DAGs.[1] Proper quenching and purification of the reaction mixture are essential.
-
Incorrect Mass Spectrometry Settings: Ensure that the mass spectrometer is set to detect the correct mass-to-charge ratio (m/z) of the derivatized DAGs and that fragmentation parameters are optimized for the specific derivative.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or no derivatized DAG signal.
Q2: I am observing significant by-product formation in my reaction mixture. How can I minimize this?
A2: By-product formation is a common challenge that can complicate data analysis and suppress the signal of your target molecules.
-
Optimize Reaction Temperature: As noted, excessively high temperatures can lead to the generation of by-products. For DMG derivatization, increasing the temperature from 45°C to 70°C resulted in a significant increase in by-product peaks.[1]
-
Optimize Reagent Ratios: A very high ratio of derivatizing agent to DAG can also lead to the formation of by-products and cause ion suppression.[1] It is crucial to perform optimization experiments to find the ideal ratio for your specific application.
-
Purification of Derivatized DAGs: After the derivatization reaction, a purification step is often necessary to remove excess reagents and by-products. This can be achieved through methods like liquid-liquid extraction or thin-layer chromatography (TLC).[8]
Q3: How can I differentiate between 1,2- and 1,3-diacylglycerol isomers?
A3: Distinguishing between these regioisomers is crucial as they have different biological roles.
-
Chromatographic Separation: High-performance liquid chromatography (HPLC), particularly normal-phase HPLC, can be used to separate 1,2- and 1,3-DAG derivatives.[6][7] For instance, when derivatized with 2,4-difluorophenyl isocyanate, the 1,3-DAG derivatives elute earlier than the 1,2-DAG derivatives.[6] Reversed-phase UHPLC has also been shown to separate 1,2- and 1,3-DAG isomers after derivatization.[2][4]
-
Derivatization to Prevent Isomerization: The derivatization step itself is key to preventing the migration of acyl chains, which would otherwise lead to the interconversion of 1,2- and 1,3-DAGs.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative parameters for common DAG derivatization methods.
Table 1: Optimized Reaction Conditions for DMG Derivatization
| Parameter | Recommended Value | Reference |
| Reaction Temperature | 45°C | [1][2] |
| Reaction Time | 45 - 90 minutes | [1][2][3] |
| DMG to DAG Ratio | 20-30x total DAG levels | [1] |
| DMAP Concentration | 0.5 M | [1][2] |
| EDC Concentration | 0.25 M | [1][2] |
Table 2: Optimized Reaction Conditions for 3-(Chlorosulfonyl)benzoic Acid Derivatization
| Parameter | Recommended Value | Reference |
| Reaction Temperature | 60°C | [4][5] |
| Reaction Time | 40 minutes | [4][5] |
| Pyridine to Cl-SBA Molar Ratio | 6:1 | [5] |
Experimental Protocols
Protocol 1: Derivatization of Diacylglycerols with N,N-Dimethylglycine (DMG)
This protocol is adapted from Wang et al. (2014).[1]
Materials:
-
Dried lipid extract containing DAGs
-
N,N-dimethylglycine (DMG) solution (0.125 M in ultra-dry chloroform)
-
4-Dimethylaminopyridine (DMAP) solution (0.5 M in ultra-dry chloroform)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (0.25 M in ultra-dry chloroform)
-
Ultra-dry chloroform (B151607)
-
Nitrogen gas source
Procedure:
-
Transfer the dried lipid extract to a conical reaction tube.
-
Add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution to the tube.
-
Vortex the mixture for 20 seconds and then centrifuge at 2700 rpm for 1 minute.
-
Flush the reaction vessel with dry nitrogen gas, cap it, and incubate at 45°C for 90 minutes.
-
To quench the reaction, add 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium hydroxide.
-
Vortex the mixture for 1 minute to extract the derivatized products.
-
The derivatized DAGs in the lower organic phase are now ready for analysis.
Experimental Workflow for DMG Derivatization:
Caption: Workflow for the derivatization of DAGs using DMG.
Protocol 2: Lipid Extraction from Biological Samples (Modified Bligh and Dyer)
This is a general protocol for extracting lipids prior to derivatization.[1][2]
Materials:
-
Biological sample (e.g., tissue homogenate, serum)
-
Chloroform
-
Methanol
-
Deionized water
-
Centrifuge
Procedure:
-
To your sample, add chloroform and methanol in a ratio that results in a single-phase solution of chloroform:methanol:water (typically starting with a ratio of 1:2:0.8, v/v/v, of chloroform:methanol:sample aqueous volume).
-
Vortex the mixture thoroughly.
-
Add an additional volume of chloroform and water to induce phase separation, bringing the final ratio to approximately 2:2:1.8 (v/v/v) of chloroform:methanol:water.
-
Vortex again and centrifuge to separate the phases.
-
Collect the lower organic phase, which contains the lipids.
-
Dry the collected organic phase under a stream of nitrogen gas before proceeding with derivatization.
Logical Relationship of Sample Preparation to Analysis:
Caption: Logical flow from biological sample to quantitative data.
References
- 1. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 3. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aocs.org [aocs.org]
- 8. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
Technical Support Center: Isotopic Overlap Correction in Diacylglycerol Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diacylglycerol (DAG) mass spectrometry data. It specifically addresses the challenges of correcting for isotopic overlap to ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is isotopic overlap in the context of diacylglycerol mass spectrometry?
A1: Isotopic overlap refers to the interference of isotopic peaks from different molecules in a mass spectrum. In lipidomics, this issue is categorized into two main types:
-
Type I Overlap: This arises from the natural abundance of heavy isotopes (e.g., ¹³C) within a single lipid species. As the number of carbon atoms in a DAG molecule increases, the intensity of its monoisotopic peak (M+0) decreases relative to its isotopologue peaks (M+1, M+2, etc.).[1][2]
-
Type II Overlap: This occurs when an isotopologue of one lipid species has the same nominal mass as the monoisotopic peak of another species. A common example is the M+2 peak of a DAG with one additional double bond overlapping with the M+0 peak of a DAG with one fewer double bond.[1][2] This can lead to the overestimation of the more saturated species. High-resolution mass spectrometry can sometimes resolve this type of overlap.[1][2]
Q2: Why is it crucial to correct for isotopic overlap in DAG analysis?
A2: Diacylglycerols are often low in abundance and are critical signaling molecules and metabolic intermediates.[3][4] Failure to correct for isotopic overlap can lead to significant quantification errors, potentially causing misinterpretation of biological results.[5] For instance, the signal from a low-abundance DAG species might be completely obscured by the isotopic tail of a more abundant one, or its quantity might be artificially inflated.[6]
Q3: What is the role of internal standards in correcting for isotopic overlap?
A3: Internal standards (IS) are essential for accurate quantification in mass spectrometry.[1] Stable isotope-labeled internal standards that are structurally identical to the analyte are considered the "gold standard".[1] They are added to the sample before extraction and experience similar ionization efficiencies and matrix effects as the endogenous analyte.[7] In the context of isotopic overlap, these standards help to monitor and correct for variations in instrument performance and can be used in algorithms to resolve isobaric interferences.[8]
Q4: Can high-resolution mass spectrometry (HRMS) alone eliminate the need for isotopic correction?
A4: While high-resolution instruments like Orbitrap or FT-ICR can resolve some isobaric overlaps (Type II), they do not eliminate the issue of natural isotope abundance (Type I).[1][2] Therefore, even with HRMS data, correction algorithms are necessary to deconvolve the isotopic patterns and obtain accurate quantitative results.[9]
Q5: What software tools are available for isotopic overlap correction?
A5: Several software tools can be used to correct for natural isotope abundance. Some commonly used options include:
-
IsoCorrectoR: An R-based tool for correcting MS and MS/MS data for natural stable isotope abundance and tracer impurity.[5][10][11]
-
IsoCor: A Python-based software that can be applied to any chemical species and isotopic tracer at any mass spectrometry resolution.[7][9][12] It includes a graphical user interface for ease of use.[9]
-
Commercially available software: Many mass spectrometer vendors provide software with built-in tools for isotopic correction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the correction of isotopic overlap in diacylglycerol mass spectrometry data.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Overestimation of saturated DAG species | Type II isotopic overlap from more unsaturated species (e.g., the M+2 peak of DAG 36:1 interfering with the M+0 peak of DAG 36:0). | - Employ a correction algorithm that uses a sequential approach, starting from the low-mass species.[1]- If available, use a high-resolution mass spectrometer to resolve the overlapping peaks.[1][2]- Verify the correction by analyzing lipid standards with known compositions. |
| Inaccurate quantification despite using internal standards | - The internal standard is not structurally similar enough to the analyte.- The concentration of the internal standard is too high or too low.- The internal standard itself has isotopic impurities. | - Use a stable isotope-labeled internal standard that is structurally identical to the DAG of interest if possible.[1]- Optimize the concentration of the internal standard to be within the linear range of detection and comparable to the analyte concentration.- Use software that can account for the isotopic purity of the tracer or internal standard.[5] |
| Negative values in corrected data | The correction algorithm is over-correcting, possibly due to noise in the data or an incorrect molecular formula being used. | - Ensure that the signal-to-noise ratio of the measured peaks is sufficient.- Double-check that the correct molecular formulas for the DAGs and any derivatizing agents are used in the correction software.- Some algorithms offer options to handle negative values, such as setting them to zero and renormalizing the data.[13] |
| Difficulty in distinguishing 1,2- and 1,3-DAG regioisomers | These isomers can be difficult to separate chromatographically and may have similar fragmentation patterns. | - Use a derivatization strategy to prevent fatty acyl group migration and yield species that can be distinguished by tandem mass spectrometry.[14]- Optimize the liquid chromatography method, for example, by using normal-phase chromatography, to achieve better separation.[14] |
Experimental Protocols
Protocol 1: General Workflow for Isotopic Overlap Correction
This protocol outlines the general steps for correcting mass spectrometry data for natural isotope abundance using software.
Methodology:
-
Data Acquisition: Acquire mass spectrometry data with sufficient resolution to clearly define the isotopic cluster of the diacylglycerol species of interest.
-
Data Extraction: Using the instrument's software or a third-party tool, extract the mass spectra and the intensities of the isotopic peaks for each analyte.
-
Software Setup:
-
Install and launch the chosen isotope correction software (e.g., IsoCor, IsoCorrectoR).
-
Input the necessary information, which typically includes:
-
The molecular formula of the diacylglycerol.
-
The elemental composition of any derivatizing agents used.
-
-
-
Correction Execution: Run the correction algorithm. The software will perform a deconvolution to subtract the contribution of naturally abundant isotopes from the raw data.
-
Data Analysis: The output will be the corrected isotopologue distribution, which reflects the true extent of isotopic labeling or the accurate monoisotopic intensity for label-free experiments. This corrected data should be used for all subsequent quantitative analysis.
Protocol 2: Diacylglycerol Extraction from Biological Samples
This is a general protocol for the extraction of diacylglycerols from cell or tissue samples, adapted from established lipid extraction methods.
Materials:
-
Homogenizer
-
Glass centrifuge tubes with Teflon-lined caps
-
0.9% NaCl solution
-
Internal standards for diacylglycerols
Methodology:
-
Sample Homogenization:
-
For tissues, weigh the frozen tissue and homogenize in a mixture of chloroform and methanol (2:1, v/v).
-
For cell pellets, add chloroform and methanol (2:1, v/v) directly to the pellet and vortex thoroughly.
-
-
Internal Standard Addition: Add a known amount of the diacylglycerol internal standard mixture to the homogenate.
-
Phase Separation:
-
Add 0.9% NaCl solution to the mixture to induce phase separation.
-
Vortex the mixture and centrifuge at a low speed (e.g., 1000 x g) for 10 minutes to separate the aqueous and organic layers.
-
-
Lipid Extraction:
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a new glass tube.
-
-
Drying and Reconstitution:
-
Dry the lipid extract under a stream of nitrogen gas.
-
Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., a mixture of acetonitrile, isopropanol, and water).[8]
-
Data Presentation
Table 1: Natural Abundance of Relevant Isotopes
This table provides the natural abundances of isotopes for elements commonly found in diacylglycerols, which is the basis for isotopic overlap correction.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H | 0.015 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 |
Data sourced from publicly available IUPAC data.
Table 2: Example of Type II Overlap Correction
This table illustrates the impact of Type II overlap correction on the quantification of two hypothetical co-eluting diacylglycerol species.
| Diacylglycerol Species | Uncorrected Intensity (Arbitrary Units) | Corrected Intensity (Arbitrary Units) | % Change |
| DAG 36:0 | 1500 | 1250 | -16.7% |
| DAG 36:1 | 5000 | 5000 | 0% |
This is a simplified example. The correction for DAG 36:0 accounts for the contribution from the M+2 isotopologue of the more abundant DAG 36:1.
References
- 1. lipidomicstandards.org [lipidomicstandards.org]
- 2. Recommendations for good practice in MS-based lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of diacylglycerol by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of Diacylglycerol by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. en-trust.at [en-trust.at]
- 7. researchgate.net [researchgate.net]
- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. [PDF] Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR | Semantic Scholar [semanticscholar.org]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 12. researchgate.net [researchgate.net]
- 13. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenge of Lipid Isomer Co-elution in Chromatography
Welcome to our dedicated resource for resolving the co-elution of lipid isomers in chromatographic analyses. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving robust and reliable separation of these challenging molecules.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of lipid isomers by LC-MS so challenging?
A1: The separation of lipid isomers is inherently difficult due to their high degree of structural similarity.[1] Isomers often possess the same mass and similar physicochemical properties, leading to nearly identical retention times on standard chromatography columns and often indistinguishable mass spectra.[1] Key challenges arise from subtle structural differences, such as the position of double bonds, the stereochemistry of hydroxyl groups, or the position of acyl chains (sn isomers), which do not produce significant differences in hydrophobicity for conventional reversed-phase chromatography.[1][2][3]
Q2: What are the primary causes of lipid isomer co-elution in my current LC-MS method?
A2: Co-elution is often a result of suboptimal chromatographic conditions or an unsuitable choice of stationary phase for the specific isomers being analyzed. Common causes include:
-
Insufficient Selectivity of the Stationary Phase: A standard C18 column may not have the chemical properties to differentiate between isomers with very similar hydrophobicities.[4]
-
Suboptimal Mobile Phase Composition: The organic solvent choice, additives, and pH of the mobile phase may not be creating a large enough difference in the partitioning behavior of the isomers.[4][5]
-
Inadequate Column Efficiency: Poor peak shape due to issues like column overload, contamination, or excessive extra-column volume can mask the small separation that might otherwise be achievable.[6]
-
Complex Sample Matrix: The presence of other co-eluting lipids or matrix components can interfere with the ionization of the target compounds, a phenomenon known as ion suppression, which can obscure the detection of separated isomers.[5][6]
Q3: What are the main strategies to overcome the co-elution of lipid isomers?
A3: The primary strategies involve enhancing the separation before the analytes enter the mass spectrometer, or employing post-ionization separation techniques.[1] These can be broadly categorized as:
-
Chromatographic Optimization: This involves modifying the liquid chromatography (LC) method by selecting specialized stationary phases, optimizing the mobile phase, or changing the chromatography mode entirely (e.g., from Reversed-Phase to HILIC or chiral chromatography).[1][4][7]
-
Alternative Chromatography Techniques: For particularly challenging separations, techniques like Supercritical Fluid Chromatography (SFC) can offer superior resolution for certain lipid classes.[8][9]
-
Post-Ionization Separation: Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IMS-MS) provides an additional dimension of separation based on the ion's size, shape, and charge in the gas phase, which can resolve chromatographically co-eluting isomers.[1][2][10]
Q4: When should I consider using Supercritical Fluid Chromatography (SFC) for lipid isomer separation?
A4: SFC is an excellent alternative to LC, particularly for nonpolar compounds like triglycerides, and offers several advantages.[8][11][12] Consider using SFC when:
-
You need to separate isomers based on their degree of unsaturation. SFC is highly effective at separating triglycerides with the same carbon number but different numbers of double bonds.[8]
-
You require faster analysis times. SFC runs are often significantly shorter than LC methods while maintaining or even improving separation.[8]
-
You are working with chiral lipids. SFC is a powerful technique for chiral separations and is widely used in the pharmaceutical industry for this purpose.[9][12]
-
Your lipids are highly soluble in organic solvents. SFC is well-suited for lipids that are readily soluble in solvents like alcohol/dichloromethane mixtures.[11]
Q5: How does Ion Mobility Spectrometry (IMS) help in distinguishing co-eluting isomers?
A5: Ion Mobility Spectrometry (IMS) separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation to LC-MS workflows.[3][13][14] Even if two isomers co-elute from the chromatography column and have the same mass-to-charge ratio, they may have different three-dimensional structures. This difference in shape results in different drift times through the ion mobility cell, allowing them to be distinguished. High-resolution IMS can resolve isomers with collision cross-section (CCS) differences of less than 1%.[2][15] This technique has been successfully used to separate lipid isomers differing in acyl chain position, double bond position, and double bond geometry (cis/trans).[2][3][15]
Troubleshooting Guides
This section provides a structured approach to resolving common co-elution problems.
Problem 1: Poor peak shape (broadening, tailing, or splitting) is obscuring the separation of known isomers.
| Potential Cause | Recommended Solution |
| Column Contamination | Back-flush the column according to the manufacturer's instructions. If the problem persists, replace the column. Use a guard column to protect the analytical column from sample residues.[6] |
| Column Overload | Reduce the sample concentration or injection volume. Dilute the sample and re-inject. |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[1] |
| Inappropriate Sample Solvent | The sample should be dissolved in a solvent that is weaker than or equivalent to the initial mobile phase to prevent peak distortion.[16] |
Problem 2: A standard C18 column is failing to resolve critical isomer pairs (e.g., sn-1/sn-2 positional isomers).
| Potential Cause | Recommended Solution |
| Insufficient Stationary Phase Selectivity | Switch to a stationary phase with a different retention mechanism. For reversed-phase, consider a C30 column, which is better for resolving geometric isomers, or a phenyl-hexyl column for alternative selectivity. For polar lipids, Hydrophilic Interaction Liquid Chromatography (HILIC) can provide better separation.[4] |
| Suboptimal Mobile Phase | Systematically vary the mobile phase composition. Experiment with different organic solvents (e.g., isopropanol (B130326) vs. acetonitrile) and additives (e.g., ammonium (B1175870) formate (B1220265) vs. ammonium acetate) to alter selectivity.[5][16] Adjusting the pH can also be effective for ionizable lipids.[4] |
| Temperature Effects | Optimize the column temperature. Lowering the temperature can sometimes increase the viscosity of the mobile phase and improve interaction with the stationary phase, enhancing separation. |
Problem 3: My MS/MS data cannot differentiate the co-eluting isomers due to similar fragmentation patterns.
| Potential Cause | Recommended Solution |
| Isobaric and Isostructural Isomers | Implement an orthogonal separation technique. This is a primary application for Ion Mobility Spectrometry (IMS). An LC-IMS-MS setup can separate isomers post-ionization based on their shape (collision cross-section).[1][2][10] |
| Challenging Positional or Geometric Isomers | Employ Supercritical Fluid Chromatography (SFC). SFC often provides unique selectivity and higher efficiency compared to LC, making it suitable for separating challenging nonpolar isomers like triglycerides.[8] |
| Enantiomers | Use a chiral chromatography approach. This involves either a chiral stationary phase (CSP) or chiral derivatizing agents. Normal phase chiral chromatography is often used to resolve bioactive lipid enantiomers.[17][18][19] |
Comparative Data on Separation Techniques
The following table summarizes the effectiveness of different techniques for various types of lipid isomer separations.
| Technique | Isomer Type | Separation Principle | Typical Performance | Reference |
| Reversed-Phase LC (C18/C30) | Double Bond Position/Geometry (cis/trans) | Hydrophobicity and shape selectivity | Can baseline separate some cis/trans isomers, e.g., PC(18:1/18:1). | [20] |
| Chiral Chromatography | Enantiomers (e.g., R/S forms of HETEs) | Enantioselective interactions with a chiral stationary phase | Baseline resolution of enantiomers is achievable. | [18][19] |
| Supercritical Fluid Chromatography (SFC) | Positional Isomers, Degree of Unsaturation | Polarity and interaction with stationary phase in a supercritical fluid mobile phase | Can separate 1,2- and 1,3-dioleate isomers and triglycerides by degree of saturation. | [8] |
| Ion Mobility Spectrometry (IMS) | sn-Position, Double Bond Position, cis/trans | Gas-phase separation based on ion shape and size (Collision Cross-Section) | Can resolve isomers with CCS differences <1%. Resolving power up to ~410 has been demonstrated for lipid isomers. | [2][15] |
Experimental Protocols
Protocol 1: General Purpose Lipid Separation using Reversed-Phase LC-MS
This protocol is a starting point for the separation of a broad range of lipid classes.
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Ramp to 100% B
-
12-18 min: Hold at 100% B
-
18-20 min: Return to 30% B
-
20-25 min: Re-equilibration
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50 °C.
-
MS Detection: High-resolution mass spectrometer operating in both positive and negative ion modes.
Protocol 2: Separation of Triglyceride Isomers using Supercritical Fluid Chromatography (SFC-MS)
This method is particularly advantageous for separating triglycerides based on carbon number and degree of saturation.[8]
-
Column: C18 or Cyano (CN) stationary phase (e.g., 150 x 3.0 mm, 3 µm particle size).
-
Mobile Phase: Supercritical CO₂ with a methanol (B129727) modifier.
-
Gradient: Start with a low percentage of methanol (e.g., 2%) and ramp up to a higher percentage (e.g., 20%) over 5-10 minutes.
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
MS Detection: Coupled to a mass spectrometer via an appropriate interface, often with the addition of a make-up solvent post-column to facilitate ionization.
Protocol 3: Analysis of Chiral Lipids using Chiral LC-MS
This protocol is designed for the separation of enantiomers, such as different stereoisomers of hydroxyeicosatetraenoic acids (HETEs).[19]
-
Column: Chiral stationary phase column (e.g., CHIRALPAK series).
-
Mobile Phase: Typically a normal-phase solvent system like isopropanol/methanol/hexane.
-
Elution: Isocratic elution is common, but a shallow gradient may be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
MS Detection: Electron Capture Atmospheric Pressure Chemical Ionization (ECAPCI) is often used for high sensitivity with normal-phase solvents.[18][19]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Uncovering Biologically Significant Lipid Isomers with Liquid Chromatography, Ion Mobility Spectrometry and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. lcms.cz [lcms.cz]
- 6. zefsci.com [zefsci.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Separation and Classification of Lipids Using Differential Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Uncovering biologically significant lipid isomers with liquid chromatography, ion mobility spectrometry and mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. High resolution ion mobility-mass spectrometry for separation and identification of isomeric lipids - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. Comprehensive analysis of lipids in biological systems by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aocs.org [aocs.org]
- 18. Targeted chiral lipidomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Targeted chiral lipidomics analysis of bioactive eicosanoid lipids in cellular systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing MS/MS Fragmentation of Diacylglycerols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MS/MS analysis of diacylglycerols (DAGs).
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of collision energy for DAG fragmentation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Fragmentation of DAG Precursor Ion | Inappropriate collision energy setting (too low). | Gradually increase the collision energy in increments of 2-5 eV and monitor the intensity of the fragment ions. A collision energy ramp experiment is highly recommended to determine the optimal value for your specific instrument and DAG species.[1][2] |
| Incorrect adduct ion is being isolated. | Confirm the formation of the desired adduct ([M+H]⁺, [M+NH₄]⁺, [M+Li]⁺) in your MS1 spectrum. Ammonium (B1175870) and lithium adducts often provide more stable and informative fragmentation for neutral lipids like DAGs.[3][4][5] | |
| In-source fragmentation is occurring. | Reduce the source temperature and declustering potential (DP) or cone voltage. High values can cause fragmentation before the precursor ion reaches the collision cell.[6][7] | |
| The precursor ion is of low abundance. | Optimize electrospray ionization (ESI) source parameters such as spray voltage, sheath gas, and capillary temperature to enhance the signal of the precursor ion.[4] Consider using adduct-forming agents like ammonium acetate (B1210297) or lithium hydroxide (B78521) in the mobile phase to improve ionization efficiency.[3][4] | |
| Fragment Ion Profile is Not Informative (e.g., only small, non-specific fragments) | Collision energy is too high. | Reduce the collision energy. Excessive energy can lead to extensive fragmentation, obscuring the characteristic neutral loss of fatty acids. |
| The type of fragmentation is not suitable for DAGs. | Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are commonly used and effective for DAG analysis.[8][9] Electron Transfer Dissociation (ETD) is generally less suitable for lipids. | |
| Inconsistent Fragmentation Across an LC Peak | Co-elution of isomeric or isobaric species. | Improve chromatographic separation to resolve different DAG species. |
| Fluctuations in ion source conditions. | Ensure stable spray and source parameters throughout the analytical run. | |
| Difficulty in Identifying sn-positional Isomers | Standard CID/HCD does not always provide sufficient differentiation. | The relative abundance of fragment ions resulting from the neutral loss of fatty acids can differ between sn-1 and sn-2 positions, with the fatty acid at the sn-1 position often showing a preferential loss.[10][11][12] Careful optimization of collision energy is crucial to observe these differences. |
Frequently Asked Questions (FAQs)
1. What is a good starting point for collision energy for DAG analysis?
A general starting point for collision energy optimization for diacylglycerols can be found in the table below. However, the optimal collision energy is highly dependent on the instrument, the specific diacylglycerol species, and the adduct ion being analyzed. It is always recommended to perform a collision energy ramp experiment to determine the optimal value for your specific conditions.[1][2]
2. How does the choice of adduct ion affect fragmentation?
The choice of adduct ion significantly influences the fragmentation of diacylglycerols.
-
[M+H]⁺: Protonated DAGs typically fragment via the neutral loss of a fatty acid. The optimal collision energy for protonated DAGs on a QTOF instrument has been reported to be around 32 V.
-
[M+NH₄]⁺: Ammoniated adducts are often more stable and can enhance ionization. Fragmentation also proceeds through the neutral loss of a fatty acid along with ammonia. A collision energy of 35 V has been found to be effective for ammoniated DAGs.[3]
-
[M+Li]⁺: Lithiated adducts can improve ionization efficiency and provide distinct fragmentation patterns, including the neutral loss of a lithiated fatty acid. A collision energy of 35 eV has been used for the analysis of lithiated DAGs.[4]
3. What are the characteristic fragment ions I should look for in my MS/MS spectra?
The most characteristic fragmentation pathway for diacylglycerols is the neutral loss of one of the fatty acyl chains. This results in a fragment ion corresponding to a monoacylglycerol-like structure. By identifying the mass of the neutral loss, you can determine the fatty acid composition of the diacylglycerol.
4. How can I differentiate between 1,2- and 1,3-diacylglycerol isomers?
While challenging, it is sometimes possible to distinguish between sn-positional isomers based on the relative intensities of the fragment ions. The neutral loss of the fatty acid from the sn-1 position is often more favorable than from the sn-2 position.[10][11][12] Therefore, by carefully examining the ratios of the resulting fragment ions at an optimized collision energy, you may be able to infer the positional isomerism.
Experimental Protocols
Protocol for Collision Energy Optimization using a Ramped Collision Energy Experiment
This protocol outlines a general procedure for determining the optimal collision energy for a specific diacylglycerol standard.
1. Sample Preparation:
- Prepare a standard solution of the diacylglycerol of interest at a concentration of approximately 1-10 µM in a suitable solvent mixture (e.g., methanol:chloroform 1:1 v/v).
- If investigating adduct formation, add an appropriate modifier to the solvent (e.g., 5 mM ammonium acetate for [M+NH₄]⁺ adducts or 5 mM lithium hydroxide for [M+Li]⁺ adducts).
2. Instrument Setup (Direct Infusion):
- Infuse the sample directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
- Optimize the ESI source parameters (e.g., spray voltage, capillary temperature, sheath and auxiliary gas flow) to obtain a stable and abundant signal for the precursor ion of interest in the MS1 scan.
3. MS/MS Method Creation:
- Create an MS/MS method with a product ion scan for the m/z of the diacylglycerol precursor ion.
- Set the collision energy to be ramped over a range of values. A typical starting range would be from 5 eV to 50 eV with a step size of 2-5 eV.
4. Data Acquisition and Analysis:
- Acquire MS/MS spectra at each collision energy step.
- Plot the intensity of the characteristic fragment ions (e.g., the ion corresponding to the neutral loss of a fatty acid) against the collision energy.
- The optimal collision energy is the value that produces the highest intensity for the fragment ion of interest.
Quantitative Data Summary
| Instrument Type | Adduct Ion | Analyte | Optimal Collision Energy (eV) | Reference |
| Quadrupole Time-of-Flight (QTOF) | [M+H]⁺ | Diacylglycerol (d17:1) | 32 | [13] |
| Tandem Quadrupole | [M+NH₄]⁺ | Diacylglycerol | 35 | [3] |
| Not Specified | [M+Li]⁺ | Diacylglycerol | 35 | [4] |
Note: These values should be used as a starting point for optimization on your specific instrument.
Visualizations
Caption: Workflow for optimizing collision energy for diacylglycerol fragmentation.
Caption: Logical workflow for troubleshooting poor diacylglycerol fragmentation.
References
- 1. researchgate.net [researchgate.net]
- 2. The Art of Destruction: Optimizing Collision Energies in Quadrupole-Time of Flight (Q-TOF) Instruments for Glycopeptide-Based Glycoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Cholesteryl Esters and Diacylglycerols using Lithiated Adducts and Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multidimensional Mass Spectrometry-based Shotgun Lipidomics Analysis of Vinyl Ether Diglycerides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. De Novo Structural Elucidation of Acylglycerols by Supercritical Fluid Chromatography and Collision-Induced Dissociation of Electron-Deficient Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. support.proteomesoftware.com [support.proteomesoftware.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. Fatty acid neutral losses observed in tandem mass spectrometry with collision-induced dissociation allows regiochemical assignment of sulfoquinovosyl-diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of triacylglycerol and diacylglycerol composition of plant oils using high-performance liquid chromatography-atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Contamination in Lipid Extraction Protocols
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common contamination issues encountered during lipid extraction.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Issue 1: My lipid extract is contaminated with non-lipid molecules, leading to inaccurate quantification.
-
Question: What are the most common sources of contamination in lipid extraction, and how can I prevent them?
-
Answer: Contamination is a significant concern in lipid analysis as it can interfere with downstream applications like mass spectrometry, leading to inaccurate results. The primary sources of contamination include the laboratory environment, solvents and reagents, and the labware used.
-
Environmental Contamination: The most common environmental contaminant is keratin (B1170402) , a protein found in human skin, hair, and dust.[1][2][3] To minimize keratin contamination, it is crucial to work in a clean environment, such as a laminar flow hood.[1][4] Always wear appropriate personal protective equipment (PPE), including non-latex gloves, a lab coat, and a hairnet.[2][3] Regularly clean work surfaces and equipment with ethanol (B145695) or methanol (B129727).[1][5]
-
Solvents and Reagents: The purity of solvents and reagents is critical for high-quality lipid extraction.[6][7] Impurities in solvents can lead to signal suppression, increased background noise, and the formation of unexpected adducts in mass spectrometry analysis.[6] It is highly recommended to use high-purity, LC-MS grade solvents.[7][8] Always use fresh solvents and avoid storing them in plastic containers to prevent leaching of plasticizers.[2]
-
Labware and Equipment: Plasticware, such as microcentrifuge tubes and pipette tips, can be a major source of plasticizer contamination, particularly phthalates.[2][9][10] These compounds can leach into the solvents and interfere with lipid analysis.[2][11] To avoid this, use glass vials and glassware whenever possible, especially when working with organic solvents.[2][12] If plasticware is unavoidable, choose products that are certified to be free of contaminants and have been tested for mass spectrometry applications.[2][10] Thoroughly clean all glassware with high-purity water and organic solvents before use.[12]
-
Issue 2: I am observing unexpected peaks in my mass spectrometry data that are interfering with my lipid analysis.
-
Question: How can I identify and minimize the impact of plasticizer contamination in my lipidomics workflow?
-
Answer: Plasticizers, such as phthalates and their substitutes, are common contaminants that can significantly impact lipid analysis by co-eluting with lipids of interest and causing ion suppression.[10][13]
-
Identification: A systematic investigation of your workflow can help identify the source of plasticizer contamination. This involves running blank extractions with your usual solvents and labware to create a contaminant profile.[10] Comparing the contaminant profiles of different brands of microcentrifuge tubes can also help pinpoint the source.[10]
-
Minimization:
-
Use Glassware: The most effective way to minimize plasticizer contamination is to use borosilicate glassware with PTFE-lined caps (B75204) for all steps of the lipid extraction and storage.[2][10]
-
Solvent Selection: Use high-purity, LC-MS grade solvents to avoid introducing contaminants.[6][7]
-
Leaching Tests: If plasticware must be used, perform leaching tests by incubating the plasticware with your extraction solvents and analyzing the solvent for contaminants.
-
Data Analysis: Create a database of known plasticizer contaminants with their m/z values and retention times to help distinguish them from endogenous lipids during data analysis.[10]
-
-
Issue 3: My lipid recovery is low, and I suspect degradation of my samples.
-
Question: How can I prevent lipid degradation during sample collection, storage, and extraction?
-
Answer: Lipids, particularly those with unsaturated fatty acids, are prone to oxidation and enzymatic degradation, which can lead to low recovery and inaccurate results.[14][15]
-
Sample Handling: Process tissues immediately after collection to minimize enzymatic activity.[15] If immediate processing is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C.[15] Avoid repeated freeze-thaw cycles.[13]
-
Antioxidants: For sensitive lipids like oxylipins, consider adding antioxidants such as butylated hydroxytoluene (BHT) to the extraction solvent to prevent oxidation.[13]
-
Storage of Extracts: Lipid extracts should be stored in a solvent mixture, such as chloroform/methanol, at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[15] Avoid storing lipid extracts in a dry state.[15]
-
Quantitative Data Summary
The following table summarizes the impact of different plasticizers on lipid accumulation, as observed in a study on 3T3-L1 cells. This data highlights the potential for these contaminants to interfere with biological assays.
| Plasticizer | Concentration | Fold Increase in Lipid Accumulation (vs. Control) |
| DiNP (Di-iso-nonyl-phthalate) | 0.01 - 25 µM | ~1.2 - 1.5 |
| DiDP (Di-iso-decyl-phthalate) | 0.01 - 25 µM | ~1.2 - 1.5 |
| DEGDB (Diethylene glycol dibenzoate) | 0.01 - 25 µM | ~1.2 - 1.5 |
| TMCP (Tri-m-cresyl phosphate) | 0.01 - 25 µM | ~1.3 - 2.3 |
| BPA (Bisphenol A) | 0.01 - 25 µM | ~1.2 - 5.0 |
Data adapted from a study on the adipogenic effects of plasticizers in 3T3-L1 cells.[16]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Keratin Contamination
This protocol outlines the best practices to establish and maintain a keratin-free environment for sensitive lipid analysis.
-
Work Area Preparation:
-
Personal Protective Equipment (PPE):
-
Reagents and Labware:
-
Use high-purity, certified reagents.[3]
-
Whenever possible, use dedicated "keratin-free" reagents and labware.[5]
-
Keep all reagent containers and labware covered when not in use.[1]
-
Clean glassware thoroughly with detergent-free soap, followed by rinses with high-purity water and organic solvents.[2][12]
-
-
Sample Handling:
Visualizations
Caption: A workflow for troubleshooting common sources of contamination in lipid extraction protocols.
Caption: Best practices workflow for lipid extraction with key contamination control points.
References
- 1. med.unc.edu [med.unc.edu]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Why Are There So Many Keratins in My Mass Spectrometry Results | MtoZ Biolabs [mtoz-biolabs.com]
- 4. ipmb.sinica.edu.tw [ipmb.sinica.edu.tw]
- 5. research.colostate.edu [research.colostate.edu]
- 6. Benefits of Quality Organic Solvents for Lipid Analysis [kangyangintl.com]
- 7. euncl.org [euncl.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Effects of phthalate esters on lipid metabolism in various tissues, cells and organelles in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Item - Studies of Labware Contamination during Lipid Extraction in Mass Spectrometry-Based Lipidome Analysis - American Chemical Society - Figshare [acs.figshare.com]
- 11. mdpi.com [mdpi.com]
- 12. danlab.bact.wisc.edu [danlab.bact.wisc.edu]
- 13. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aquaculture.ugent.be [aquaculture.ugent.be]
- 16. Plasticizers used in food-contact materials affect adipogenesis in 3T3-L1 cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of 1-Oleoyl-2-linoleoyl-sn-glycerol: LC-MS/MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), a specific diacylglycerol (DAG) molecule. Given the crucial role of DAGs as second messengers in cellular signaling and their implication in various disease states, accurate and reliable quantification is paramount in research and drug development. This document focuses on the validation and performance of the highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, and compares it with alternative techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Introduction to this compound and its Significance
This compound is a 1,2-diacyl-sn-glycerol composed of an oleic acid moiety at the sn-1 position and a linoleic acid moiety at the sn-2 position of the glycerol (B35011) backbone. As a key intermediate in lipid metabolism, OLG and other DAGs are involved in the activation of a variety of signaling proteins, most notably Protein Kinase C (PKC). The precise levels of specific DAG molecular species can influence cellular processes such as proliferation, differentiation, and apoptosis. Consequently, the ability to accurately quantify specific DAGs like OLG is essential for understanding their physiological and pathological roles.
Analytical Methodologies for OLG Quantification
The quantification of OLG presents analytical challenges due to its low abundance in biological matrices and the presence of structurally similar isomers. Several analytical techniques have been employed for the analysis of DAGs, each with its own advantages and limitations.
1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard
LC-MS/MS has emerged as the preferred method for the quantification of OLG and other DAGs due to its high sensitivity, specificity, and ability to differentiate between isomeric forms. The combination of liquid chromatography for separation and tandem mass spectrometry for detection and quantification allows for the precise measurement of OLG even in complex biological samples.
2. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A Viable Alternative
HPLC with UV detection is another technique used for the analysis of lipids. While generally less sensitive and specific than LC-MS/MS, it can be a cost-effective alternative for certain applications. The quantification of DAGs by HPLC-UV often relies on the detection of the carbonyl group's absorbance in the low UV range (around 205 nm).
Comparative Performance of Quantification Methods
The validation of an analytical method is crucial to ensure the reliability and accuracy of the obtained results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
Below is a summary of typical validation parameters for the quantification of diacylglycerols using LC-MS/MS and a comparable HPLC-UV method. It is important to note that finding a direct head-to-head validation study for this compound across different platforms is challenging. The data presented for LC-MS/MS is representative of methods for similar diacylglycerols, while the HPLC-UV data is derived from a study that analyzed a range of DAG standards.
| Validation Parameter | LC-MS/MS (Representative for Diacylglycerols) | HPLC-UV (for various Diacylglycerols) |
| Linearity (Range) | Typically wide, e.g., 0.1 - 100 ng/mL | Up to three orders of magnitude |
| Limit of Detection (LOD) | Sub-ng/mL to pg/mL range | 0.2 - 0.6 µg/mL[1] |
| Limit of Quantification (LOQ) | ng/mL to pg/mL range | 0.7 - 1.9 µg/mL[1] |
| Accuracy (% Recovery) | 85 - 115% | 92 - 106% (for a similar lipid analysis)[2] |
| Precision (%RSD) | < 15% | < 10% (for a similar lipid analysis)[2] |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of diacylglycerols.
LC-MS/MS Experimental Protocol (General for Diacylglycerols)
This protocol outlines a general procedure for the analysis of diacylglycerols using LC-MS/MS. Optimization is typically required for specific analytes and matrices.
-
Sample Preparation (Lipid Extraction):
-
Biological samples (e.g., cell lysates, plasma) are subjected to lipid extraction, commonly using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.
-
An internal standard, such as a deuterated or 13C-labeled DAG analog, is added at the beginning of the extraction process to correct for extraction inefficiency and matrix effects.
-
The organic phase containing the lipids is collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) Separation:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol/acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, gradually increasing the proportion of mobile phase B to elute the more hydrophobic lipids.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 - 55 °C.
-
-
Tandem Mass Spectrometry (MS/MS) Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting a specific precursor ion (the molecular ion of OLG) and a specific product ion (a fragment ion generated by collision-induced dissociation).
-
MRM Transition for OLG (C39H70O5, MW: 619.0 g/mol ): A potential precursor ion would be the [M+NH4]+ adduct at m/z 636.5. Product ions would correspond to the neutral loss of one of the fatty acid chains. For example, loss of oleic acid (282.2 Da) or linoleic acid (280.2 Da).
-
Data Analysis: The peak area of the OLG MRM transition is normalized to the peak area of the internal standard's MRM transition. A calibration curve is constructed using known concentrations of OLG standards to quantify the analyte in the unknown samples.
-
HPLC-UV Experimental Protocol (for Diacylglycerols)
This protocol is based on a published method for the separation and quantification of diacylglycerol isomers.[1]
-
Sample Preparation:
-
Diacylglycerol standards or extracted lipid samples are dissolved in 100% acetonitrile.
-
-
High-Performance Liquid Chromatography (HPLC) Separation:
-
Quantification:
-
A calibration curve is generated by injecting known concentrations of diacylglycerol standards and plotting the peak area against the concentration. The concentration of diacylglycerols in the samples is then determined from this calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can greatly aid in understanding complex biological processes and analytical procedures.
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerols, including OLG, are key players in intracellular signaling. A common pathway involves the activation of Protein Kinase C (PKC).
Caption: Diacylglycerol (DAG) signaling pathway leading to Protein Kinase C (PKC) activation.
Experimental Workflow for OLG Quantification
The following diagram illustrates a typical workflow for the quantification of OLG in a biological sample using LC-MS/MS.
Caption: Experimental workflow for the quantification of this compound.
Conclusion
The accurate quantification of this compound is critical for advancing our understanding of its role in health and disease. While several analytical methods are available, LC-MS/MS stands out as the most sensitive and specific technique, providing reliable data even for low-abundance species in complex matrices. HPLC-UV offers a less sensitive but viable alternative for certain applications. The choice of method should be guided by the specific research question, the required level of sensitivity and specificity, and the available instrumentation. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and validating the most appropriate method for their studies.
References
A Comparative Guide to the Biological Activity of Diacylglycerol Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of diacylglycerol (DAG) regioisomers, focusing on the signaling-active sn-1,2- and sn-2,3-diacylglycerols versus the largely inactive sn-1,3-diacylglycerol. The information presented is supported by experimental data to aid in the design and interpretation of studies involving DAG-mediated signaling pathways.
Introduction to Diacylglycerol Regioisomers
Diacylglycerols are critical lipid second messengers involved in a multitude of cellular processes, most notably the activation of Protein Kinase C (PKC) and other C1 domain-containing proteins.[1][2] DAGs consist of a glycerol (B35011) backbone to which two fatty acid chains are esterified. The specific positions of these fatty acid chains, or regioisomerism, dramatically impact their biological activity. The primary regioisomers found in biological systems are sn-1,2-diacylglycerol, sn-2,3-diacylglycerol, and sn-1,3-diacylglycerol. While sn-1,2- and sn-2,3-DAGs are enantiomers and both are biologically active, sn-1,3-DAG is generally considered inactive as a signaling molecule.[3] This guide will focus on the comparative activity of the biologically active sn-1,2-DAG and the inactive sn-1,3-DAG.
Data Presentation: Comparative Biological Activity
The differential ability of DAG regioisomers to activate PKC is a cornerstone of their distinct biological roles. The sn-1,2 configuration is the canonical activator of conventional and novel PKC isoforms.[4] In contrast, sn-1,3-diacylglycerol shows significantly less to no activity in PKC activation. The fatty acid composition of the DAG molecule also plays a crucial role in modulating the activation of different PKC isoforms.[5]
Table 1: Comparative Activation of Protein Kinase Cα (PKCα) by Diacylglycerol Regioisomers
| Diacylglycerol Regioisomer | Relative PKCα Activation Capacity | Notes | Reference(s) |
| sn-1,2-dioctanoylglycerol | High | Cell-permeant activator. | [6][7] |
| sn-1,3-dioctanoylglycerol | Very Low / Negligible | Significantly less potent than the sn-1,2 isomer. | [8] |
| sn-1,2-dioleoylglycerol | High | Unsaturated fatty acid can enhance activation. | [9] |
| sn-1,3-dioleoylglycerol | Very Low / Negligible | Demonstrates the importance of the vicinal acyl groups for PKC activation. | [8] |
Table 2: Differential Effects of Diacylglycerol Regioisomers on Cellular Processes
| Cellular Process | Effect of sn-1,2-diacylglycerol | Effect of sn-1,3-diacylglycerol | Reference(s) |
| PKC Translocation | Induces translocation from cytosol to membranes. | Does not induce translocation. | [10] |
| Cell Proliferation | Can modulate proliferation (e.g., inhibition in MCF-7 cells). | No significant effect. | [10] |
| Ornithine Decarboxylase Activity | Potent inducer. | Inactive. | [8] |
| DNA Synthesis | Stimulates epidermal DNA synthesis. | Little to no effect. | [8] |
Mandatory Visualization
Signaling Pathways
Caption: Differential signaling pathways of diacylglycerol regioisomers.
Experimental Workflows
Caption: Experimental workflows for comparing DAG regioisomer activity.
Experimental Protocols
Synthesis of Diacylglycerol Regioisomers
1. Synthesis of sn-1,2-dioctanoylglycerol: sn-1,2-dioctanoylglycerol can be synthesized from sn-3-benzylglycerol. The synthesis involves the acylation of the free hydroxyl groups at the sn-1 and sn-2 positions with octanoyl chloride in the presence of a base like pyridine. This is followed by the deprotection of the benzyl (B1604629) group at the sn-3 position via hydrogenolysis to yield the final product. Purification is typically achieved through column chromatography.
2. Synthesis of sn-1,3-dioctanoylglycerol: sn-1,3-dioctanoylglycerol can be prepared by the direct esterification of glycerol with two equivalents of octanoic acid, often catalyzed by a lipase (B570770) that exhibits 1,3-regiospecificity.[11] The reaction is typically carried out under vacuum to remove the water produced and drive the reaction to completion. The product is then purified from the reaction mixture, which may contain mono- and triacylglycerols, using column chromatography.
In Vitro Protein Kinase C Activation Assay
This protocol is adapted from established methods for measuring PKC activity.[6]
Materials:
-
Purified PKC isoform (e.g., PKCα)
-
Phosphatidylserine (PS) and Phosphatidylcholine (PC) for liposome (B1194612) preparation
-
sn-1,2-dioctanoylglycerol and sn-1,3-dioctanoylglycerol
-
PKC substrate peptide (e.g., myelin basic protein fragment)
-
ATP-[γ-³²P]
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 0.5 mM CaCl₂, 1 mM DTT)
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
Mix PC and PS (e.g., at a 4:1 molar ratio) in chloroform.
-
Add the desired concentration of either sn-1,2- or sn-1,3-dioctanoylglycerol.
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum to form a thin film.
-
Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the lipid vesicles, purified PKC, and the substrate peptide in the assay buffer.
-
Initiate the reaction by adding ATP-[γ-³²P].
-
Incubate at 30°C for a specified time (e.g., 10 minutes).
-
-
Quantification:
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated ATP-[γ-³²P].
-
Measure the incorporated radioactivity using a scintillation counter.
-
Compare the activity in the presence of sn-1,2-DAG versus sn-1,3-DAG.
-
Cell-Based Assay for PKC Translocation
This protocol outlines a general method for assessing the ability of DAG regioisomers to induce PKC translocation in cultured cells.[10]
Materials:
-
Cultured cells (e.g., MCF-7, NIH 3T3)
-
Cell-permeant diacylglycerols: sn-1,2-dioctanoylglycerol and sn-1,3-dioctanoylglycerol
-
Cell lysis buffer and fractionation buffer
-
Primary antibody against the PKC isoform of interest
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment:
-
Plate cells and grow to a suitable confluency.
-
Treat the cells with varying concentrations of sn-1,2-dioctanoylglycerol or sn-1,3-dioctanoylglycerol for a short duration (e.g., 5-15 minutes).
-
-
Cell Fractionation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells and separate the cytosolic and membrane fractions by ultracentrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of each fraction.
-
Separate equal amounts of protein from the cytosolic and membrane fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibody against the PKC isoform, followed by the secondary antibody.
-
Detect the signal and quantify the band intensities to determine the relative amount of the PKC isoform in the cytosol versus the membrane fraction for each treatment condition.
-
Conclusion
The biological activity of diacylglycerols is highly dependent on their regioisomeric structure. The sn-1,2- and sn-2,3-isomers are potent activators of key signaling proteins like PKC, while the sn-1,3-isomer is largely inactive. This differential activity is fundamental to the specific roles of DAGs as second messengers. Researchers investigating DAG-mediated signaling should carefully consider the regioisomerism of the diacylglycerols used in their experiments to ensure accurate and meaningful results. The experimental protocols provided in this guide offer a starting point for the comparative analysis of these important lipid molecules.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DAG tales: the multiple faces of diacylglycerol—stereochemistry, metabolism, and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that protein kinase C alpha has reduced affinity towards 1,2-dioctanoyl-sn-glycerol: the effects of lipid activators on phorbol ester binding and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exogenous sn-1,2-diacylglycerols containing saturated fatty acids function as bioregulators of protein kinase C in human platelets. | Sigma-Aldrich [sigmaaldrich.com]
- 8. sn-1,2-Diacylglycerols mimic the effects of 12-O-tetradecanoylphorbol-13-acetate in vivo by inducing biochemical changes associated with tumor promotion in mouse epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stereospecific labeling of the glycerol moiety: synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lookchem.com [lookchem.com]
A Head-to-Head Battle for PKC Activation: 1-Oleoyl-2-linoleoyl-sn-glycerol vs. Phorbol Esters
A Comparative Guide for Researchers in Cellular Signaling and Drug Development
In the intricate world of cellular signaling, the activation of Protein Kinase C (PKC) serves as a critical regulatory node, influencing a myriad of physiological processes from cell proliferation and differentiation to apoptosis. For decades, researchers have relied on a select group of molecules to artificially manipulate PKC activity. Among the most prominent are the endogenous second messenger, diacylglycerol (DAG), and the potent tumor-promoting phorbol (B1677699) esters. This guide provides a detailed, evidence-based comparison of a specific endogenous diacylglycerol, 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG), and the widely used phorbol esters, focusing on their performance as PKC activators.
At a Glance: OLG vs. Phorbol Esters
| Feature | This compound (OLG) | Phorbol Esters (e.g., PMA, PDBu) |
| Origin | Endogenous, physiological second messenger | Exogenous, derived from plants |
| Potency | Micromolar (µM) range | Nanomolar (nM) range |
| Binding Affinity (Kd) | Generally lower affinity | High affinity, with Kd values in the low nM range for many isoforms[1] |
| Activation Kinetics | Rapid and transient | Potent and sustained, can lead to irreversible activation[2] |
| Metabolism | Rapidly metabolized by cellular enzymes | Metabolically stable, leading to prolonged cellular effects |
| Specificity | Activates PKC and other C1 domain-containing proteins | Activates PKC and other C1 domain-containing proteins |
| Cellular Effects | Induces reversible translocation of PKC to the membrane | Induces prolonged, and in some cases, irreversible membrane association of PKC[2] |
Delving Deeper: Mechanism of Action and Cellular Consequences
Both OLG and phorbol esters exert their effects by targeting the C1 domain, a conserved cysteine-rich motif within the regulatory region of conventional and novel PKC isoforms.[3] Binding of these lipophilic molecules to the C1 domain induces a conformational change in the PKC enzyme, leading to its translocation to the plasma membrane and subsequent activation.
A key distinction lies in the nature and duration of this activation. OLG, as a physiological signaling molecule, typically induces a transient and reversible activation of PKC. It is rapidly synthesized in response to upstream signals and just as quickly metabolized, ensuring a tightly regulated signaling event.
In stark contrast, phorbol esters like Phorbol 12-myristate 13-acetate (PMA) are metabolically stable. This stability leads to a prolonged and sustained activation of PKC.[2] This persistent activation can result in an irreversible association of PKC with the cell membrane, leading to long-term downstream effects that can differ significantly from those induced by the transient activation of endogenous DAGs.[2]
It is also important to note that both diacylglycerols and phorbol esters are not entirely specific to PKC. They can bind to and activate other proteins that possess a C1 domain, such as chimaerins, RasGRPs, and Munc13s. This off-target activity should be a critical consideration in experimental design and data interpretation.
Visualizing the Signaling Cascade
The activation of PKC by either OLG or phorbol esters initiates a cascade of downstream signaling events. A simplified representation of this pathway is illustrated below.
Quantitative Comparison of PKC Activators
A direct quantitative comparison of the binding affinities and activation kinetics of OLG and phorbol esters is essential for selecting the appropriate tool for a given research question. While specific data for OLG is limited, studies on analogous diacylglycerols and various phorbol esters provide valuable insights.
Table 1: Binding Affinities (Kd) of Phorbol Esters for PKC Isoforms
| PKC Isoform | PDBu Kd (nM)[1] |
| α | 1.6 |
| β1 | 2.9 |
| β2 | 2.9 |
| γ | 18 |
| δ | 5.8 |
| ε | 11 |
| ζ | No specific binding |
Phorbol esters, such as Phorbol 12,13-dibutyrate (PDBu), generally exhibit high binding affinities for conventional and novel PKC isoforms, with dissociation constants (Kd) in the low nanomolar range.[1] In contrast, diacylglycerols are known to have lower binding affinities.
Experimental Protocols for Comparative Analysis
To facilitate a direct comparison between OLG and phorbol esters, detailed experimental protocols are provided below.
Experimental Workflow: Comparative Analysis of PKC Activators
Protocol 1: Competitive Binding Assay
This assay determines the binding affinity of OLG and a phorbol ester to a specific PKC isoform.
Materials:
-
Purified recombinant PKC isoform
-
[³H]-Phorbol 12,13-dibutyrate ([³H]-PDBu)
-
This compound (OLG)
-
Phorbol 12-myristate 13-acetate (PMA) or PDBu
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 µM CaCl₂, 10 mM MgCl₂, and 1 mg/mL BSA)
-
Phosphatidylserine (PS) vesicles
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing the purified PKC isoform, PS vesicles, and binding buffer.
-
Add increasing concentrations of unlabeled OLG or phorbol ester to the reaction mixture.
-
Add a fixed concentration of [³H]-PDBu to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC₅₀ value for each compound and determine the Ki (inhibitory constant) to estimate binding affinity.
Protocol 2: In Vitro PKC Kinase Assay
This assay measures the ability of OLG and phorbol esters to activate the catalytic activity of PKC.
Materials:
-
Purified recombinant PKC isoform
-
OLG and phorbol ester
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphatidylserine (PS)
-
Phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the PKC isoform, PS, and kinase reaction buffer.
-
Add varying concentrations of OLG or phorbol ester to the reaction mixture.
-
Add the PKC substrate.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity incorporated into the substrate using a scintillation counter.
-
Determine the kinetic parameters (e.g., EC₅₀, Vmax) for PKC activation by each compound.
Protocol 3: Western Blot Analysis of Downstream Signaling
This method assesses the effect of OLG and phorbol esters on the phosphorylation of downstream targets in cellular pathways.
Materials:
-
Cultured cells (e.g., HEK293, HeLa)
-
OLG and phorbol ester
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phosphorylated and total forms of target proteins (e.g., phospho-ERK, total ERK, phospho-NF-κB p65, total NF-κB p65)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with OLG or a phorbol ester for various time points.
-
Lyse the cells and collect the protein extracts.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
Downstream Signaling: A Tale of Two Activators
The distinct activation profiles of OLG and phorbol esters can lead to differential downstream signaling outcomes. For example, the transient activation by OLG may favor signaling pathways with rapid on-off kinetics, while the sustained activation by phorbol esters can engage feedback loops and lead to the activation of additional pathways, such as the NF-κB and MAPK/ERK pathways.[4][5]
A logical comparison of their downstream effects can be visualized as follows:
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and phorbol esters as PKC activators depends critically on the experimental goals. OLG and other diacylglycerol analogs are invaluable for studying the physiological, transient dynamics of PKC signaling. Their rapid metabolism allows for a more controlled and temporally defined activation, mimicking endogenous signaling events.
References
- 1. Characterization of phorbol ester binding to protein kinase C isotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differences in the effects of phorbol esters and diacylglycerols on protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DG(16:0/18:2(9Z,12Z)/0:0) | C37H68O5 | CID 9543695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Phorbol ester-stimulated NF-kappaB-dependent transcription: roles for isoforms of novel protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of ERK and JNK as signaling mediators on protein kinase C activation in cultured granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Diacylglycerol Analysis: LC-MS vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diacylglycerols (DAGs), critical lipid second messengers involved in a myriad of cellular signaling pathways, is paramount in various fields of biological research and drug development. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most appropriate technique for their specific needs.
At a Glance: LC-MS vs. GC-MS for Diacylglycerol Analysis
| Feature | LC-MS | GC-MS |
| Sample Volatility | Not required | Required (derivatization necessary) |
| Derivatization | Optional, but can improve sensitivity and stability | Mandatory |
| Throughput | Generally higher | Can be lower due to derivatization steps |
| Sensitivity | High, especially with derivatization | High, but can be compound-dependent |
| Selectivity | High, capable of separating isomers | High, excellent chromatographic resolution |
| Compound Coverage | Broad, suitable for a wide range of DAG species | More limited to volatile derivatives |
| Instrumentation Cost | Generally higher | Generally lower |
Quantitative Performance Data
The following tables summarize typical quantitative performance characteristics for both LC-MS and GC-MS in diacylglycerol analysis. It is important to note that these values can vary significantly based on the specific instrumentation, derivatization agent, and experimental conditions.
Table 1: Typical Quantitative Performance of LC-MS for Diacylglycerol Analysis
| Parameter | Typical Value | Citation |
| Linearity (R²) | > 0.99 | [1] |
| Limit of Quantification (LOQ) | fmol to pmol range | [2] |
| Reproducibility (%RSD) | < 15% | [3] |
Table 2: Typical Quantitative Performance of GC-MS for Diacylglycerol Analysis
| Parameter | Typical Value | Citation |
| Linearity (R²) | > 0.99 | [4] |
| Limit of Detection (LOD) | pg range | [5] |
| Reproducibility (%RSD) | < 10% | [6] |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for reliable and reproducible diacylglycerol analysis. Below are representative methodologies for both LC-MS and GC-MS approaches.
LC-MS Experimental Protocol for Diacylglycerol Analysis
This protocol is a composite based on methodologies described in the literature[1][3][7].
1. Lipid Extraction:
-
Homogenize the biological sample (e.g., cells, tissue) in a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).
-
Add water to induce phase separation.
-
Collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
2. Optional Derivatization (for enhanced sensitivity and stability):
-
Several derivatization reagents can be used, such as N,N-dimethylglycine (DMG) or 2,4-difluorophenyl isocyanate[1][2][7].
-
For DMG derivatization, dissolve the dried lipid extract in a solution containing DMG, N,N'-dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (B28879) (DMAP) in a suitable organic solvent.
-
Incubate the reaction mixture to allow for complete derivatization.
-
Quench the reaction and purify the derivatized DAGs, often using solid-phase extraction (SPE).
3. LC Separation:
-
Reconstitute the dried lipid extract (derivatized or underivatized) in the initial mobile phase.
-
Inject the sample onto a suitable HPLC column, typically a C18 reversed-phase column for separating DAG species based on their fatty acyl chain length and degree of unsaturation.
-
Employ a gradient elution program with a mobile phase system such as methanol/water with ammonium (B1175870) acetate (B1210297) or acetonitrile/isopropanol with formic acid[1].
4. MS Detection:
-
Analyze the column effluent using a mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Use tandem mass spectrometry (MS/MS) for quantification, employing methods like multiple reaction monitoring (MRM) or neutral loss scanning[7][8]. For underivatized DAGs, common precursor ions are [M+NH4]+ or [M+Na]+. For derivatized DAGs, the precursor ion will correspond to the derivatized molecule.
GC-MS Experimental Protocol for Diacylglycerol Analysis
This protocol is a synthesis of methods found in the literature, which consistently emphasize the need for derivatization[4][5][6].
1. Lipid Extraction:
-
Follow the same lipid extraction procedure as described for the LC-MS protocol.
2. Derivatization (Mandatory):
-
To increase volatility, the hydroxyl group of the diacylglycerol must be derivatized. A common method is silylation.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried lipid extract.
-
Incubate the mixture at an elevated temperature (e.g., 70-100°C) to ensure complete derivatization.
3. GC Separation:
-
Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for lipid analysis (e.g., a non-polar or mid-polar column).
-
Use a temperature gradient program to separate the derivatized DAGs based on their volatility and boiling points.
4. MS Detection:
-
The separated compounds are introduced into a mass spectrometer, typically using electron ionization (EI).
-
The mass spectrometer is operated in full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification[4].
Visualizing the Processes
To better understand the workflows and the biological context of diacylglycerol analysis, the following diagrams are provided.
Caption: Comparative experimental workflows for LC-MS and GC-MS analysis of diacylglycerols.
Caption: Simplified diacylglycerol (DAG) signaling pathway.
Concluding Remarks
The choice between LC-MS and GC-MS for diacylglycerol analysis depends heavily on the specific research question, the available instrumentation, and the desired throughput.
-
LC-MS is often favored for its versatility, ability to analyze underivatized DAGs, and suitability for a broader range of lipid species, making it a powerful tool for comprehensive lipidomics studies.[9][10]
-
GC-MS provides excellent chromatographic resolution and high sensitivity, particularly for targeted analysis of specific DAGs, but requires a mandatory derivatization step.[11][12]
Both techniques, when properly validated, can provide accurate and reliable quantification of diacylglycerols, contributing to a deeper understanding of their critical roles in health and disease.
References
- 1. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate LC-MS/MS Analysis of Diacylglycerols in Human Plasma with Eliminating Matrix Effect by Phospholipids Using Fluorous Biphasic Extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. digital.csic.es [digital.csic.es]
- 5. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice [mdpi.com]
- 7. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of the Abundance of Diacylglycerol and Triacylglycerol Molecular Species in Cells Using Neutral Loss Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 11. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 12. Which is Better for Research: LCMS or GCMS? Find Out! [hplcvials.com]
comparative analysis of different derivatization agents for diacylglycerols.
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of diacylglycerols (DAGs) is crucial for understanding their role as key signaling molecules and metabolic intermediates. However, their analysis is often hampered by low ionization efficiency in mass spectrometry and the potential for acyl migration between 1,2- and 1,3-regioisomers. Chemical derivatization is a powerful strategy to overcome these challenges by enhancing detectability and stabilizing the native isomeric forms. This guide provides a comparative analysis of common derivatization agents for DAGs, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Diacylglycerol Derivatization Agents
The choice of derivatization agent significantly impacts the sensitivity, specificity, and chromatographic performance of diacylglycerol analysis. Below is a summary of the key performance characteristics of several widely used agents.
| Derivatization Agent | Analytical Platform | Derivatization Efficiency | Sensitivity (LOD/LOQ) | Regioisomer Separation | Key Advantages |
| 2,4-Difluorophenyl isocyanate | LC-MS/MS | 85-90%[1] | Picomole range[1] | Yes, prevents acyl migration[1] | Prevents acyl migration, allows for sensitive and unique determination by constant neutral loss scanning.[1] |
| N,N-Dimethylglycine (DMG) | LC-MS/MS | High, reaction is fast[2] | LOD: 16 amol, LOQ: 62.5 amol[3][4] | Yes, with appropriate chromatography[3][5] | Introduces a fixed positive charge, significantly enhancing ionization efficiency in ESI-MS.[2][3] |
| N,N-Dimethylalanine (DMA) | LC-MS/MS | High | LOD: 16 amol, LOQ: 62.5 amol (as part of a paired strategy with DMG)[3][4] | Yes, with appropriate chromatography[3][5] | Used as a structural analog to DMG for paired quantification, correcting for variations.[3][5] |
| Trimethylsilyl (TMS) Reagents (e.g., MSTFA) | GC-MS | High | Nanogram range[6] | Yes[6] | Increases volatility for GC analysis; well-established method for many metabolite classes.[7][8] |
| Naproxen (B1676952) Chloride | HPLC-Fluorescence/UV | High | Picomole range[9] | Yes[9] | Introduces a highly fluorescent and UV-absorbent tag for sensitive detection.[9] |
Experimental Protocols
Detailed methodologies for the derivatization of diacylglycerols using the compared agents are provided below.
Derivatization with 2,4-Difluorophenyl Isocyanate for LC-MS/MS Analysis
This method forms 2,4-difluorophenyl urethane (B1682113) derivatives, which are stable and amenable to normal-phase liquid chromatography.
Materials:
-
Diacylglycerol sample extract
-
2,4-difluorophenyl isocyanate solution (10 µg/µL in dichloromethane)
-
4-Dimethylaminopyridine (DMAP) solution (10 µg/µL in dichloromethane)
-
Dichloromethane (DCM)
-
Methyl-tert-butyl ether (MTBE)
-
Nitrogen gas stream
Procedure:
-
To an aliquot of the dried lipid extract, add 10 µL of 2,4-difluorophenyl isocyanate solution and 10 µL of DMAP solution.[1]
-
Add 400 µL of DCM to the mixture.[1]
-
Seal the reaction vial with a Teflon-lined cap and heat at 60°C for 30 minutes.[1]
-
After cooling to room temperature, transfer the solution to a clean vial and evaporate the solvent under a gentle stream of nitrogen.[1]
-
Reconstitute the dried derivative in 50 µL of 4% MTBE in isooctane for normal-phase LC-MS/MS analysis.[1]
Derivatization with N,N-Dimethylglycine (DMG) for LC-MS/MS Analysis
This protocol introduces a tertiary amine group to the diacylglycerol molecule, enhancing its ionization efficiency in positive-ion electrospray mass spectrometry.
Materials:
-
Diacylglycerol sample extract
-
N,N-dimethylglycine (DMG) solution (0.125 M in chloroform)
-
4-Dimethylaminopyridine (DMAP) solution (0.5 M in chloroform)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) solution (0.25 M in chloroform)
-
Chloroform (B151607)/Methanol (1:1, v/v)
-
Nitrogen gas stream
Procedure:
-
To the dried lipid extract, add 2 µL of DMG solution, 2 µL of DMAP solution, and 2 µL of EDC solution.[2]
-
Vortex the mixture for 20 seconds and then centrifuge at 2,700 rpm for 1 minute.[2]
-
Flush the reaction vial with dry nitrogen, cap it, and incubate at 45°C for 90 minutes.[2]
-
Terminate the reaction by adding 3 mL of chloroform/methanol (1:1, v/v) and 1.5 mL of 25 mM ammonium hydroxide.[2]
-
Vortex for 1 minute and extract the derivatized DAGs using a modified Bligh-Dyer procedure.[2]
-
Collect the chloroform layer, evaporate the solvent, and resuspend the residue for LC-MS/MS analysis.[2]
Trimethylsilylation for GC-MS Analysis
This is a common derivatization technique for making analytes more volatile for gas chromatography.
Materials:
-
Diacylglycerol sample extract
-
Methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Heptane
Procedure:
-
To the dried sample, add 50 µL of methoxyamine hydrochloride solution.
-
Incubate at 30°C for 90 minutes with shaking.[10]
-
Add 80 µL of MSTFA and incubate at 37°C for 30 minutes.[10]
-
The sample is now ready for injection into the GC-MS.
Derivatization with Naproxen Chloride for HPLC-Fluorescence/UV Analysis
This method attaches a fluorescent tag to the diacylglycerol, allowing for highly sensitive detection.
Materials:
-
Diacylglycerol sample extract
-
Naproxen chloride
-
4-Dimethylaminopyridine (DMAP)
-
Solvents for reaction and purification (e.g., acetonitrile, hexane, diethyl ether)
Procedure:
-
React the diacylglycerol sample with naproxen chloride in the presence of DMAP.[9]
-
Purify the resulting naproxen-DAG derivatives using thin-layer chromatography (TLC) on silica (B1680970) gel G plates with a petroleum ether/diethyl ether solvent system.[9]
-
Scrape the fluorescent spots corresponding to the derivatized DAGs and elute the product.
-
Analyze the purified derivatives by reversed-phase HPLC with fluorescence or UV detection.[9]
Visualizations
Diacylglycerol Signaling Pathway
Diacylglycerols are critical second messengers that activate Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades.
Experimental Workflow for Diacylglycerol Analysis
The general workflow for analyzing diacylglycerols using derivatization is outlined below.
References
- 1. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and Quantification of Diacylglycerol Species in Biological Extracts after One-step Derivatization: A Shotgun Lipidomics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sensitive analysis of phospholipid molecular species by high-performance liquid chromatography using fluorescent naproxen derivatives of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Researcher's Guide to Assessing the Purity of Synthetic 1-Oleoyl-2-linoleoyl-sn-glycerol and Its Alternatives
For researchers, scientists, and drug development professionals, the purity of synthetic lipids like 1-Oleoyl-2-linoleoyl-sn-glycerol (OLG) is paramount for the validity and reproducibility of experimental results. This guide provides a comprehensive comparison of methods to assess the purity of OLG and its common alternatives, 1,2-Dioleoyl-sn-glycerol (DOG) and 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG). While direct comparative purity data between these specific lots of synthetic diacylglycerols (DAGs) is not publicly available, this guide outlines the critical analytical techniques, potential impurities, and detailed experimental protocols to enable researchers to make informed decisions and implement robust quality control measures.
Comparison of Analytical Techniques for Purity Assessment
Several analytical techniques are employed to determine the purity of synthetic diacylglycerols. The choice of method depends on the specific impurities being investigated and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS) are the most common and powerful techniques.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity (Normal Phase) or hydrophobicity (Reversed Phase). | Quantitative purity, separation of positional isomers (1,2- vs. 1,3-DAGs) and enantiomers (with chiral columns). | High resolution, quantitative, reproducible. | May require derivatization for detection if a universal detector like a Charged Aerosol Detector (CAD) is not available.[3][4] |
| Thin-Layer Chromatography (TLC) | Separation based on polarity on a solid support. | Qualitative assessment of purity, rapid screening for major impurities, separation of lipid classes. | Simple, rapid, cost-effective. | Less sensitive and quantitative than HPLC, potential for isomerization of DAGs on the plate.[5] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation by HPLC followed by mass-to-charge ratio analysis. | Confirms molecular weight, identifies and quantifies specific molecular species, and helps in the structural elucidation of impurities. | High sensitivity and specificity, provides structural information. | Higher cost and complexity. |
Potential Impurities in Synthetic Diacylglycerols
The synthesis of specific diacylglycerols like OLG is a multi-step process that can introduce various impurities. Researchers should be aware of these potential contaminants:
-
Positional Isomers: The most common impurity is the 1,3-diacyl-sn-glycerol isomer, which can form through acyl migration during synthesis or storage. Boric acid-impregnated TLC plates can be used to separate 1,2- and 1,3-DAG isomers.[5]
-
Enantiomeric Impurities: Synthesis starting from chiral precursors may result in contamination with the undesired enantiomer (e.g., 2-Oleoyl-1-linoleoyl-sn-glycerol). Chiral HPLC is necessary to separate and quantify these isomers.[6][7]
-
Byproducts of Synthesis: Incomplete reactions or side reactions can lead to the presence of monoacylglycerols, triacylglycerols, and free fatty acids.
-
Oxidation Products: Polyunsaturated fatty acids like linoleic acid are susceptible to oxidation. Proper storage under inert gas and at low temperatures is crucial to minimize the formation of oxidized lipids.
-
Variations in Fatty Acid Composition: The starting fatty acids may not be 100% pure, leading to the presence of DAGs with incorrect fatty acid chains.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for General Purity and Isomer Separation
This protocol describes a method for the qualitative assessment of OLG purity and the separation of 1,2- and 1,3-diacylglycerol isomers.
Materials:
-
Silica gel 60 TLC plates (for general purity)
-
Silica gel 60 TLC plates impregnated with boric acid (for isomer separation)[5]
-
Developing tank
-
Spotting capillaries
-
Solvent system 1 (general purity): Hexane: Diethyl ether: Acetic acid (70:30:1, v/v)[5]
-
Solvent system 2 (isomer separation): Chloroform (B151607): Acetone (96:4, v/v)[5]
-
Visualization reagent: Primuline (B81338) spray (0.05% in acetone/water 80:20 v/v)[5]
-
UV lamp
Procedure:
-
Prepare the developing tank by adding the appropriate solvent system and allowing the atmosphere to saturate.
-
Dissolve the synthetic diacylglycerol sample in chloroform or a similar volatile solvent.
-
Using a spotting capillary, apply a small spot of the sample solution to the origin line of the TLC plate.
-
Place the TLC plate in the developing tank and allow the solvent to migrate up the plate.
-
Once the solvent front has reached the desired height, remove the plate and allow it to air dry completely.
-
Spray the plate with the primuline solution and visualize the lipid spots under a UV lamp.[5]
Expected Results:
-
A pure sample of 1,2-diacyl-sn-glycerol should show a single major spot.
-
On the boric acid-impregnated plate, 1,3-diacylglycerol will have a higher Rf value (migrate further) than the 1,2-isomer.
Protocol 2: High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) for Quantitative Purity Analysis
This protocol provides a general method for the quantitative analysis of diacylglycerol purity.
Materials:
-
HPLC system with a Charged Aerosol Detector (CAD)
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Isopropanol
-
Sample solvent: Chloroform or a mixture of mobile phase A and B
Procedure:
-
Prepare a stock solution of the synthetic diacylglycerol in the sample solvent.
-
Set up the HPLC system with a suitable gradient program. A typical gradient might start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic lipids.
-
Inject the sample onto the column.
-
Monitor the elution profile using the CAD.
-
The purity of the sample can be determined by calculating the peak area percentage of the main diacylglycerol peak relative to the total peak area.
Note: The response of the CAD is dependent on the mass of the analyte, making it a "mass-type" detector suitable for quantifying lipids that lack a UV chromophore.[3]
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Impurity Identification
This protocol outlines a general approach for the detailed analysis of synthetic diacylglycerols.
Materials:
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
-
Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate
-
Sample solvent: Methanol/Chloroform (1:1, v/v)
Procedure:
-
Prepare a dilute solution of the synthetic diacylglycerol in the sample solvent.
-
Inject the sample into the LC-MS/MS system.
-
Acquire data in positive ion mode, monitoring for the [M+NH₄]⁺ adducts of the expected diacylglycerol and potential impurities.
-
Perform MS/MS fragmentation on the parent ions to confirm the fatty acid composition. The neutral loss of the fatty acyl chains is a characteristic fragmentation pathway for diacylglycerols.[8]
Expected Fragmentation:
For this compound ([M+NH₄]⁺ at m/z 636.5), the expected major fragment ions in MS/MS would correspond to the neutral loss of oleic acid (282.47 Da) and linoleic acid (280.45 Da). The relative abundance of these fragment ions can sometimes provide information about the position of the fatty acids, with the fatty acid at the sn-2 position often being lost less readily.[9]
Diacylglycerol Signaling Pathway
This compound and its alternatives are potent activators of Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades. The purity of the synthetic DAG is critical as even small amounts of contaminants can affect these pathways.
Caption: A simplified diagram of the diacylglycerol signaling pathway.
Experimental Workflow for Purity Assessment
A systematic approach is essential for the comprehensive purity assessment of synthetic diacylglycerols.
Caption: A logical workflow for the comprehensive purity assessment of synthetic diacylglycerols.
References
- 1. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Separation of enantiomeric triacylglycerols by chiral-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]
- 6. aocs.org [aocs.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Researcher's Guide to the Validation of Diacylglycerol Kinase (DGK) Enzymatic Assays
For researchers, scientists, and professionals in drug development, the accurate measurement of diacylglycerol kinase (DGK) activity is paramount. DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), playing a crucial role in cellular signaling.[1][2] The dysregulation of DGK activity is implicated in various diseases, including cancer, autoimmune disorders, and neurological conditions, making them attractive therapeutic targets.[1][3] This guide provides an objective comparison of common enzymatic assays for DGK activity, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for your research needs.
Ten isoforms of DGK have been identified in mammals, categorized into five classes based on their structural features.[1] Isoform-selective inhibition or activation is a key goal in therapeutic development, necessitating robust and validated assays to screen and characterize potential drug candidates.[1]
The Central Role of DGK in Cellular Signaling
Diacylglycerol (DAG) and phosphatidic acid (PA) are critical second messengers in a multitude of signaling pathways. DGK acts as a molecular switch, attenuating DAG-mediated signaling (e.g., through Protein Kinase C activation) while initiating PA-dependent pathways.[1] Understanding this central role is key to interpreting DGK activity data.
Comparison of DGK Enzymatic Assay Methods
Several methods are available to measure DGK activity, each with its own advantages and limitations. The choice of assay often depends on the specific research question, required throughput, and available instrumentation. The primary methods include radiometric assays, luminescence-based assays, fluorescence-based assays, and mass spectrometry-based assays.
| Assay Method | Principle | Advantages | Disadvantages | Typical Application |
| Radiometric Assay | Measures the incorporation of 32P from [γ-32P]ATP into the DAG substrate, forming radiolabeled PA.[2][4][5] | Considered the "gold standard" for direct measurement of enzymatic activity.[6][7] High sensitivity and not prone to interference from compound autofluorescence or light scattering.[7] | Requires handling of radioactive materials and specialized equipment for detection. Lower throughput.[4] | Mechanistic studies, validation of other assay formats, and screening for substrate-specific inhibitors.[6] |
| Luminescence-Based (ADP-Glo™) | Quantifies the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal proportional to DGK activity.[8][9][10] | High sensitivity, broad dynamic range, and suitable for high-throughput screening (HTS).[8][9] Amenable to automation. | Indirect measurement of kinase activity. Susceptible to interference from compounds that affect the coupling enzymes or luciferase.[7] | Primary HTS campaigns, kinase profiling, and inhibitor characterization.[8][9] |
| Fluorescence-Based | A coupled enzymatic reaction where the product, PA, is hydrolyzed to glycerol-3-phosphate, which is then oxidized to produce hydrogen peroxide. The hydrogen peroxide reacts with a probe to generate a fluorescent signal.[11][12] | Non-radioactive and amenable to HTS.[11] Commercially available in kit format.[12] | Indirect, multi-step reaction increases the potential for compound interference.[13] Can have lower sensitivity compared to other methods. | Cell-based assays and inhibitor screening. |
| LC-MS/MS | Directly measures the formation of the product, PA, or the consumption of the substrate, DAG, using liquid chromatography-tandem mass spectrometry.[14][15] | High specificity and can distinguish between different PA or DAG species.[14] Allows for multiplexed analysis. | Lower throughput and requires expensive, specialized equipment. Complex data analysis.[16] | Detailed kinetic studies, analysis of cellular lipid profiles, and biomarker discovery.[14][15] |
Validation Parameters for DGK Enzymatic Assays
To ensure the reliability and accuracy of experimental data, a thorough validation of the chosen DGK assay is essential. Key validation parameters include:
-
Linearity and Range : The range over which the assay signal is directly proportional to the enzyme concentration or reaction time.
-
Sensitivity (Limit of Detection, LOD & Limit of Quantification, LOQ) : The lowest amount of product that can be reliably detected and quantified.
-
Precision (Intra- and Inter-assay Variation) : The degree of reproducibility of results within the same experiment and between different experiments.
-
Accuracy : The closeness of the measured value to the true value, often assessed using a reference standard.
-
Specificity : The ability of the assay to measure only the activity of the DGK isoform of interest. This is often validated using isoform-specific inhibitors or by testing against a panel of other kinases.
-
Robustness : The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.
Comparative Performance Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of common DGK inhibitors against various isoforms, as determined by the ADP-Glo™ kinase assay. This data is crucial for assessing the selectivity of potential drug candidates.
| Compound | DGKα IC50 (nM) | DGKβ IC50 (nM) | DGKι IC50 (nM) | DGKκ IC50 (nM) |
| DGK-IN-1 | 3.8[17] | 6,130[18] | 52[19] | 3,100[20] |
| Calphostin C | 1,038[17] | 479[18] | 4,790[19] | 30,100[20] |
| R-59-949 | 15,290[17] | >100,000[18] | >100,000[19] | N/A |
| R-59-022 | 86,160[17] | >100,000[18] | >100,000[19] | N/A |
N/A: Data not available from the provided search results.
Experimental Protocols
ADP-Glo™ Kinase Assay for DGK Activity
This protocol is adapted from commercially available assays and provides a general framework for measuring DGK activity.[9][10][17][18][19]
Materials:
-
DGK enzyme (specific isoform)
-
Diacylglycerol substrate (e.g., 1,2-Dilauroyl-sn-glycerol, DLG)[17][18][19]
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)[9]
-
Test compounds dissolved in DMSO
-
96- or 384-well plates
Procedure:
-
Prepare Reagents: Thaw all reagents and prepare dilutions as required. Prepare the DAG substrate in an appropriate buffer, potentially with detergents or phospholipids (B1166683) like phosphatidylserine (B164497) to ensure solubility and optimal enzyme activity.[1][2]
-
Kinase Reaction:
-
Add kinase reaction buffer to the wells of the assay plate.
-
Add the test compound or DMSO (vehicle control).
-
Add the DGK enzyme and incubate briefly.
-
Initiate the reaction by adding the DAG substrate and ATP mixture.
-
Incubate at the optimal temperature (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes).[11][12]
-
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any unreacted ATP. Incubate as recommended by the manufacturer (typically 40 minutes at room temperature).
-
Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the DGK into ATP and then uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light. Incubate as recommended (typically 30-60 minutes at room temperature).
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the DGK activity.
Radiometric [γ-32P]ATP Filter Binding Assay
This protocol outlines a traditional method for directly measuring DGK activity.[2][4][5]
Materials:
-
DGK enzyme
-
DAG substrate
-
[γ-32P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer
-
Stop solution (e.g., EDTA or acid)
-
Filter membranes (e.g., phosphocellulose)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the kinase reaction buffer, DAG substrate (prepared in micelles or liposomes), and DGK enzyme.[2]
-
Add the test compound or vehicle control.
-
Pre-incubate the mixture at the desired reaction temperature.
-
-
Initiate Reaction: Start the reaction by adding a mixture of non-radiolabeled ATP and [γ-32P]ATP.
-
Incubation: Incubate the reaction for a time determined to be within the linear range of the assay (e.g., 5-30 minutes).[5]
-
Stop Reaction: Terminate the reaction by adding a stop solution.
-
Separation: Spot the reaction mixture onto a filter membrane. Wash the membrane extensively with an appropriate wash buffer to remove unincorporated [γ-32P]ATP. The phosphorylated PA product will bind to the filter.
-
Quantification: Place the dried filter membrane into a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the DGK activity.
Conclusion
The selection and validation of an appropriate enzymatic assay are critical for the successful discovery and development of novel DGK modulators. While radiometric assays remain the gold standard for their direct and sensitive nature, luminescence-based assays like ADP-Glo™ offer a high-throughput, non-radioactive alternative suitable for large-scale screening campaigns. Fluorescence-based and LC-MS/MS methods provide further options for specific applications. By carefully considering the principles, advantages, and limitations of each method and performing rigorous validation, researchers can generate high-quality, reliable data to advance our understanding of DGK biology and its therapeutic potential.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. revvity.com [revvity.com]
- 5. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 10. DGKA Kinase Enzyme System [promega.com]
- 11. arigobio.com [arigobio.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. researchgate.net [researchgate.net]
- 14. Analytical Method for Diacylglycerol Kinase ζ Activity in Cells Using Protein Myristoylation and Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Monitoring diacylglycerols in biofluids by non-isotopically paired charge derivatization combined with LC-MS/MS [frontiersin.org]
- 16. Shotgun Analysis of Diacylglycerols Enabled by Thiol–ene Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
Decoding Cellular Decisions: A Comparative Guide to Diacylglycerol Species in Signal Transduction
For Researchers, Scientists, and Drug Development Professionals
Published: December 7, 2025
Introduction
Diacylglycerol (DAG) is a pivotal lipid second messenger that orchestrates a vast array of cellular processes, from proliferation and differentiation to apoptosis and immune responses. Generated at cellular membranes, primarily through the action of phospholipase C (PLC), DAG exerts its influence by recruiting and activating a host of effector proteins. The most prominent of these are the Protein Kinase C (PKC) isozymes, a family of serine/threonine kinases. However, the signaling capacity of DAG is not monolithic. The structural diversity of DAG species, arising from different fatty acid chains at the sn-1 and sn-2 positions of the glycerol (B35011) backbone, dictates their signaling efficacy and specificity. This guide provides a comprehensive comparison of the effects of different DAG species on cellular signaling pathways, supported by experimental data and detailed methodologies, to aid researchers in dissecting these nuanced signaling events.
The Structural Basis of Differential DAG Signaling
The signaling-competent form of DAG is the sn-1,2-diacylglycerol stereoisomer. The nature of the fatty acyl chains esterified at the sn-1 and sn-2 positions is a critical determinant of the molecule's biological activity. Key structural variations include:
-
Acyl Chain Length: The length of the fatty acid chains influences how the DAG molecule partitions into and is oriented within the cell membrane.
-
Degree of Unsaturation: The presence of double bonds in the acyl chains, particularly at the sn-2 position, significantly impacts the conformation of the DAG molecule. Polyunsaturated fatty acids (PUFAs) are known to be potent activators of specific signaling proteins.
-
Fatty Acid Composition: The combination of saturated fatty acids (SFAs), monounsaturated fatty acids (MUFAs), and PUFAs creates a diverse repertoire of DAG species with distinct signaling properties.
This structural diversity allows for a fine-tuning of cellular responses, as different effector proteins exhibit preferential binding and activation by specific DAG molecules.
Comparative Analysis of DAG Species in PKC Isozyme Activation
The PKC family is broadly classified into three subfamilies based on their activation requirements:
-
Conventional PKCs (cPKCs): α, βI, βII, and γ isoforms, which require both DAG and Ca²⁺ for activation.
-
Novel PKCs (nPKCs): δ, ε, η, and θ isoforms, which are activated by DAG but are Ca²⁺-independent.[1]
-
Atypical PKCs (aPKCs): ζ and ι/λ isoforms, which are not responsive to either DAG or Ca²⁺.
Experimental evidence clearly demonstrates that these isozymes have distinct preferences for different DAG molecular species.
Quantitative Comparison of PKC Activation
The following tables summarize the differential activation of various PKC isozymes by specific DAG species, as determined by in vitro kinase assays. The data highlights the preference of novel PKCs for DAGs containing polyunsaturated fatty acids.
Table 1: Differential Activation of Conventional PKC Isozymes by DAG Species
| DAG Species (sn-1/sn-2) | PKCα Activation | PKCβII Activation | PKCγ Activation | Key Observations |
| 16:0/16:0 (DPG) | Strong Increase | Moderate Increase | Moderate Increase | Saturated DAG is a general activator of cPKCs. |
| 16:0/18:1 (POPG) | Strong Increase | Moderate Increase | Moderate Increase | Monounsaturated DAG shows similar efficacy to saturated DAG for cPKCs. |
| 18:1/18:1 (DOG) | Strong Increase | Moderate Increase | Moderate Increase | Di-monounsaturated DAG is also a potent cPKC activator. |
| 18:0/20:4 (SAG) | Strong Increase | Moderate Increase | Moderate Increase | Arachidonic acid at sn-2 maintains strong activation. |
| 18:0/22:6 (SDG) | Less Preference | No Significant Preference | Moderate Preference | Docosahexaenoic acid at sn-2 shows reduced preference for PKCα but some preference for PKCγ at low concentrations.[2] |
Data adapted from in vitro kinase assays measuring phosphorylation of a substrate peptide. Activation is described relative to a basal level.[2]
Table 2: Differential Activation of Novel PKC Isozymes by DAG Species
| DAG Species (sn-1/sn-2) | PKCδ Activation | PKCε Activation | PKCθ Activation | Key Observations |
| 16:0/16:0 (DPG) | Moderate Increase | Moderate Increase | Strong Increase | Saturated DAG can activate nPKCs, with a strong effect on PKCθ. |
| 16:0/18:1 (POPG) | Moderate Increase | Moderate Increase | Strong Increase | Monounsaturated DAG shows a similar pattern to saturated DAG. |
| 18:1/18:1 (DOG) | Moderate Increase | Moderate Increase | Strong Increase | Di-monounsaturated DAG is also a potent nPKC activator. |
| 18:0/20:4 (SAG) | Moderate Preference | Moderate Preference | Strong Preference | Arachidonic acid-containing DAG is a preferred activator for nPKCs. |
| 18:0/22:6 (SDG) | Moderate Preference | Moderate Preference | Strong Preference | Polyunsaturated DAGs, like SDG, are potent and preferred activators of novel PKCs, especially PKCθ.[2] |
Data adapted from in vitro kinase assays. Novel PKCs generally exhibit a preference for DAG species containing longer, polyunsaturated fatty acids.[2]
Signaling Pathways and Experimental Workflows
The generation of specific DAG species and their subsequent downstream effects can be visualized as a branched signaling network. Understanding the experimental methods used to probe this network is crucial for interpreting the data.
Caption: Differential activation of PKC isozymes by saturated vs. unsaturated DAGs.
Caption: Workflow for an in vitro Protein Kinase C (PKC) activity assay.
Beyond PKC: Other DAG Effectors
While PKC is the most studied DAG receptor, other protein families are also regulated by specific DAG species, creating a complex and divergent signaling network. These include:
-
Ras Guanyl Nucleotide-Releasing Proteins (RasGRPs): These exchange factors link DAG signaling directly to the Ras/MAPK pathway. RasGRP1, for instance, contains a DAG-binding C1 domain and is crucial for T-cell activation.
-
Munc13 Proteins: Essential for synaptic vesicle priming in neurotransmitter release, Munc13 isoforms are activated by DAG binding to their C1 domain.
-
Chimaerins: These proteins possess Rac-GTPase activating protein (GAP) activity and are implicated in neuronal development and cytoskeletal regulation.
-
Protein Kinase D (PKD): This family of serine/threonine kinases is activated downstream of PKC in response to DAG and is involved in regulating cell migration, proliferation, and membrane trafficking.
The differential recruitment of these various effectors by specific DAG pools adds another layer of complexity and specificity to cellular signaling outcomes.
Experimental Protocols
Accurate and reproducible data relies on well-defined experimental procedures. Below are summarized protocols for key experiments in the study of DAG signaling.
Protocol 1: In Vitro PKC Kinase Activity Assay
This protocol outlines the steps to measure the activity of a purified PKC isozyme in the presence of lipid vesicles containing specific DAG species.
A. Materials:
-
Purified PKC isozyme of interest
-
Phosphatidylcholine (PC) and Phosphatidylserine (PS)
-
Specific synthetic DAG species (e.g., 1-stearoyl-2-arachidonoyl-sn-glycerol)
-
Substrate peptide (e.g., Myelin Basic Protein fragment 4-14)
-
Kinase buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.5 mM EGTA)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
SDS-PAGE equipment, phosphocellulose paper, or other separation method
-
Scintillation counter or phosphorimager
B. Procedure:
-
Prepare Lipid Vesicles:
-
Mix PC, PS (e.g., in a 4:1 molar ratio), and the desired molar percentage of the specific DAG species in chloroform (B151607).
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in kinase buffer by vortexing, followed by sonication or extrusion to form small unilamellar vesicles (SUVs).
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, the prepared lipid vesicles, the substrate peptide, and the purified PKC isozyme.
-
Pre-incubate the mixture for 5 minutes at 30°C.
-
-
Initiate the Reaction:
-
Start the phosphorylation reaction by adding [γ-³²P]ATP (to a final concentration of ~100 µM).
-
Incubate for 10-20 minutes at 30°C. The reaction time should be within the linear range of the assay.
-
-
Stop the Reaction:
-
Terminate the reaction by adding an equal volume of ice-cold stop solution (e.g., 75 mM H₃PO₄) or by spotting the reaction mixture onto phosphocellulose paper.
-
-
Quantify Phosphorylation:
-
If using phosphocellulose paper, wash the paper extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter or by exposing the dried paper or SDS-PAGE gel to a phosphorimager screen.[3][4]
-
Calculate the specific activity (e.g., in pmol of phosphate (B84403) transferred per minute per mg of enzyme) for each DAG condition.
-
Protocol 2: Cellular Diacylglycerol Quantification Assay
This protocol describes a method to measure the total amount of sn-1,2-diacylglycerol in cell lysates using a DAG kinase-based enzymatic assay.[5][6][7]
A. Materials:
-
Cell culture and lysis buffer
-
Lipid extraction solvents (chloroform, methanol (B129727), 1 M NaCl)
-
E. coli DAG kinase
-
Reaction buffer (e.g., 50 mM imidazole/HCl, pH 6.6, 50 mM NaCl, 12.5 mM MgCl₂, 1 mM EGTA)
-
[γ-³³P]ATP
-
Solubilizing buffer (e.g., 7.5% octyl-β-D-glucoside, 5 mM cardiolipin)
-
Thin Layer Chromatography (TLC) plates and developing solvents
-
Phosphorimager
B. Procedure:
-
Cell Lysis and Lipid Extraction:
-
Harvest and lyse cells.
-
Perform a Bligh-Dyer lipid extraction by adding methanol and chloroform to the cell lysate, followed by vortexing and centrifugation to separate the phases.[8]
-
Collect the lower organic phase containing the lipids and dry it under nitrogen.
-
-
Kinase Reaction:
-
Resuspend the dried lipid extract in the solubilizing buffer by vigorous vortexing.
-
Add the reaction buffer and E. coli DAG kinase.
-
Initiate the reaction by adding [γ-³³P]ATP and incubate at 25°C for 30 minutes. This converts the DAG in the sample to radiolabeled phosphatidic acid (PA).
-
-
Separation and Quantification:
-
Stop the reaction and re-extract the lipids.
-
Spot the lipid extract onto a TLC plate alongside a known PA standard.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/methanol/acetic acid).
-
Expose the dried TLC plate to a phosphorimager screen.
-
-
Analysis:
-
Identify the spot corresponding to the radiolabeled PA.
-
Quantify the radioactivity in the spot and calculate the amount of DAG in the original sample by comparing it to a standard curve generated with known amounts of DAG.[7]
-
Conclusion
The structural diversity of diacylglycerol is not a redundant feature but a sophisticated mechanism for encoding and transmitting specific cellular signals. The fatty acid composition of DAG molecules dictates their affinity for a range of effector proteins, most notably the PKC isozymes, leading to differential activation and distinct downstream physiological outcomes. Novel PKC isoforms, in particular, show a preference for DAGs containing polyunsaturated fatty acids, highlighting a potential link between lipid metabolism and specific signaling cascades. For researchers in cell biology and drug development, understanding these nuanced differences is paramount. Targeting the generation or binding of specific DAG species could offer a more refined strategy for modulating cellular behavior and treating diseases driven by aberrant signaling pathways. The experimental frameworks provided in this guide offer the necessary tools to further explore this complex and dynamic signaling landscape.
References
- 1. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of conventional and novel protein kinase C isozymes by different diacylglycerol molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PKC-θ in vitro Kinase Activity Assay [bio-protocol.org]
- 4. PKC-θ in vitro Kinase Activity Assay [en.bio-protocol.org]
- 5. Quantitative Analysis of Cellular Diacylglycerol Content [en.bio-protocol.org]
- 6. Quantitative Analysis of Cellular Diacylglycerol Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative Analysis of Cellular Diacylglycerol Content [bio-protocol.org]
- 8. DAG (Diacylglycerol) Assay Kit | ABIN5067571 [antibodies-online.com]
A Researcher's Guide to Assessing the Specificity of Antibodies for Diacylglycerol-Based Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The quantification of diacylglycerol (DAG), a critical second messenger in numerous signaling pathways, is paramount in many areas of biomedical research. Immunoassays, particularly ELISAs, offer a high-throughput method for DAG detection. However, the utility of these assays is fundamentally dependent on the specificity of the anti-DAG antibody. Lipids present a unique challenge for antibody specificity due to their structural similarities.
This guide provides a comprehensive framework for researchers to assess the specificity of anti-diacylglycerol antibodies. While direct comparative data from manufacturers is often limited, this guide outlines the experimental protocols necessary to independently validate antibody performance and ensure data integrity.
The Challenge of Sourcing Comparative Specificity Data
Direct, quantitative comparisons of cross-reactivity for commercially available anti-diacylglycerol antibodies are not readily found in manufacturer's literature. Most datasheets provide qualitative statements such as "high sensitivity and excellent specificity" without presenting supporting data against a panel of structurally related lipids. For instance, product descriptions for some commercially available DAG ELISA kits state that "No significant cross-reactivity or interference between Diacylglycerol (DAG) and analogues was observed," but often follow with a disclaimer that comprehensive cross-reactivity testing has not been performed[1][2][3]. This underscores the critical need for researchers to perform their own validation.
Data Presentation: A Framework for Your Validation Study
To properly assess and compare antibody specificity, quantitative data should be summarized in a clear and structured format. The following table represents a hypothetical dataset that could be generated using the competitive ELISA protocol described in this guide. This table is intended to serve as a template for presenting your own experimental findings.
Hypothetical Performance Data of an Anti-Diacylglycerol Antibody
| Analyte | Concentration for 50% Inhibition (IC50) | % Cross-Reactivity |
| Diacylglycerol (DAG) | 100 ng/mL | 100% |
| Monoacylglycerol (MAG) | > 10,000 ng/mL | < 1% |
| Triacylglycerol (TAG) | > 10,000 ng/mL | < 1% |
| Phosphatidic Acid (PA) | 5,000 ng/mL | 2% |
| Phosphatidylcholine (PC) | > 10,000 ng/mL | < 1% |
| Phosphatidylethanolamine (PE) | > 10,000 ng/mL | < 1% |
| Cholesterol | > 10,000 ng/mL | < 1% |
% Cross-Reactivity = (IC50 of DAG / IC50 of Competitor) x 100
Mandatory Visualizations
To provide a clear understanding of the biological context and experimental design, the following diagrams are provided.
Experimental Protocols
The following is a detailed protocol for a competitive enzyme-linked immunosorbent assay (ELISA) designed to assess the specificity of an anti-diacylglycerol antibody.
Objective:
To determine the cross-reactivity of an anti-diacylglycerol antibody with other structurally similar lipids.
Principle of the Assay:
This competitive ELISA is based on the competition between free DAG (or other lipids in the sample) and DAG coated on a microplate for a limited number of anti-DAG antibody binding sites. A decrease in signal, when compared to the control with no competitor, indicates a higher concentration of DAG or a cross-reacting lipid in the sample.
Materials and Reagents:
-
High-binding 96-well microplates
-
Anti-Diacylglycerol (DAG) primary antibody (the antibody to be tested)
-
HRP-conjugated secondary antibody (specific for the primary antibody host species)
-
Diacylglycerol (DAG) standard
-
Potential cross-reacting lipids:
-
Monoacylglycerol (MAG)
-
Triacylglycerol (TAG)
-
Phosphatidic Acid (PA)
-
Phosphatidylcholine (PC)
-
Phosphatidylethanolamine (PE)
-
Cholesterol
-
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 0.1% BSA in PBS)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Procedure:
1. Plate Coating: a. Dilute diacylglycerol to 1-10 µg/mL in Coating Buffer. b. Add 100 µL of the diluted DAG solution to each well of a 96-well microplate. c. Cover the plate and incubate overnight at 4°C. d. The next day, discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
2. Blocking: a. Add 200 µL of Blocking Buffer to each well. b. Cover the plate and incubate for 2 hours at room temperature. c. Discard the Blocking Buffer and wash the plate three times with Wash Buffer.
3. Competitive Reaction: a. Prepare serial dilutions of the DAG standard and each potential cross-reacting lipid in Assay Buffer. A typical concentration range would be from 1 ng/mL to 10,000 ng/mL. b. In separate tubes, mix 50 µL of each standard/competitor dilution with 50 µL of the diluted anti-DAG primary antibody (the optimal dilution of the primary antibody should be determined beforehand by titration). c. Incubate these mixtures for 1 hour at room temperature. d. Transfer 100 µL of each mixture to the corresponding wells of the DAG-coated and blocked plate. e. Cover the plate and incubate for 1-2 hours at room temperature.
4. Detection: a. Discard the solutions from the wells and wash the plate five times with Wash Buffer. b. Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. c. Cover the plate and incubate for 1 hour at room temperature. d. Discard the secondary antibody solution and wash the plate five times with Wash Buffer.
5. Signal Development and Measurement: a. Add 100 µL of TMB Substrate Solution to each well. b. Incubate in the dark at room temperature for 15-30 minutes, or until a clear color change is observed. c. Stop the reaction by adding 50 µL of Stop Solution to each well. The color will change from blue to yellow. d. Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
Data Analysis:
-
Generate a standard curve by plotting the absorbance at 450 nm versus the log of the DAG concentration.
-
For each competitor lipid, plot the absorbance versus the log of its concentration.
-
Determine the IC50 value for DAG and for each competitor lipid. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.
-
Calculate the percent cross-reactivity for each competitor lipid using the following formula: % Cross-Reactivity = (IC50 of DAG / IC50 of Competitor) x 100
By following this guide, researchers can generate the necessary data to confidently assess the specificity of their anti-diacylglycerol antibodies, leading to more reliable and reproducible results in their studies of lipid signaling.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Oleoyl-2-linoleoyl-sn-glycerol
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-Oleoyl-2-linoleoyl-sn-glycerol, a common diacylglycerol used in research. Adherence to these protocols is critical for laboratory safety and environmental protection.
Hazard Assessment and Waste Identification
Under the Resource Conservation and Recovery Act (RCRA), generators of chemical waste are responsible for determining if their waste is hazardous[3][4][5]. This "cradle-to-grave" responsibility means tracking the waste from its generation to its final disposal[5].
Step-by-Step Disposal Procedure
1. Personal Protective Equipment (PPE): Before handling the chemical waste, ensure appropriate PPE is worn. This includes:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
2. Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
If the compound is dissolved in a solvent, the entire solution should be treated as hazardous waste, taking into account the hazards of the solvent.
3. Waste Collection and Labeling:
-
Collect the waste in a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste."
-
The label should also include:
-
The full chemical name: "this compound"
-
Any solvents present and their concentrations
-
The date accumulation started
-
An indication of the hazards (e.g., "Flammable," "Toxic")
-
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from heat sources or open flames[1].
-
Keep the container tightly closed except when adding waste[1].
5. Disposal Request and Pickup:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
-
Follow your institution's specific procedures for waste pickup, which may involve online forms or direct contact with the EHS office.
-
Hazardous waste must be transported by a licensed hazardous waste transporter to a permitted treatment, storage, and disposal facility (TSDF)[4][6].
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash[7].
-
Consult your institution's EHS department for specific guidance and clarification on local and state regulations, as these may vary[3].
Quantitative Data Summary
The following table summarizes relevant quantitative data for handling triglycerides in a laboratory setting, drawn from standard laboratory procedures.
| Parameter | Value/Instruction | Source |
| Sample Centrifugation | >2500 x g for 10 minutes at room temperature | [8] |
| Sample Storage (Serum/Plasma) | Stable for 5-7 days at 4°C; longer at -70°C | [9] |
| Minimum Sample Volume | 100 µL (includes dead volume) | [10] |
| Recommended Patient Fasting | 12-16 hours before sample collection | [8] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling during experimentation are crucial. Standard laboratory procedures for triglycerides involve enzymatic colorimetric methods for their measurement[8][10]. For detailed experimental protocols involving triglycerides, refer to established methodologies such as those provided by the Centers for Disease Control and Prevention (CDC)[10].
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. youtube.com [youtube.com]
- 4. epa.gov [epa.gov]
- 5. dnr.mo.gov [dnr.mo.gov]
- 6. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. uchicagomedlabs.testcatalog.org [uchicagomedlabs.testcatalog.org]
- 9. wwwn.cdc.gov [wwwn.cdc.gov]
- 10. wwwn.cdc.gov [wwwn.cdc.gov]
Personal protective equipment for handling 1-Oleoyl-2-linoleoyl-sn-glycerol
This guide provides essential safety and logistical information for handling 1-Oleoyl-2-linoleoyl-sn-glycerol in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
When handling this compound, especially when dissolved in a solvent, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or goggles. A face shield may be necessary for splash hazards. | Protects against splashes of the chemical or solvent that can cause serious eye irritation. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or chemical-resistant apron. | Prevents skin contact, which may cause irritation. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If significant aerosolization or dust is expected, a respirator may be required. | Minimizes inhalation of aerosols or dust, which can be harmful. |
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to ensure a safe laboratory environment.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Preventing Contamination: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the handling area.
-
Aerosol and Dust Prevention: Handle the substance carefully to prevent the formation of aerosols or dust.
-
Ignition Sources: Keep away from heat, sparks, and open flames, especially if a flammable solvent is used.[1][2]
-
Electrostatic Discharge: Take precautionary measures against static discharge.[1][2]
Storage:
-
Container: Keep the container tightly sealed to prevent contamination and degradation.
-
Temperature: Store in a cool, dry place.
-
Incompatibilities: Store away from strong oxidizing agents.
Emergency Procedures: First Aid
In the event of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.[1] |
| Skin Contact | Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.[3] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2] |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention. |
Disposal Plan
Dispose of this compound and its containers in accordance with local, state, and federal regulations.
-
Unused Material: Unused material should be disposed of as chemical waste. Do not allow it to enter the sewage system.[1]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, paper towels, and pipette tips, should be considered contaminated and disposed of as chemical waste.
-
Packaging: Dispose of empty containers in accordance with official regulations.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
